molecular formula C7H4F2O3 B2892592 3,5-Difluoro-4-hydroxybenzoic acid CAS No. 74799-63-6

3,5-Difluoro-4-hydroxybenzoic acid

Cat. No.: B2892592
CAS No.: 74799-63-6
M. Wt: 174.103
InChI Key: ONYKRDQINKHFQS-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.103. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-difluoro-4-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYKRDQINKHFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-hydroxybenzoic acid, identified by the CAS number 74799-63-6 , is a fluorinated aromatic carboxylic acid that has garnered significant interest in the scientific community, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its unique structural features, characterized by a benzoic acid core substituted with two fluorine atoms and a hydroxyl group, impart distinct physicochemical properties that make it a valuable building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, offering insights for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 74799-63-6[2]
Molecular Formula C₇H₄F₂O₃[2]
Molecular Weight 174.10 g/mol [2]
Physical Form Solid[3]
Predicted XlogP3-AA 1.3[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Although specific experimental spectra for this compound were not found in the provided search results, a theoretical interpretation based on its structure can be provided.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

  • Aromatic Protons (H-2 and H-6): A single signal is anticipated for the two equivalent aromatic protons. Due to the deshielding effects of the adjacent carboxylic acid group and the fluorine atoms, this signal would likely appear in the downfield region of the aromatic spectrum. The coupling with the two fluorine atoms at the meta positions would result in a triplet.

  • Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected for the carboxylic acid proton, typically appearing far downfield.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

  • Carboxylic Acid Carbon (-COOH): This carbon will appear at the most downfield position.

  • Aromatic Carbons:

    • C-1 (ipso-carbon to COOH): This quaternary carbon will have a specific chemical shift.

    • C-2 and C-6: These equivalent carbons will show a single signal, with its chemical shift influenced by the adjacent fluorine and carboxylic acid groups. A strong coupling to the directly attached fluorine atom is expected.

    • C-3 and C-5: These equivalent carbons, directly bonded to fluorine, will exhibit a large carbon-fluorine coupling constant (¹JCF) and will be significantly shifted downfield.

    • C-4 (ipso-carbon to OH): This quaternary carbon's chemical shift will be influenced by the hydroxyl group and the two fluorine atoms.

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 174, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be constructed based on established organic chemistry principles and synthesis of analogous compounds. A common strategy involves the modification of a readily available starting material. One potential pathway could start from 3,5-difluoroaniline.

Hypothetical Synthesis Workflow:

Synthesis_Workflow A 3,5-Difluoroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C 3,5-Difluorobenzenediazonium Chloride B->C D Sandmeyer Reaction (CuCN) C->D Step 2 E 3,5-Difluorobenzonitrile D->E F Hydrolysis (Acid or Base) E->F Step 3 G 3,5-Difluorobenzoic Acid F->G H Nitration (HNO₃, H₂SO₄) G->H Step 4 I 3,5-Difluoro-4-nitrobenzoic Acid H->I J Reduction (e.g., Fe/HCl or H₂/Pd-C) I->J Step 5 K 4-Amino-3,5-difluorobenzoic Acid J->K L Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) K->L Step 6 M This compound L->M

A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

A more direct, though potentially challenging, approach could involve the direct fluorination and subsequent functional group manipulations of a suitable precursor. A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involved a multi-step process including nitration, esterification, reduction, diazotization, and hydrolysis.[4] This suggests that a similar strategic approach could be viable for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.

One notable application is in the synthesis of Acoramidis , a transthyretin stabilizer currently under development for the treatment of transthyretin amyloidosis. The structural motif of this compound is a key component of this and other potentially bioactive molecules.

Its utility extends to being a versatile building block in the creation of a diverse range of compounds for screening in drug discovery programs. The reactivity of its carboxylic acid and hydroxyl groups allows for a variety of chemical modifications, enabling the generation of libraries of novel compounds for biological evaluation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3]

Recommended Handling Procedures:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear suitable chemical-resistant gloves.[5]

    • Skin and Body Protection: Wear a lab coat or other protective clothing.[5]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[6]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[7]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is recommended to store it refrigerated.[5]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

  • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[6]

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in medicinal chemistry and drug discovery. Its unique physicochemical properties, stemming from its fluorinated and hydroxylated benzoic acid structure, make it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists working with this important molecule. Further experimental investigation into its precise physicochemical parameters and the development of optimized, scalable synthetic routes will undoubtedly facilitate its broader application in the advancement of pharmaceutical research.

References

An In-Depth Technical Guide to 3,5-Difluoro-4-hydroxybenzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Among the repertoire of fluorinated building blocks, 3,5-Difluoro-4-hydroxybenzoic acid stands out as a particularly valuable synthon. Its rigid, symmetrically substituted phenyl ring, equipped with three distinct functional groups, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and critical applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Core Molecular Identity and Structure

This compound is a crystalline organic compound that belongs to the family of halogenated phenolic acids. Its fundamental identity is defined by the following key identifiers.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 74799-63-6[1]
Molecular Formula C₇H₄F₂O₃[1]
Molecular Weight 174.10 g/mol [1]
InChIKey ONYKRDQINKHFQS-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C(=C1F)O)F)C(=O)O[1]
Structural Elucidation

The molecule consists of a central benzene ring substituted at key positions. A carboxylic acid group (-COOH) at C1 defines it as a benzoic acid derivative. A hydroxyl group (-OH) at C4 makes it a phenol. Crucially, two fluorine atoms are positioned at C3 and C5, flanking the hydroxyl group.

The causality behind its utility lies in this specific arrangement. The two strongly electronegative fluorine atoms ortho to the hydroxyl group significantly lower the pKa of the phenolic proton, making it more acidic than phenol itself. Furthermore, these fluorine atoms create a unique electronic environment, influencing the reactivity of the aromatic ring and providing specific interaction points (such as hydrogen bond acceptance or dipole interactions) within a biological target, such as an enzyme's active site.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to validating the identity and purity of a chemical entity. The following data represents a combination of computed properties and expected spectroscopic features based on analogous structures.[1][2]

Physicochemical Properties
PropertyValue / DescriptionSource / Rationale
Appearance White to off-white crystalline solidTypical for small aromatic acids
Melting Point Not experimentally reported; expected >200 °CHigh symmetry and hydrogen bonding potential suggest a high melting point, similar to related compounds.
XlogP 1.3Computed by PubChem[1]
Hydrogen Bond Donors 2 (from -OH and -COOH)[1]
Hydrogen Bond Acceptors 3 (from C=O and two -F)[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.The polar functional groups confer some water solubility, but the aromatic ring limits it.
Spectroscopic Data Summary

Spectroscopic analysis provides an empirical fingerprint of the molecule. The following table outlines the expected signals for key analytical techniques. The justification for these predictions lies in the established principles of how molecular structure, particularly the influence of electronegative fluorine, affects spectral output.[2][3]

TechniqueFeatureExpected Signal / PeakCausality and Insights
¹H NMR Aromatic Protons (H2, H6)δ 7.6 - 7.8 ppm (doublet or triplet)These protons are equivalent due to symmetry. They are deshielded by the adjacent carboxylic acid group and show coupling to the meta fluorine atoms (³JH-F), resulting in a doublet or triplet depending on the resolution.
Phenolic Proton (-OH)δ 9.5 - 11.0 ppm (broad singlet)The acidic nature, intensified by the ortho fluorine atoms, and hydrogen bonding cause a significant downfield shift and signal broadening.
Carboxylic Acid Proton (-COOH)δ 12.0 - 13.5 ppm (broad singlet)This is a characteristic highly deshielded signal for a carboxylic acid proton, which is typically broad and may exchange with trace water in the solvent.
¹³C NMR Carboxylic Carbon (C=O)δ ~165 - 170 ppmTypical chemical shift for a carboxylic acid carbon.
C4 (C-OH)δ ~150 - 155 ppm (triplet)This carbon is attached to the hydroxyl group and is significantly coupled to the two ortho fluorine atoms (²JC-F), appearing as a triplet.
C3, C5 (C-F)δ ~145 - 150 ppm (doublet)These carbons are directly bonded to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant (¹JC-F).
C1 (C-COOH)δ ~120 - 125 ppm (triplet)This carbon experiences a smaller coupling to the two meta fluorine atoms (³JC-F).
C2, C6 (C-H)δ ~112 - 118 ppm (doublet or triplet)These carbons are coupled to the adjacent fluorine atoms (²JC-F).
Mass Spec (EI) Molecular Ion (M⁺)m/z = 174Corresponds to the monoisotopic mass of the molecule.[1]
Key Fragmentsm/z = 157 ([M-OH]⁺), 129 ([M-COOH]⁺)Characteristic fragments from the loss of the hydroxyl radical and the entire carboxylic acid group, respectively.
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)The broadness is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.
O-H Stretch (Phenol)3300 - 3500 cm⁻¹ (broad)The phenolic O-H stretch.
C=O Stretch (Carboxylic Acid)1680 - 1710 cm⁻¹ (strong, sharp)Characteristic absorption for the carbonyl group in an aromatic carboxylic acid.
C-F Stretch1100 - 1300 cm⁻¹ (strong)Strong absorptions indicative of the carbon-fluorine bonds.

Synthesis and Reactivity

While multiple synthetic routes may be conceived, a robust and common approach for preparing hydroxybenzoic acids is through the carboxylation of the corresponding phenol. This strategy, an adaptation of the Kolbe-Schmitt reaction, is efficient and utilizes readily available precursors.

Representative Synthesis Workflow: Carboxylation of 3,5-Difluorophenol

The core of this synthesis involves activating the 3,5-difluorophenol to make the aromatic ring sufficiently nucleophilic to attack a weak electrophile like carbon dioxide. This is achieved by converting the phenol to its corresponding phenoxide salt using a strong base.

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification & Isolation start 3,5-Difluorophenol reagent1 + Strong Base (e.g., KOH, NaH) in aprotic solvent (e.g., Toluene) start->reagent1 Deprotonation product1 Potassium 3,5-Difluorophenoxide (Intermediate) reagent1->product1 reagent2 Pressurize with CO₂ (gas) Heat (e.g., 150-180 °C) product1->reagent2 product2 Potassium 3,5-Difluoro-4-hydroxybenzoate (Salt Intermediate) reagent2->product2 reagent3 + Strong Acid (e.g., HCl, H₂SO₄) Aqueous Workup product2->reagent3 final_product This compound (Final Product) reagent3->final_product Protonation

Caption: Representative synthesis via Kolbe-Schmitt carboxylation.
Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on established chemical principles for the Kolbe-Schmitt reaction and should be adapted and optimized under appropriate laboratory conditions.

  • Vessel Preparation: A high-pressure stainless-steel autoclave is charged with 3,5-difluorophenol (1.0 eq) and a suitable high-boiling solvent such as toluene or xylene.

  • Phenoxide Formation: A strong base, typically potassium hydroxide (1.1 eq), is added to the vessel. The mixture is heated under an inert atmosphere (e.g., nitrogen) to reflux to azeotropically remove water, driving the formation of the potassium 3,5-difluorophenoxide salt to completion.

  • Carboxylation: After cooling slightly, the vessel is sealed and pressurized with carbon dioxide gas to several atmospheres. The reaction mixture is then heated to 150-180 °C with vigorous stirring for 4-8 hours. The high pressure and temperature are critical for forcing the carboxylation of the activated aromatic ring.

  • Workup and Acidification: The reactor is cooled, and the pressure is carefully vented. The solid product, the potassium salt of the desired acid, is suspended in water. The aqueous solution is then acidified to a pH of ~1-2 using a strong mineral acid like concentrated HCl. This protonates the carboxylate and phenoxide, causing the free this compound to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Applications in Drug Development and Materials Science

The true value of this compound is realized in its application as a structural motif in biologically active molecules. The 3,5-difluoro-4-hydroxyphenyl group is frequently used as a "warhead" or key binding element in the design of enzyme inhibitors.

Role as a Key Building Block

The rationale for its use is threefold:

  • Enhanced Acidity: The lowered pKa of the phenolic hydroxyl group allows it to act as a better hydrogen bond donor or to exist as a phenoxide anion at physiological pH, forming strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at positions susceptible to oxidative metabolism can significantly increase a drug's half-life.

  • Modulation of Properties: The fluorine atoms alter the electronic distribution of the ring, which can fine-tune the binding affinity and selectivity of the molecule for its target.

While specific, publicly disclosed drug candidates using this exact molecule are often proprietary, its structural analogs are prevalent in inhibitors targeting enzymes like kinases, sulfotransferases, and histone deacetylases.[4][5] For instance, derivatives of fluorinated hydroxybenzoic acids are known to be potent inhibitors of β-arylsulfotransferase IV.[5]

Medicinal_Chemistry_Workflow cluster_0 Functional Group Derivatization cluster_1 Intermediate Scaffolds cluster_2 Advanced Drug Candidates start 3,5-Difluoro-4- hydroxybenzoic Acid (Building Block) ester Esterification (R-OH, Acid) start->ester -COOH Reacts amide Amide Coupling (R-NH₂, Coupling Agent) start->amide -COOH Reacts ether Etherification (R-X, Base) start->ether -OH Reacts scaffold_ester Fluorinated Ester Scaffold ester->scaffold_ester scaffold_amide Fluorinated Amide Scaffold amide->scaffold_amide scaffold_ether Fluorinated Ether Scaffold ether->scaffold_ether other Other Bioactive Molecules scaffold_ester->other kinase Kinase Inhibitors scaffold_amide->kinase hdac HDAC Inhibitors scaffold_ether->hdac

Caption: Role as a versatile intermediate in medicinal chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. The following information is derived from its Material Safety Data Sheet (MSDS).[1]

GHS Hazard Classification
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: For operations generating dust, use an approved particulate respirator.

  • Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for molecular design. Its unique constellation of functional groups, amplified by the powerful effects of fluorine substitution, provides a robust and reliable starting point for the synthesis of high-value compounds. For scientists in drug discovery, its structure offers a pre-validated scaffold for enhancing biological activity and optimizing pharmacokinetic profiles. A thorough understanding of its properties, reactivity, and spectroscopic fingerprint is therefore indispensable for any researcher aiming to leverage the strategic advantage of fluorination in their work.

References

A Technical Guide to the ¹⁹F NMR Chemical Shifts of 3,5-Difluoro-4-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Power of the Fluorine Probe

In the landscape of modern chemical and pharmaceutical analysis, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has carved out a significant and powerful niche.[1][2][3] The ¹⁹F nucleus possesses a unique combination of properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to exceptional sensitivity, approaching that of proton (¹H) NMR.[4][5][6] What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion, typically spanning over 800 ppm, which provides exquisite sensitivity to the local electronic environment.[6][7] This sensitivity, coupled with the scarcity of fluorine in biological systems, minimizes background signals and makes ¹⁹F a superb probe for studying molecular interactions, structure, and dynamics, particularly in the context of drug discovery.[1][8][9][10] This guide will provide an in-depth exploration of the ¹⁹F NMR chemical shifts of a key fluorinated building block, 3,5-Difluoro-4-hydroxybenzoic acid, offering both theoretical underpinnings and practical, field-proven insights.

Understanding the ¹⁹F NMR Spectrum of this compound: A Theoretical Framework

The chemical shift of the fluorine nuclei in this compound is a direct reflection of their local electronic environment. Several key factors contribute to the precise chemical shift value observed in the ¹⁹F NMR spectrum.

Electronic Effects: The Interplay of Substituents

The positions of the two fluorine atoms on the aromatic ring, meta to the carboxylic acid group and ortho to the hydroxyl group, create a unique electronic environment. The hydroxyl group is an electron-donating group through resonance, which would tend to increase electron density at the ortho and para positions. Conversely, the carboxylic acid group is an electron-withdrawing group, decreasing electron density. The high electronegativity of the fluorine atoms themselves also strongly influences the electron distribution within the benzene ring.[5] This complex interplay of inductive and resonance effects will ultimately determine the shielding or deshielding of the fluorine nuclei and thus their chemical shift.[4][5]

The Critical Influence of Solvent

The choice of solvent can significantly alter the ¹⁹F NMR chemical shift, with variations of several parts per million (ppm) being common.[5][11] These solvent effects arise from intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the analyte and solvent molecules.[5][12] For this compound, protic solvents capable of hydrogen bonding with the hydroxyl and carboxylic acid groups are expected to have a pronounced effect on the fluorine chemical shifts.

pH-Dependent Chemical Shifts: A Window into Molecular Speciation

Predicted ¹⁹F NMR Spectral Characteristics

Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine atoms on an aromatic ring typically falls within the range of +80 to +170 ppm relative to CFCl₃.[4][21]

Table 1: Predicted ¹⁹F NMR Chemical Shift and Influencing Factors

ParameterPredicted Value/EffectRationale
Chemical Shift (δ) -120 to -150 ppm (vs. CFCl₃)Based on typical ranges for fluoroaromatic compounds and the electronic effects of the hydroxyl and carboxylic acid groups.
Multiplicity Singlet (proton-decoupled)The two fluorine atoms are chemically equivalent.
Solvent Effect Significant shifts expected in protic vs. aprotic solvents.Hydrogen bonding interactions with the hydroxyl and carboxylic acid groups will alter the electronic environment of the fluorine nuclei.
pH Effect Downfield shift upon deprotonation of the carboxylic acid and hydroxyl groups.Deprotonation increases the electron-donating character of these groups, leading to increased shielding of the fluorine nuclei.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹⁹F NMR spectrum of this compound.

Sample Preparation: The Foundation of a Good Spectrum
  • Analyte Preparation: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent appropriate for the experiment. For observing pH effects, a buffered aqueous solution (e.g., in D₂O) is ideal. For general characterization, DMSO-d₆ or Methanol-d₄ are good choices.

  • Internal Standard: Add a suitable internal reference standard. While CFCl₃ is the historical standard, its volatility and environmental concerns have led to the use of other references.[22][23] 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is a certified reference material for ¹⁹F qNMR.[24]

  • Dissolution and Transfer: Dissolve the analyte and internal standard in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of the fluorine nuclei).

    • Number of Scans (ns): 16-64 scans, depending on the sample concentration.

    • Spectral Width (sw): A wide spectral width of at least 250 ppm is recommended to ensure all fluorine signals are captured.

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard.

  • Integration and Analysis: Integrate the fluorine signal and analyze the chemical shift and multiplicity.

Visualization of Key Concepts

Experimental Workflow

Caption: A streamlined workflow for acquiring high-quality ¹⁹F NMR data.

pH-Dependent Speciation and its Impact on ¹⁹F Chemical Shift

ph_speciation cluster_shift Effect on ¹⁹F Chemical Shift (δ) fully_protonated Fully Protonated (Low pH) -COOH, -OH carboxylate Carboxylate Anion (Intermediate pH) -COO⁻, -OH fully_protonated->carboxylate +OH⁻ -H₂O shift_low δ₁ fully_protonated->shift_low phenoxide Dianion (High pH) -COO⁻, -O⁻ carboxylate->phenoxide +OH⁻ -H₂O shift_mid δ₂ carboxylate->shift_mid shift_high δ₃ phenoxide->shift_high

Caption: The relationship between pH, molecular speciation, and the resulting ¹⁹F NMR chemical shift.

Applications in Drug Discovery and Development

The precise measurement of the ¹⁹F NMR chemical shifts of this compound and its derivatives is of significant value in drug discovery.

  • Fragment-Based Screening: As a fluorinated fragment, changes in the ¹⁹F chemical shift upon binding to a biological target can be used to identify hits in a fragment-based drug discovery campaign.[1][9]

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and observing the corresponding changes in the ¹⁹F NMR spectrum, valuable SAR data can be generated.

  • Probing Binding Site Environments: The sensitivity of the ¹⁹F chemical shift to the local environment can provide information about the nature of the binding pocket of a protein or other biomolecule.

Conclusion

While a direct experimental ¹⁹F NMR spectrum for this compound is not readily found in public repositories, a comprehensive understanding of the underlying principles of ¹⁹F NMR allows for accurate prediction of its spectral characteristics. The extreme sensitivity of the fluorine nucleus to its electronic environment, influenced by solvent, pH, and molecular interactions, makes ¹⁹F NMR an invaluable tool for the characterization of this and other fluorinated molecules. The methodologies and theoretical framework presented in this guide provide a robust foundation for researchers and drug development professionals to effectively utilize ¹⁹F NMR in their work, unlocking the full potential of the fluorine probe in advancing chemical and pharmaceutical science.

References

Mass spectrometry fragmentation of 3,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Difluoro-4-hydroxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₇H₄F₂O₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's ionization characteristics and predictable fragmentation pathways under various mass spectrometry conditions, including Electrospray Ionization (ESI) and Electron Ionization (EI). By elucidating the core fragmentation mechanisms, this guide serves as a foundational resource for method development, structural confirmation, and impurity profiling. The methodologies described herein are grounded in established principles of organic mass spectrometry, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Significance of this compound

This compound is a fluorinated aromatic carboxylic acid. Its structural motifs—a benzoic acid core, a phenolic hydroxyl group, and strategically placed fluorine atoms—make it a versatile building block in medicinal chemistry and materials science. The presence of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. Consequently, the precise structural characterization of intermediates like this is paramount.

Mass spectrometry is an indispensable tool for the analysis of such small molecules, offering unparalleled sensitivity and structural information.[1][2] Understanding the specific fragmentation pattern of this compound is crucial for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for overall quality control in synthetic processes. This guide provides a detailed examination of its fragmentation logic, empowering scientists to interpret mass spectra with confidence.

Compound Profile:

  • Molecular Formula: C₇H₄F₂O₃[3]

  • Molecular Weight: 174.10 g/mol [3]

  • Monoisotopic Mass: 174.01285031 Da[3]

Ionization Principles and Expected Behavior

The ionization technique employed is a critical determinant of the resulting mass spectrum. The structure of this compound, with its acidic carboxylic and phenolic protons, lends itself to analysis by multiple ionization methods.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing polar, thermally labile molecules.[4]

    • Negative Ion Mode (ESI-): This is the preferred mode for acidic compounds. The molecule is expected to readily deprotonate at the carboxylic acid site, the most acidic position, to form the [M-H]⁻ ion at m/z 173.01.

    • Positive Ion Mode (ESI+): Protonation can occur, likely on the carbonyl oxygen of the carboxylic acid, to form the [M+H]⁺ ion at m/z 175.02.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a radical molecular ion [M]⁺• and extensive, reproducible fragmentation.[4] This method provides a detailed structural fingerprint.

Core Fragmentation Pathways and Mechanistic Interpretation

The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragment ions. The presence of the carboxyl, hydroxyl, and fluoro substituents on the aromatic ring creates predictable cleavage points.

Negative Ion Mode (ESI-MS/MS) Fragmentation

Analysis in negative ion mode is often the most straightforward and sensitive approach for this class of compounds. The fragmentation is initiated from the deprotonated molecular ion, [M-H]⁻.

The primary and most characteristic fragmentation pathway for benzoic acids and other phenolic acids in negative ESI is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion.[5][6] This decarboxylation is a highly favorable process, leading to the formation of a stable phenoxide anion.

  • Decarboxylation: The [M-H]⁻ ion (m/z 173.01) readily loses a 44.00 Da neutral CO₂ molecule, resulting in the formation of the 3,5-difluorophenoxide ion at m/z 129.01 . This fragment is often the base peak in the MS/MS spectrum due to its stability.

Further fragmentation of the m/z 129.01 ion requires higher collision energy and is less common.

Caption: Predicted ESI fragmentation pathway in negative ion mode.

Electron Ionization (EI-MS) Fragmentation

EI mass spectrometry provides a more complex but highly informative fragmentation pattern, starting from the molecular ion [M]⁺• at m/z 174.01. The fragmentation of aromatic carboxylic acids under EI conditions typically involves cleavages adjacent to the carbonyl group.[7]

  • Loss of a Hydroxyl Radical (•OH): A common initial fragmentation is the alpha-cleavage loss of the hydroxyl radical (17 Da) from the carboxylic acid group. This yields a stable acylium cation.

    • [M]⁺• (m/z 174.01) → [M - •OH]⁺ at m/z 157.00

  • Loss of a Carboxyl Radical (•COOH): Another significant fragmentation pathway is the loss of the entire carboxyl group as a radical (45 Da).

    • [M]⁺• (m/z 174.01) → [M - •COOH]⁺ at m/z 129.01

  • Decarbonylation of the Acylium Ion: The acylium ion formed in pathway 1 (m/z 157.00) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a difluoro-hydroxyphenyl cation.

    • [M - •OH]⁺ (m/z 157.00) → [M - •OH - CO]⁺ at m/z 129.01

The ion at m/z 129.01 is a key fragment formed through multiple pathways, highlighting its stability. The fragmentation pattern of the closely related 3,5-dichloro-4-hydroxybenzoic acid in the NIST database shows major fragments corresponding to the loss of •OH and •COOH, supporting this predicted behavior.[8]

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent (e.g., Methanol/Water) A->B C Dilute to Final Conc. (e.g., 1-10 µg/mL) B->C D Infuse or Inject (LC or Direct Infusion) C->D E Acquire Full Scan MS D->E F Acquire MS/MS on Precursor Ion E->F G Identify Precursor and Fragment Ions F->G H Confirm Fragmentation Pathway G->H

References

Infrared spectroscopy of difluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Difluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Difluorinated benzoic acids represent a pivotal class of molecules in modern drug discovery, where the strategic incorporation of fluorine atoms can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[1] Infrared (IR) spectroscopy serves as an indispensable analytical tool for the structural characterization of these molecules. This guide provides a comprehensive exploration of the principles and applications of IR spectroscopy for the analysis of difluorinated benzoic acids. We will delve into the theoretical underpinnings of molecular vibrations, the influence of fluorine substitution on the vibrational spectra, and provide a detailed, field-proven protocol for obtaining high-quality IR data. This document is intended to be a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of fluorinated compounds in pharmaceutical development.

Introduction: The Significance of Fluorine in Medicinal Chemistry and the Role of IR Spectroscopy

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Difluorinated benzoic acid moieties are key building blocks in the synthesis of a wide array of therapeutic agents.[1] Understanding the precise molecular structure and intermolecular interactions of these compounds is paramount for rational drug design and quality control.

Infrared spectroscopy is a rapid, non-destructive, and highly sensitive technique that probes the vibrational modes of molecules.[2] By analyzing the absorption of infrared radiation at specific frequencies, one can identify functional groups, elucidate molecular structure, and study hydrogen bonding interactions. For difluorinated benzoic acids, IR spectroscopy is particularly powerful for confirming the presence of the carboxylic acid group, assessing the impact of fluorine substitution on the electronic structure of the molecule, and investigating the formation of dimers through hydrogen bonding.

Fundamental Principles: Vibrational Modes of Benzoic Acid

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes.[3] For benzoic acid (C₇H₆O₂), this results in 39 possible vibrations.[3] These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle). The most characteristic IR absorption bands for benzoic acid are associated with the carboxylic acid functional group and the aromatic ring.

The Carboxylic Acid Group:

  • O-H Stretching: In the gas phase or in a non-polar solvent at very low concentrations, the free hydroxyl group exhibits a sharp absorption band around 3500-3700 cm⁻¹. However, carboxylic acids readily form strong intermolecular hydrogen bonds, leading to the formation of cyclic dimers.[4][5][6] This hydrogen bonding significantly weakens the O-H bond, resulting in a very broad and intense absorption band that typically spans from 2500 to 3300 cm⁻¹.[7][8]

  • C=O Stretching: The carbonyl group of a monomeric carboxylic acid absorbs around 1760 cm⁻¹. In the hydrogen-bonded dimer, this bond is slightly weakened, causing a shift to a lower frequency, typically in the range of 1680-1710 cm⁻¹.[6][8][9] This band is usually very strong and sharp.

  • C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations are coupled and give rise to bands in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.[7][10] An out-of-plane O-H bending vibration results in a broad band around 920 cm⁻¹.[7][10]

The Aromatic Ring:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[11]

  • C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.[12][13]

  • C-H Bending (Out-of-Plane): Strong absorption bands in the 690-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly indicative of the substitution pattern on the benzene ring.

The Influence of Difluorination on the Infrared Spectrum

The substitution of two hydrogen atoms with highly electronegative fluorine atoms on the benzoic acid ring induces significant changes in the molecule's electronic structure, which are reflected in the IR spectrum. These changes are primarily due to the strong electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) of fluorine.[14]

  • Effect on C=O Stretching Frequency: The strong -I effect of fluorine withdraws electron density from the aromatic ring and, consequently, from the carboxyl group. This leads to a strengthening of the C=O double bond and a shift of the ν(C=O) band to a higher frequency (a blueshift).[9][15] The position and number of fluorine substituents will modulate the extent of this shift. For instance, the effect is generally more pronounced with ortho- and para-substitution compared to meta-substitution.

  • Effect on O-H Stretching and Hydrogen Bonding: The increased acidity of fluorinated benzoic acids, a consequence of the electron-withdrawing nature of fluorine, can influence the strength of the hydrogen bonds in the dimeric form.[15] This can lead to subtle changes in the position and shape of the broad O-H stretching band. Studies on trifluorobenzoic acid have shown a red shift in the O-H stretching frequency, indicating strong hydrogen bonding in the dimer.[16]

  • C-F Vibrations: The C-F stretching vibrations themselves give rise to strong absorption bands, typically in the 1100-1400 cm⁻¹ region. These bands can sometimes overlap with other vibrations, but their high intensity often makes them a clear indicator of fluorination.

The interplay of these effects results in a unique "fingerprint" region (below 1500 cm⁻¹) for each difluorinated benzoic acid isomer, allowing for their differentiation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality FTIR spectrum of a solid difluorinated benzoic acid sample using the KBr pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared lamp or oven (for drying)

  • Spatula

  • Analytical balance

  • Difluorinated benzoic acid sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind 100-200 mg of dry, FTIR-grade KBr in an agate mortar to a fine, consistent powder.[17] It is crucial that the KBr is free of moisture, as water exhibits a broad absorption in the IR spectrum.

    • Weigh approximately 1-2 mg of the difluorinated benzoic acid sample.[17] The sample should be a fine powder to ensure even distribution.

    • Add the sample to the ground KBr in the mortar.

  • Mixing and Grinding:

    • Thoroughly mix the sample and KBr by gentle grinding with the pestle for 1-2 minutes. The goal is to create a homogeneous mixture with a very small particle size to minimize light scattering.[18]

  • Pellet Formation:

    • Transfer the mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[17][19] A clear pellet is indicative of good sample preparation.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Alternative Sampling Technique: Attenuated Total Reflectance (ATR)

For rapid analysis or for samples that are difficult to grind, Attenuated Total Reflectance (ATR) is an excellent alternative.[2]

  • ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered difluorinated benzoic acid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.[17]

  • Spectral Acquisition: Acquire the sample spectrum.

ATR requires minimal sample preparation and is often preferred for its convenience.[2] However, the resulting spectra may have slight differences in relative peak intensities compared to transmission spectra from KBr pellets.[2]

Data Interpretation and Visualization

The following table summarizes the key vibrational frequencies for benzoic acid and provides expected ranges for difluorinated derivatives.

Vibrational ModeBenzoic Acid (cm⁻¹)Expected Range for Difluorinated Benzoic Acids (cm⁻¹)Notes
O-H Stretch (H-bonded)~2500-3300 (very broad)~2500-3300 (very broad)Broadness is characteristic of strong hydrogen bonding in dimers.[7]
C-H Stretch (Aromatic)~3000-3100~3000-3100Typically weak to medium intensity.[11]
C=O Stretch (Dimer)~1680-1710~1700-1740Blueshifted due to the electron-withdrawing effect of fluorine.[9][15]
C=C Stretch (Aromatic)~1450-1600~1450-1620A series of bands, positions can be sensitive to substitution.
C-O Stretch / O-H Bend~1210-1440~1200-1450Often coupled vibrations.
C-F StretchN/A~1100-1400Strong, characteristic absorptions.
O-H Bend (Out-of-Plane)~920~900-950Broad band.
C-H Bend (Out-of-Plane)~690-900~700-950Position is diagnostic of the aromatic substitution pattern.
Molecular Structure and Dimerization

The diagram below illustrates the molecular structure of a representative difluorinated benzoic acid and its dimerization via hydrogen bonding, which is a key feature observed in its IR spectrum.

Caption: Molecular structure and hydrogen-bonded dimer of a difluorinated benzoic acid.

Experimental Workflow

The logical flow from sample preparation to final data analysis is crucial for obtaining reliable and reproducible results.

workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind Sample (1-2 mg) & KBr (100-200 mg) start->grind mix Homogenize Mixture grind->mix pellet Press into Transparent Pellet mix->pellet place Place Pellet in FTIR pellet->place bg Acquire Background Spectrum place->bg sample_spec Acquire Sample Spectrum bg->sample_spec process Ratio Sample/Background sample_spec->process identify Identify Peak Frequencies process->identify interpret Interpret Spectrum & Assign Modes identify->interpret report Final Report interpret->report

Caption: Workflow for FTIR analysis of difluorinated benzoic acids via KBr pellet method.

Conclusion

Infrared spectroscopy is a cornerstone analytical technique in the study of difluorinated benzoic acids. A thorough understanding of the fundamental vibrational modes of the benzoic acid scaffold and the electronic effects of fluorine substitution is essential for accurate spectral interpretation. The methodologies presented in this guide provide a reliable framework for obtaining high-quality data, which is critical for structural elucidation, reaction monitoring, and quality assurance in the context of drug discovery and development. The unique spectral fingerprints of difluorinated benzoic acid isomers, particularly the shifts in the carbonyl stretching frequency, offer valuable insights into their molecular properties, underscoring the power of IR spectroscopy in advancing pharmaceutical sciences.

References

An In-depth Technical Guide to the Prospective Crystal Structure of 3,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the anticipated crystal structure of 3,5-Difluoro-4-hydroxybenzoic acid. In the absence of a publicly available crystal structure for this specific compound, this document outlines the probable structural characteristics based on analogous molecules and presents a detailed, field-proven methodology for its experimental determination via single-crystal X-ray diffraction.

Introduction: The Significance of this compound

This compound is a halogenated aromatic carboxylic acid. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make fluorinated compounds like this one of considerable interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and controlling properties such as solubility, dissolution rate, and bioavailability, which are critical in drug development.

While the crystal structure of this compound has not been formally reported, we can infer likely structural motifs by examining related compounds. For instance, the crystal structure of 3,4-Difluoro-2-hydroxybenzoic acid reveals the formation of inversion dimers through hydrogen bonds, a common feature in carboxylic acids.[1]

Hypothetical Crystal Structure and Intermolecular Interactions

Based on the functional groups present in this compound (a carboxylic acid and a phenol), we can anticipate a rich network of intermolecular interactions governing its crystal packing.

2.1. Predicted Hydrogen Bonding Motifs

The primary and most predictable interaction is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a highly prevalent and stable motif for carboxylic acids in the solid state. Additionally, the phenolic hydroxyl group and the fluorine atoms can participate in further hydrogen bonding, potentially leading to a more complex, three-dimensional supramolecular architecture.

2.2. Molecular Conformation

The molecule is expected to be largely planar, although the carboxyl group may exhibit some torsional flexibility. The planarity would facilitate efficient packing and potential π–π stacking interactions between the aromatic rings, further stabilizing the crystal lattice.

Experimental Determination of the Crystal Structure: A Step-by-Step Protocol

The following section details the experimental workflow for determining the crystal structure of this compound.

3.1. Synthesis and Purification

The synthesis of fluorinated hydroxybenzoic acids can be achieved through various organic chemistry routes. For instance, the synthesis of a related compound, 3-fluoro-4-hydroxybenzoic acid, involves the reaction of 3-fluoro-4-methoxy benzoic acid with concentrated hydrogen bromide and acetic acid.[2] A similar demethylation approach could be a viable route. Following synthesis, the compound must be purified to a high degree, typically by recrystallization, to ensure the growth of high-quality single crystals.

3.2. Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. A common and effective method is slow evaporation from a suitable solvent or solvent mixture.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and water).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals. Once suitable crystals have formed, carefully harvest them using a mounted loop.

3.3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

High-quality single crystals are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected by a detector.

Data Collection Parameters:

ParameterTypical Value
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K (to minimize thermal vibrations)
DetectorCCD or CMOS area detector
Data Collection StrategyA series of ω and φ scans to cover the reciprocal space

3.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the experimental data.

Workflow for Structure Solution and Refinement:

G cluster_0 Data Processing and Structure Solution Data_Collection Diffraction Data Collection Indexing Indexing and Unit Cell Determination Data_Collection->Indexing Raw Data Integration Integration of Reflection Intensities Indexing->Integration Space_Group Space Group Determination Integration->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation CIF_Generation Generation of Crystallographic Information File (CIF) Validation->CIF_Generation

Caption: Workflow for Crystal Structure Determination.

Anticipated Crystallographic Data and Interpretation

While the exact parameters are unknown, we can anticipate the general nature of the crystallographic data for this compound based on similar small organic molecules.

Hypothetical Crystallographic Data Summary:

ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c, Pbca)
Z (molecules per unit cell)2, 4, or 8
Hydrogen BondingR²₂(8) carboxylic acid dimers, potential O-H···F or O-H···O interactions

The final refined structure will provide precise bond lengths, bond angles, and torsion angles. Of particular interest will be the geometry of the hydrogen bonds and any non-covalent interactions involving the fluorine atoms. The analysis of the crystal packing will reveal how the molecules arrange themselves in three dimensions, which can have implications for the material's bulk properties.

Visualization of the Predicted Molecular and Supramolecular Structure

The following diagrams illustrate the molecular structure and a plausible hydrogen-bonding motif.

G cluster_mol Molecular Structure a

Caption: 2D Structure of this compound.[3]

G cluster_dimer Predicted Hydrogen-Bonded Dimer cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 C1_1 C C2_1 C C1_1->C2_1 C3_1 C-F C2_1->C3_1 C7_1 C=O C2_1->C7_1 C4_1 C-OH C3_1->C4_1 C5_1 C-F C4_1->C5_1 C6_1 C C5_1->C6_1 C6_1->C1_1 O1_1 O-H C7_1->O1_1 C7_2 C=O O1_1->C7_2 C1_2 C C2_2 C C1_2->C2_2 C3_2 C-F C2_2->C3_2 C2_2->C7_2 C4_2 C-OH C3_2->C4_2 C5_2 C-F C4_2->C5_2 C6_2 C C5_2->C6_2 C6_2->C1_2 O1_2 O-H C7_2->O1_2 O1_2->C7_1

Caption: Hypothetical R²₂(8) Hydrogen-Bonded Dimer.

Conclusion

Determining the crystal structure of this compound is a crucial step in understanding its solid-state properties. This guide has provided a comprehensive overview of the anticipated structural features and a detailed experimental protocol for its determination. The insights gained from such a study will be invaluable for its potential applications in drug development and materials science, enabling a more rational design of materials with tailored properties.

References

An In-depth Technical Guide to the Acidity (pKa) of 3,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of the acidity of 3,5-difluoro-4-hydroxybenzoic acid, a versatile building block in medicinal chemistry. By examining the electronic effects of its substituents, this document offers a detailed theoretical framework for understanding the pKa values of both its carboxylic acid and phenolic protons. This guide also presents established experimental protocols for pKa determination, namely potentiometric titration and UV-Vis spectrophotometry, to provide researchers with the practical knowledge to validate theoretical predictions.

Introduction: The Critical Role of pKa in Drug Development

In the landscape of drug discovery and development, the pKa of a molecule is a critical determinant of its behavior in a biological system. It dictates the extent of ionization at a given pH, which in turn affects crucial properties such as solubility, lipophilicity, membrane permeability, and protein binding. For a molecule like this compound, which possesses two ionizable protons, a thorough understanding of its pKa values is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. An accurate assessment of pKa enables the rational design of drug candidates with optimized biopharmaceutical properties, ultimately leading to improved therapeutic efficacy and safety.

Molecular Structure and the Influence of Substituents on Acidity

This compound is a polysubstituted aromatic ring with a carboxylic acid group, a hydroxyl group, and two fluorine atoms. The acidity of the carboxylic and phenolic protons is significantly modulated by the electronic properties of these substituents.

  • Carboxylic Acid Proton (pKa₁): The primary acidic site is the proton of the carboxylic acid group. The acidity of this proton is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

  • Phenolic Proton (pKa₂): The second acidic site is the proton of the hydroxyl group. The acidity of this proton is also influenced by the electronic nature of the other ring substituents.

The two fluorine atoms at the meta positions relative to the carboxylic acid and ortho to the hydroxyl group play a pivotal role in determining the overall acidity of the molecule through their inductive and resonance effects.

Electronic Effects of Fluorine Substituents

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity of both the carboxylic acid and the phenol.[1]

However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). The interplay between these opposing effects is crucial in determining the net influence on acidity. For halogens, the inductive effect generally outweighs the mesomeric effect.[2]

Predicted pKa Values and Comparative Analysis

CompoundFunctional GroupPredicted/Experimental pKaReference(s)
This compound Carboxylic Acid ~3.89 ± 0.10 (Predicted) [2]
This compound Phenol ~7.5 - 8.0 (Estimated)
Benzoic AcidCarboxylic Acid~4.20[3][4]
PhenolPhenol~10.0[5][6]
4-Hydroxybenzoic AcidCarboxylic Acid~4.54[7]
4-Hydroxybenzoic AcidPhenol~9.32[8]
3,5-DifluorophenolPhenol~7.97 (Predicted)[5]
2,6-DifluorophenolPhenol~7.45 (Predicted)[3]

Analysis of pKa₁ (Carboxylic Acid):

The predicted pKa of ~3.89 for the carboxylic acid of this compound is lower than that of benzoic acid (~4.20) and 4-hydroxybenzoic acid (~4.54).[2][3][4][7] This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilize the carboxylate anion.

Analysis of pKa₂ (Phenol):

An experimental value for the phenolic pKa of this compound is not available. However, we can estimate it to be in the range of 7.5 to 8.0. This estimation is based on the pKa of phenol (~10.0) and the significant acidifying effect of ortho-fluorine substituents.[5][6] For instance, the predicted pKa of 2,6-difluorophenol is ~7.45.[3] The two fluorine atoms ortho to the hydroxyl group in this compound will substantially lower its pKa compared to phenol and 4-hydroxybenzoic acid (~9.32) due to their potent inductive effects.[8]

Logical Framework for Substituent Effects

The following diagram illustrates the electronic forces influencing the acidity of this compound.

G cluster_molecule This compound cluster_effects Electronic Effects cluster_acidity Impact on Acidity mol Structure inductive Strong Inductive Effect (-I) of Fluorine pka1 Increased Acidity of Carboxylic Acid (Lower pKa₁) inductive->pka1 Stabilizes Carboxylate Anion pka2 Increased Acidity of Phenol (Lower pKa₂) inductive->pka2 Stabilizes Phenoxide Anion resonance Weak Resonance Effect (+M) of Fluorine resonance->pka1 Slightly destabilizes (minor effect) resonance->pka2 Slightly destabilizes (minor effect)

Caption: Electronic effects of fluorine on the acidity of this compound.

Experimental Determination of pKa

To obtain definitive pKa values, experimental determination is essential. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the pH change. The pKa values are determined from the inflection points of the resulting titration curve.

G prep Sample Preparation (Dissolve in suitable solvent, e.g., water/methanol) cal Calibrate pH Meter (Using standard buffers pH 4, 7, 10) prep->cal titrate Titration (Add standardized NaOH solution incrementally) cal->titrate record Record Data (pH vs. Volume of titrant) titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Curve (Identify equivalence points) plot->analyze calc Calculate pKa (pH at half-equivalence points) analyze->calc

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup:

    • Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence points (the points of steepest slope) by analyzing the first or second derivative of the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two distinct equivalence points and corresponding pKa values will be observed.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

G prep_stock Prepare Stock Solution (e.g., in Methanol or DMSO) prep_samples Prepare Samples (Add stock solution to each buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Series of known pH values) prep_buffers->prep_samples measure_spectra Measure UV-Vis Spectra (For each sample at different pH) prep_samples->measure_spectra plot_data Plot Absorbance vs. pH (At a selected wavelength) measure_spectra->plot_data fit_curve Fit Sigmoidal Curve (Using Henderson-Hasselbalch equation) plot_data->fit_curve determine_pka Determine pKa (pH at the inflection point of the curve) fit_curve->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation:

    • Prepare a set of samples by adding a small, constant amount of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum for each sample over an appropriate wavelength range.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

The acidity of this compound is a key parameter for its application in drug discovery and development. Theoretical analysis, supported by comparative data, predicts a pKa of approximately 3.89 for the carboxylic acid and an estimated pKa in the range of 7.5-8.0 for the phenolic hydroxyl group. These values reflect the potent electron-withdrawing inductive effects of the two fluorine substituents. For definitive pKa values, experimental determination using methods such as potentiometric titration or UV-Vis spectrophotometry is strongly recommended. A thorough understanding and accurate determination of these pKa values are crucial for the rational design and development of new therapeutic agents based on this versatile chemical scaffold.

References

A Comprehensive Theoretical Investigation of 3,5-Difluoro-4-hydroxybenzoic Acid via Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive theoretical framework for the study of 3,5-Difluoro-4-hydroxybenzoic acid (DFHBA) using Density Functional Theory (DFT). We detail a robust, self-validating computational protocol designed to elucidate the molecule's fundamental properties. The guide covers the optimization of the molecular geometry, a thorough analysis of its vibrational signatures (FT-IR and FT-Raman), and an in-depth exploration of its electronic and optical characteristics. Key analyses include Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, Time-Dependent DFT (TD-DFT) for UV-Vis spectra, and the prediction of non-linear optical (NLO) properties. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science.

Introduction

This compound (DFHBA) is a halogenated derivative of 4-hydroxybenzoic acid, a structural motif present in numerous biologically active compounds. Its molecular formula is C₇H₄F₂O₃. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds like DFHBA of particular interest in drug design and development.

Computational chemistry offers a powerful and efficient avenue for predicting and understanding molecular properties at the atomic level, complementing and guiding experimental research. Among the available methods, Density Functional Theory (DFT) has emerged as a leading approach due to its excellent balance of computational cost and accuracy for a wide range of chemical systems. This guide presents a detailed theoretical study of DFHBA, employing DFT to create a comprehensive profile of its structural, vibrational, electronic, and optical properties.

Computational Framework: Methodology and Protocol

The reliability of computational results is fundamentally dependent on the chosen methodology. The protocol outlined here is designed to be robust and follows best practices in the field of molecular computational chemistry.

Software

All calculations are performed using the Gaussian 09 suite of programs, a widely recognized software package in computational chemistry. Visualization of the molecular structure, orbitals, and vibrational modes is accomplished with the aid of GaussView.

Level of Theory

The selection of a suitable functional and basis set is critical for obtaining accurate results.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the inherent self-interaction error in pure DFT functionals. B3LYP is renowned for its reliability in predicting the geometries and vibrational frequencies of organic molecules.

  • Basis Set: 6-311++G(d,p) This Pople-style basis set offers a high degree of flexibility for an accurate description of the electronic structure.

    • 6-311: A triple-zeta basis set, meaning each atomic orbital is described by three basis functions, allowing for greater radial flexibility.

    • ++: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

    • (d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for orbital shapes to distort, which is crucial for accurately modeling chemical bonds and electronic properties.

Self-Validating Computational Workflow

A systematic, step-by-step approach ensures the validity and reproducibility of the results.

An In-depth Technical Guide to the Conformational Analysis of Symmetrically Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of symmetrically fluorinated benzoic acids, focusing on 2,6-difluorobenzoic acid and 3,5-difluorobenzoic acid as representative examples. By integrating experimental techniques and computational modeling, we explore the conformational landscapes of these molecules, offering insights into the profound influence of fluorine substitution on their structural preferences. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction: The Significance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. In the context of benzoic acid derivatives, symmetric fluorination at the 2,6- (ortho) and 3,5- (meta) positions provides a fascinating case study in the subtle interplay of steric and electronic effects that govern molecular conformation. Understanding these conformational preferences is paramount for the rational design of novel therapeutics and functional materials. This guide will delve into the experimental and theoretical methodologies used to elucidate the conformational landscapes of these intriguing molecules.

Synthesis of Symmetrically Fluorinated Benzoic Acids

The availability of high-purity samples is a prerequisite for accurate conformational analysis. Here, we outline established synthetic routes for 2,6-difluorobenzoic acid and 3,5-difluorobenzoic acid.

Synthesis of 2,6-Difluorobenzoic Acid

A common method for the synthesis of 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile.

Experimental Protocol:

  • Hydrolysis: In a high-pressure autoclave, combine 139 g of 2,6-difluorobenzonitrile, 120 g of sodium hydroxide, and 180 g of water.[1]

  • Heat the mixture to 150 °C and maintain this temperature for 10 hours under a controlled pressure of 0.25 MPa.[1]

  • After the reaction is complete, cool the reaction mixture to room temperature and transfer it to a beaker.

  • Acidification: Carefully adjust the pH of the solution to 1 by the dropwise addition of a 10% aqueous sulfuric acid solution, which will precipitate a slightly yellowish solid.[1]

  • Purification: Isolate the solid by filtration and wash it with cold water. Recrystallize the crude product from a 2:1 ethanol/water mixture to yield white crystals of 2,6-difluorobenzoic acid.[1] This process typically yields a product with a purity of around 98.5% and a yield of approximately 85%.[1]

Another accessible route starts from 2,6-difluorobenzylchloride.

Experimental Protocol:

  • Add 2,6-difluorobenzylchloride (1.7 g, 0.01 mol) dropwise to a round bottom flask containing 25 ml of water.[2]

  • Reflux the mixture for 2.5 hours. A gummy precipitate will form.[2]

  • Filter the precipitate and dissolve it in alkaline water.

  • Acidify the solution by dropwise addition of hydrochloric acid with stirring to form a white precipitate.[2]

  • Dissolve the precipitate in methanol. Colorless needles of 2,6-difluorobenzoic acid will form upon standing at room temperature overnight.[2]

  • Filter and dry the crystals at 60 °C.[2]

Synthesis of 3,5-Difluorobenzoic Acid

One effective method for synthesizing 3,5-difluorobenzoic acid is through the oxidation of 3,5-difluorobenzaldehyde.

Experimental Protocol:

  • Catalyst Preparation: In a suitable reaction vessel, treat diphenyl diselenide (0.006 g, 0.02 mmol) with 30% w/w hydrogen peroxide (0.1 mL, 1 mmol) and water (0.2 mL). Stir the mixture at room temperature until it becomes colorless.[3]

  • Oxidation: Add 3,5-difluorobenzaldehyde (1 mmol) to the reaction mixture and continue stirring at room temperature for 6 hours.[3]

  • Workup: After the reaction is complete, extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 3,5-difluorobenzoic acid.[3]

  • Further purification can be achieved by recrystallization.

Experimental Determination of Conformation

A multi-technique approach is essential for a comprehensive understanding of molecular conformation in both the solid state and in solution.

X-ray Crystallography: The Solid-State Perspective

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.

Key Findings from Crystal Structures:

  • Benzoic Acid: In the solid state, benzoic acid molecules form centrosymmetric dimers via hydrogen bonds between their carboxyl groups.[4]

  • 2,6-Difluorobenzoic Acid: The crystal structure of 2,6-difluorobenzoic acid also reveals the formation of inversion dimers linked by pairs of O—H···O hydrogen bonds.[2] Notably, the molecule is not planar, with a significant dihedral angle of 33.70 (14)° between the benzene ring and the carboxylate group.[2][5] This deviation from planarity is a direct consequence of the steric hindrance imposed by the ortho-fluorine atoms.

  • 3,5-Difluorobenzoic Acid: In contrast, 3,5-difluorobenzoic acid also forms dimers stabilized by hydrogen bonds between the carboxyl groups, but the molecule is essentially planar in the solid state.[6]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the fluorinated benzoic acid by slow evaporation of a suitable solvent, such as methanol.[2]

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a CCD detector. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.[2]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[2]

NMR Spectroscopy: Insights into Solution-Phase Conformation
  • ¹H and ¹⁹F NMR: The chemical shifts and coupling constants in ¹H and ¹⁹F NMR spectra are sensitive to the electronic environment and through-bond connectivity. For example, the ¹H NMR spectrum of 3,5-difluorobenzoic acid is relatively simple due to the molecular symmetry.[4]

  • NOESY and ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining through-space proximities between nuclei.[7][8] For small molecules like fluorinated benzoic acids, ROESY is often preferred as the NOE can be close to zero.[7] By observing cross-peaks between protons on the aromatic ring and the carboxylic acid proton, one can infer the preferred orientation of the carboxyl group relative to the ring.

Conceptual NMR Workflow for Conformational Analysis:

Caption: Conceptual workflow for NMR-based conformational analysis.

Computational Modeling of Conformational Landscapes

Density Functional Theory (DFT) calculations are an indispensable tool for exploring the potential energy surface of molecules and predicting their stable conformers and the energy barriers between them.

Validated DFT Protocol for Fluorinated Benzoic Acids

For reliable predictions, it is crucial to employ a computational methodology that has been validated for the system of interest. For fluorinated aromatic carboxylic acids, a combination of the B3LYP functional with a triple-zeta basis set, such as 6-311++G(d,p), has been shown to provide a good balance of accuracy and computational cost.[9][10] The inclusion of diffuse functions (++) is important for describing the lone pairs of the oxygen and fluorine atoms, and polarization functions (d,p) are necessary for accurately representing the bonding environment.

Step-by-Step DFT Calculation Protocol using Gaussian:

  • Initial Structure Generation: Build the initial 3D structure of the fluorinated benzoic acid using a molecular editor.

  • Conformational Search: Perform a relaxed scan of the potential energy surface by systematically rotating the dihedral angle of the carboxylic acid group relative to the aromatic ring (C-C-C=O). This can be done at a lower level of theory to efficiently identify potential energy minima.

  • Geometry Optimization: Optimize the geometries of the identified conformers and transition states using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Profile: Construct the potential energy profile for the rotation of the carboxylic acid group and determine the relative energies of the conformers and the rotational energy barriers.

Computational Workflow Diagram:

DFT_Workflow start Initial 3D Structure conf_search Conformational Search (e.g., Relaxed Scan) start->conf_search optimization Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->optimization freq_calc Frequency Calculation optimization->freq_calc analysis Energy & Structure Analysis freq_calc->analysis end Conformational Landscape analysis->end

Caption: A streamlined workflow for DFT-based conformational analysis.

Computational Findings and Comparison

DFT calculations provide valuable insights that complement experimental data.

  • 2,6-Difluorobenzoic Acid: Calculations predict a non-planar ground state, consistent with X-ray data. The potential energy profile for the rotation of the carboxylic acid group shows a significant barrier due to steric clashes between the carboxylic acid's oxygen atoms and the ortho-fluorine atoms.[9]

  • 3,5-Difluorobenzoic Acid: In contrast, DFT calculations predict a planar ground state for 3,5-difluorobenzoic acid, which is also in agreement with experimental findings. The rotational barrier is significantly lower than that of the 2,6-isomer due to the absence of direct steric repulsion.[11]

Comparative Analysis: Ortho vs. Meta Fluorination

The conformational preferences of symmetrically fluorinated benzoic acids are a direct consequence of the position of the fluorine substituents.

PropertyBenzoic Acid2,6-Difluorobenzoic Acid3,5-Difluorobenzoic Acid
Solid-State Conformation Planar Dimer[4]Non-planar Dimer[2]Planar Dimer[6]
Dihedral Angle (Ring-COOH) ~0°33.70°[2]~0°
Primary Conformational Driver ResonanceSteric HindranceElectronic Effects
Rotational Barrier (Calculated) Moderate[9]High[9]Low[11]

Logical Relationship of Conformational Drivers:

Conformational_Drivers cluster_ortho 2,6-Difluorobenzoic Acid cluster_meta 3,5-Difluorobenzoic Acid Ortho_F Ortho-Fluorine Atoms Steric_Hindrance Steric Hindrance with Carboxyl Group Ortho_F->Steric_Hindrance Non_Planar Non-planar Conformation Steric_Hindrance->Non_Planar High_Barrier High Rotational Barrier Steric_Hindrance->High_Barrier Meta_F Meta-Fluorine Atoms Electronic_Effects Inductive Electron Withdrawal Meta_F->Electronic_Effects Low_Barrier Low Rotational Barrier Meta_F->Low_Barrier Minimal Steric Impact Planar Planar Conformation Electronic_Effects->Planar

Caption: The influence of fluorine position on conformational drivers.

Conclusion

The conformational analysis of symmetrically fluorinated benzoic acids reveals a delicate balance of steric and electronic effects. The ortho-substitution in 2,6-difluorobenzoic acid leads to a non-planar conformation due to steric repulsion, while the meta-substitution in 3,5-difluorobenzoic acid results in a planar structure where electronic effects dominate. A combined approach utilizing X-ray crystallography, NMR spectroscopy, and DFT calculations is essential for a thorough understanding of the conformational landscapes of these and other fluorinated molecules. The insights gained from such studies are crucial for the continued development of fluorinated compounds in drug discovery and materials science.

References

The Unfolding Therapeutic Potential of 3,5-Difluoro-4-hydroxybenzoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the biological activities of 3,5-Difluoro-4-hydroxybenzoic acid and its derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document will delve into the synthesis, mechanisms of action, and key experimental protocols for evaluating these compounds. By synthesizing technical data with expert insights, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential of these fluorinated benzoic acid derivatives.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The presence of fluorine in this compound significantly influences its electronic properties and biological activity compared to its non-fluorinated parent compound, 4-hydroxybenzoic acid. This guide will explore the multifaceted biological activities that arise from this specific fluorination pattern and the derivatization of the core structure.

Synthetic Strategies: Accessing the Core Scaffold and Its Analogs

The synthesis of this compound and its derivatives is crucial for exploring their structure-activity relationships. A common synthetic route to a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves a multi-step process starting from 2,4-difluoro-3-chlorobenzoic acid. This process includes nitration, esterification, reduction of the nitro group, diazotization, and subsequent hydrolysis to yield the final product with a good overall yield.[1] While specific protocols for this compound may vary, the fundamental transformations often rely on established aromatic substitution and functional group manipulation techniques.

A general laboratory-scale synthesis of a fluorinated hydroxybenzoic acid, such as 3-fluoro-4-hydroxybenzoic acid, can be achieved by the hydrolysis of a corresponding methoxy-substituted precursor.[2]

Experimental Protocol: Synthesis of a Fluorinated Hydroxybenzoic Acid

This protocol provides a general framework for the synthesis of a fluorinated hydroxybenzoic acid, which can be adapted for this compound.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • Concentrated hydrobromic acid

  • Acetic acid

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Combine 98.8 g of 3-fluoro-4-methoxybenzoic acid with 215 ml of concentrated hydrobromic acid and 215 ml of acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux with stirring for 34 hours.

  • After the reaction is complete, cool the mixture with water to precipitate the product.

  • Filter the crude product.

  • Recrystallize the crude product from water to obtain the purified 3-fluoro-4-hydroxybenzoic acid.[2]

Causality Behind Experimental Choices:

  • Hydrobromic and Acetic Acid: This combination is used for the demethylation of the methoxy group to a hydroxyl group. The strong acidic conditions and high temperature facilitate the cleavage of the ether bond.

  • Reflux: Heating under reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent, driving the reaction to completion.

  • Recrystallization: This is a standard purification technique for solid organic compounds. It relies on the principle that the solubility of the compound and impurities in a solvent changes with temperature, allowing for the isolation of a pure crystalline product upon cooling.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., Fluorinated Methoxybenzoic Acid) Reaction Demethylation Reaction (e.g., with HBr/AcOH) Start->Reaction Reagents Workup Precipitation & Filtration Reaction->Workup Cooling Purification Recrystallization Workup->Purification Crude Product End Pure this compound Purification->End Purified Product

A generalized workflow for the synthesis of fluorinated hydroxybenzoic acids.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents. A notable example is the chalcone derivative, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one, which has shown remarkable antiproliferative action against a panel of human cancer cell lines.[3]

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The anticancer activity of these derivatives is, in part, attributed to their ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a common feature in many cancers.

The derivative 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one was found to inhibit the phosphorylation of key downstream effectors in the MAPK pathway, including AKT, Raf, p38, and JNK in HeLa cells.[3] This inhibition disrupts the signaling cascade that promotes cancer cell proliferation and survival, ultimately leading to apoptosis. The compound was also found to induce the mitochondrial apoptotic pathway by regulating the expression of Bax and Bcl-2 and increasing the activation of Caspase 3.[3]

G cluster_pathway MAPK Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Derivative 3,5-Difluoro-4-hydroxybenzoic Acid Derivative Derivative->Raf Inhibits Phosphorylation Derivative->Proliferation Derivative->Apoptosis

Inhibition of the MAPK signaling pathway by a derivative of this compound.
Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer5.58[3]
HCT116Colon Cancer>11.13[3]
HT29Colon Cancer>11.13[3]
MDA-MB-231Breast Cancer>11.13[3]
MCF-7Breast Cancer>11.13[3]
SKBR3Breast Cancer>11.13[3]

Note: While the derivative showed potent activity against HeLa cells, its activity against other tested cell lines was less pronounced at the concentrations tested. Further derivatization and optimization are warranted to improve the broad-spectrum anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete cell culture medium

  • This compound derivative

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Antimicrobial Activity: A Broad-Spectrum Potential

Fluorinated benzoic acid derivatives have been recognized for their antimicrobial properties.[5] The presence of fluorine can enhance the antimicrobial potency of these compounds. The antimicrobial actions of fluoride itself are complex, involving direct enzyme inhibition and disruption of bacterial membrane function, particularly under acidic conditions.[6] While specific data for this compound is limited, the broader class of hydroxybenzoic acids and their derivatives have shown activity against a range of microorganisms.[7]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of fluorinated organic compounds can be attributed to several factors:

  • Enzyme Inhibition: Fluoride ions can directly inhibit essential bacterial enzymes, such as enolase in the glycolytic pathway.[6]

  • Membrane Disruption: As weak acids, these compounds can diffuse across the bacterial membrane in their protonated form. Once inside the more alkaline cytoplasm, they release a proton, leading to acidification of the cytoplasm and disruption of the proton motive force. This, in turn, inhibits transport processes and ATP synthesis.[6]

  • Inhibition of DNA and RNA Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of nucleic acids in microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound or its derivative

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of 5x10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Hydroxybenzoic acids and their derivatives are known to possess anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[8]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The MAPK pathway is also intricately involved in inflammation.

Derivatives of hydroxybenzoic acid have been shown to exert their anti-inflammatory effects by:

  • Inhibiting NF-κB activation: This can be achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Suppressing MAPK phosphorylation: By inhibiting the phosphorylation of p38 and JNK, these compounds can downregulate the production of pro-inflammatory mediators.[8]

A newly synthesized derivative of 4-aminosalicylic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This effect was mediated through the suppression of both MAPK and NF-κB signaling pathways.[8]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The fluorination at the 3 and 5 positions of the benzoic acid ring appears to be a key determinant of their biological profile.

Future research should focus on:

  • Synthesis of a broader range of derivatives: To establish a more comprehensive structure-activity relationship.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety studies: To translate the promising in vitro results into potential therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this exciting area of medicinal chemistry.

References

Potential applications of 3,5-Difluoro-4-hydroxybenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3,5-Difluoro-4-hydroxybenzoic Acid

Introduction: The Emergence of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. Within this context, this compound has emerged as a particularly valuable building block. Its rigid, functionalized aromatic core, adorned with two fluorine atoms ortho to a hydroxyl group and para to a carboxylic acid, presents a unique combination of electronic and steric features that can be exploited for a variety of therapeutic applications.

This technical guide offers a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of potent therapeutic agents, explore its utility as a scaffold for enzyme inhibitors, and provide detailed experimental protocols for its derivatization and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated benzoic acid derivative in their own research endeavors.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic routes.

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[1][2]
Molecular Weight 174.10 g/mol [1]
IUPAC Name This compound[1]
CAS Number 74799-63-6[1]
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry conditions

Core Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a versatile starting material and scaffold for a range of therapeutic targets. The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the adjacent hydroxyl and carboxylic acid groups, which can be pivotal for molecular interactions with biological targets.

Antibacterial Agents: A Key Intermediate for Fluoroquinolones

A significant application of fluorinated benzoic acids is in the synthesis of fluoroquinolone antibiotics.[3] These potent antibacterial agents are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. While the provided search results primarily discuss the synthesis of related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid as a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, the underlying synthetic strategies are often applicable to this compound.[3] The general approach involves the use of the fluorinated benzoic acid as a precursor to construct the core quinolone or quinolinecarboxylic acid structure.

The following diagram illustrates a generalized synthetic workflow for the preparation of a quinolone-based antibacterial agent starting from a substituted benzoic acid.

G A This compound B Functional Group Protection/Activation A->B e.g., Benzylation C Condensation with Diethyl Malonate B->C D Cyclization C->D e.g., Thermal or acid-catalyzed E Substitution with Amine D->E Introduction of desired R group F Ester Hydrolysis E->F G Final Fluoroquinolone Analog F->G Deprotection if necessary

Caption: Generalized workflow for fluoroquinolone synthesis.

Enzyme Inhibition: Targeting Aldose Reductase

Derivatives of this compound have shown promise as inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes.[4] A study on the structure-activity relationships of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives demonstrated that the 3,5-difluoro-4-hydroxyphenyl moiety is a key pharmacophore for potent and selective inhibition of aldose reductase.[4] The hydroxyl group is crucial for binding to the active site of the enzyme, and the fluorine atoms likely enhance this interaction and improve the compound's overall properties. One of the synthesized compounds in this study emerged as a potent and selective inhibitor and also demonstrated antioxidant properties and the ability to inhibit sorbitol accumulation in isolated rat lenses, making it a promising lead compound for addressing diabetic complications.[4]

Anticancer Potential: Insights from Related Hydroxybenzoic Acids

While direct studies on the anticancer activity of this compound are not prevalent in the provided search results, the broader class of hydroxybenzoic acid derivatives has been investigated for its potential in oncology. For instance, 3,4-dihydroxybenzoic acid has been shown to inhibit the growth of cancer cells by inhibiting histone deacetylases (HDACs), inducing reactive oxygen species (ROS), and triggering apoptosis.[5] Furthermore, other studies have identified 4-hydroxybenzoic acid derivatives as pan-HDAC inhibitors with anticancer properties, capable of arresting the cell cycle and inducing apoptosis without affecting normal cells.[6] Given these findings, it is plausible that this compound could serve as a scaffold for the design of novel anticancer agents, potentially acting through similar mechanisms. The fluorine atoms could modulate the compound's ability to interact with the zinc-containing active site of HDACs and improve its cellular permeability and metabolic stability.

The following diagram illustrates a simplified signaling pathway for HDAC inhibitor-induced apoptosis.

G A 3,5-Difluoro-4-hydroxybenzoic acid derivative B HDAC Inhibition A->B C Histone Hyperacetylation B->C D Gene Expression Changes C->D E Cell Cycle Arrest D->E F Apoptosis D->F G Tumor Growth Inhibition E->G F->G

Caption: Simplified pathway of HDAC inhibitor action.

Anti-inflammatory and Antimicrobial Properties

The broader family of hydroxybenzoic acids is known to possess anti-inflammatory and antimicrobial activities.[7][8] For example, 4-hydroxybenzoic acid has demonstrated anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[7] It has also been shown to have antimicrobial activity against various bacteria.[9] While specific studies on the anti-inflammatory and antimicrobial properties of this compound were not found, this is a promising area for future investigation. The presence of fluorine could potentially enhance these activities.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and evaluation of this compound derivatives. These protocols are based on established methods for similar compounds found in the literature.

Synthesis of a [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone Derivative (Aldose Reductase Inhibitor)

This protocol is a representative synthesis based on the class of compounds identified as aldose reductase inhibitors.[4]

Step 1: Synthesis of 1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrole

  • To a solution of 3,5-Difluoro-4-hydroxyaniline (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reflux the mixture for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation with Benzoyl Chloride

  • To a solution of 1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrole (1 equivalent) in anhydrous dichloromethane, add benzoyl chloride (1.2 equivalents).

  • Cool the mixture to 0°C and add anhydrous aluminum chloride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield the desired [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivative.

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against aldose reductase.

Materials:

  • Recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Synthesized inhibitor compound

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • In a 96-well plate, add phosphate buffer, NADPH solution, and the inhibitor solution at various concentrations.

  • Add the aldose reductase enzyme solution to each well and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Measure the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the experimental workflow for the aldose reductase inhibition assay.

G A Prepare Reagents: Buffer, NADPH, Substrate, Enzyme C Add Buffer, NADPH, and Inhibitor to Plate A->C B Prepare Inhibitor Dilutions B->C D Add Enzyme and Incubate C->D E Initiate Reaction with Substrate D->E F Measure Absorbance at 340 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for aldose reductase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The medicinal chemistry utility of this compound is deeply rooted in its structure. The following points highlight key SAR insights:

  • Fluorine Atoms: The two fluorine atoms at positions 3 and 5 are strong electron-withdrawing groups. This has several important consequences:

    • Increased Acidity: The pKa of the phenolic hydroxyl group is lowered, making it a better hydrogen bond donor in interactions with biological targets.

    • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

    • Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to metabolic oxidation at these positions, which can increase the compound's half-life.

  • Hydroxyl Group: The hydroxyl group at position 4 is a key functional group for interacting with many biological targets, often acting as a hydrogen bond donor or acceptor. Its position relative to the fluorine atoms and the carboxylic acid group is critical for defining the molecule's interaction profile.

  • Carboxylic Acid Group: The carboxylic acid group provides a key site for derivatization, allowing for the attachment of various pharmacophores to target different biological systems. It can also act as a hydrogen bond donor/acceptor or form salt bridges with basic residues in protein active sites.

Conclusion and Future Perspectives

This compound is a promising and versatile scaffold for the development of new therapeutic agents. Its unique electronic and steric properties, conferred by the difluoro substitution pattern, make it an attractive starting point for the design of enzyme inhibitors, antibacterial agents, and potentially anticancer and anti-inflammatory drugs. The existing research on its derivatives, particularly as aldose reductase inhibitors, highlights its potential in addressing unmet medical needs.

Future research should focus on exploring the full potential of this scaffold in other therapeutic areas. For instance, systematic derivatization and screening against a panel of kinases, proteases, and other enzymes could uncover novel biological activities. Furthermore, detailed studies on the anti-inflammatory and antimicrobial properties of this compound and its simple derivatives are warranted. The continued exploration of this fluorinated building block will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3,5-Difluoro-4-hydroxybenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and two fluorine atoms, makes it a valuable synthon for the development of novel pharmaceuticals, liquid crystals, and specialty polymers. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the phenolic proton and the carboxylic acid, influence intermolecular interactions through hydrogen bonding and halogen bonding, and enhance metabolic stability in drug candidates.

This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We move beyond a simple recitation of steps to provide a robust, field-proven protocol grounded in established chemical principles. The chosen synthetic strategy centers on the direct carboxylation of 2,6-difluorophenol via the Kolbe-Schmitt reaction, a powerful and atom-economical method for the synthesis of aromatic hydroxy acids.[1][2][3] We will dissect the causality behind each experimental choice, ensuring the protocol is not just a procedure, but a self-validating system for achieving a high-purity target compound.

Synthetic Strategy & Mechanistic Rationale

Route Selection: The Kolbe-Schmitt Reaction

Several pathways could be envisioned for the synthesis of the target molecule. However, for efficiency, scalability, and industrial viability, the direct carboxylation of a readily available precursor is paramount. The Kolbe-Schmitt reaction presents an elegant solution, directly installing a carboxyl group onto a phenol ring.[4][5]

The reaction proceeds by heating a dry alkali metal phenoxide with carbon dioxide under high pressure. The key to this synthesis is the generation of the highly nucleophilic phenoxide ion, which attacks the electrophilic carbon of CO₂.[1][3]

The starting material, 2,6-difluorophenol, is a commercially available and logical precursor.[6][7][8][9] The two fluorine atoms ortho to the hydroxyl group provide two critical advantages for this specific transformation:

  • Regiocontrol: The strong electron-withdrawing and steric nature of the ortho-fluorine atoms deactivates the adjacent carbon positions, strongly directing the electrophilic attack of CO₂ to the para position (C4).

  • Precursor Availability: 2,6-Difluorophenol can be synthesized from precursors like 2,6-difluoroaniline, making the supply chain robust.[6][9]

Mechanistic Insight

The reaction mechanism involves two primary stages:

  • Phenoxide Formation: 2,6-difluorophenol is deprotonated by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), to form the potassium 2,6-difluorophenoxide salt. It is crucial to perform this step under anhydrous conditions to maximize the nucleophilicity of the phenoxide.[5] The choice of potassium as the counter-ion is deliberate; it is known to favor para-carboxylation over ortho-carboxylation, which is the desired outcome for this synthesis.[1][2]

  • Electrophilic Addition of CO₂: The electron-rich phenoxide attacks the carbon atom of CO₂. The resulting intermediate tautomerizes to re-establish aromaticity, yielding the potassium salt of this compound. Subsequent acidification protonates the carboxylate and phenoxide groups to yield the final product.

The overall reaction scheme is depicted below.

cluster_0 Overall Synthetic Scheme Start 2,6-Difluorophenol Intermediate1 Potassium 2,6-Difluorophenoxide Start->Intermediate1 1. KOH (Anhydrous) Intermediate2 Potassium 3,5-Difluoro-4-hydroxybenzoate Intermediate1->Intermediate2 2. CO₂, High Pressure Elevated Temperature Product This compound Intermediate2->Product 3. H⁺ (Acid work-up)

Caption: Synthetic pathway via the Kolbe-Schmitt reaction.

Detailed Experimental Protocol

This protocol is adapted from established principles for the carboxylation of sterically hindered phenols.[10]

Reagents and Materials
ReagentMolar Mass ( g/mol )MolesEquivalentsAmountPuritySupplier
2,6-Difluorophenol130.090.201.026.0 g≥98%Sigma-Aldrich
Potassium Hydroxide (KOH)56.110.221.112.4 g≥85% (pellets)Fisher Scientific
Carbon Dioxide (CO₂)44.01Excess-High Pressure≥99.8%Airgas
Hydrochloric Acid (HCl)36.46As needed-~50 mL37% (conc.)VWR
Deionized Water18.02--~2 L-In-house
Ethanol46.07--~200 mL95%Decon Labs
Equipment
  • High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware (beakers, flasks, graduated cylinders).

  • Büchner funnel and vacuum flask.

  • Rotary evaporator.

  • pH meter or pH paper.

Step-by-Step Procedure

PART A: Formation of Anhydrous Potassium 2,6-Difluorophenoxide

  • Drying: Carefully dry the autoclave and all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Charging Reactor: To the dry autoclave vessel, add potassium hydroxide pellets (12.4 g, 0.22 mol).

  • Melt and Dehydrate: Seal the autoclave, purge with nitrogen, and heat the KOH to ~200 °C under a slow nitrogen flow with stirring. This step is critical to remove residual water from the KOH pellets. Hold for 30 minutes, then cool to ~100 °C.

  • Add Phenol: Carefully open the reactor and add 2,6-difluorophenol (26.0 g, 0.20 mol).

  • Form Phenoxide: Reseal the reactor, purge again with nitrogen, and heat to 150 °C with stirring. Water will be generated from the acid-base reaction. Apply a vacuum carefully for 1-2 hours to remove the water of reaction, ensuring the formation of the anhydrous phenoxide salt. The mixture should become a thick, stirrable slurry.

PART B: Carboxylation Reaction

  • Pressurization: After drying, cool the reactor to 70-80 °C. Pressurize the autoclave with carbon dioxide to approximately 100 atm (1500 psi).

  • Reaction: Increase the temperature to 150 °C. The pressure will rise further. Maintain the reaction at 150 °C with vigorous stirring for 6-8 hours. Monitor the pressure; a drop in pressure may indicate CO₂ consumption. If necessary, re-pressurize with CO₂.

  • Cooldown: After the reaction period, turn off the heating and allow the reactor to cool to room temperature (< 30 °C) overnight.

  • Venting: Carefully and slowly vent the excess CO₂ pressure in a well-ventilated fume hood.

PART C: Product Isolation and Purification

  • Dissolution: Open the reactor and add ~500 mL of deionized water to the solid reaction mass. Stir until all solids are dissolved. The solution will be basic.

  • Acidification: Transfer the aqueous solution to a 2 L beaker. Cool the solution in an ice bath. Slowly add concentrated HCl while stirring vigorously. Monitor the pH. Continue adding acid until the pH is ~1-2. A thick white precipitate of the product will form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 100 mL) to remove inorganic salts.

  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 50% aqueous ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Filtration & Drying: Filter the purified crystals, wash with a small amount of cold 20% aqueous ethanol, and dry under vacuum at 60 °C to a constant weight.

Expected Yield & Characterization
  • Expected Yield: 25-30 g (72-86%)

  • Appearance: White to off-white crystalline solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. The melting point should be consistent with literature values.

Experimental Workflow Visualization

cluster_1 Experimental Workflow A Charge Autoclave with KOH & 2,6-Difluorophenol B Heat under Vacuum (Form Anhydrous Phenoxide) A->B C Pressurize with CO₂ (~100 atm) B->C D Heat to 150°C (6-8 hours) C->D E Cool & Vent Reactor D->E F Dissolve Solid in Water E->F G Acidify with HCl to pH 1-2 (Precipitate Product) F->G H Isolate Crude Product (Vacuum Filtration) G->H I Recrystallize from Aqueous Ethanol H->I J Filter & Dry Final Product I->J

Caption: Step-by-step experimental workflow diagram.

Safety & Handling

  • High Pressure: All operations involving the autoclave must be performed behind a blast shield by trained personnel. Ensure the reactor is properly rated for the intended pressure and temperature.

  • Corrosive Reagents: Potassium hydroxide and concentrated hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction and venting procedures in a well-ventilated fume hood.

  • Thermal Hazards: Use appropriate caution when working with high temperatures and heated equipment.

References

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the synthesis of 3,5-Difluoro-4-hydroxybenzoic acid, a key fluorinated building block in medicinal chemistry and materials science. We present a robust synthetic strategy commencing from 4-hydroxybenzoic acid, involving protection, electrophilic fluorination, and deprotection. Furthermore, this document outlines protocols for the synthesis of various derivatives, including esters, ethers, amides, and biaryl compounds via Suzuki-Miyaura coupling. The causality behind experimental choices, mechanistic insights, and practical considerations are discussed to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a valuable scaffold that introduces two fluorine atoms ortho to a hydroxyl group, significantly influencing the acidity of the phenol and the electronic nature of the aromatic ring. This unique substitution pattern makes it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide offers a detailed, field-proven approach to the synthesis of the parent acid and its subsequent derivatization.

Physicochemical and Spectral Data

PropertyValueReference
CAS Number 74799-63-6[1]
Molecular Formula C₇H₄F₂O₃[1]
Molecular Weight 174.10 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, DMSO; limited solubility in water

Note: Spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS) should be acquired for all synthesized compounds to confirm their identity and purity.

Synthetic Strategy and Rationale

The synthesis of this compound can be efficiently achieved from the readily available starting material, 4-hydroxybenzoic acid. The overall strategy involves a three-stage process:

  • Protection: The carboxylic acid and phenolic hydroxyl groups are protected to prevent side reactions during the fluorination step. Esterification of the carboxylic acid and etherification of the phenol are common and effective protection strategies.

  • Electrophilic Fluorination: The core transformation involves the selective introduction of two fluorine atoms at the C3 and C5 positions of the protected aromatic ring. This is accomplished using a powerful electrophilic fluorinating agent.

  • Deprotection: The protecting groups are removed to yield the final this compound.

This multi-step approach provides a controlled and high-yielding route to the target molecule.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow Start 4-Hydroxybenzoic Acid Protected Protected Intermediate (e.g., Methyl 4-(benzyloxy)benzoate) Start->Protected Protection Fluorinated Difluorinated Intermediate (e.g., Methyl 4-(benzyloxy)-3,5-difluorobenzoate) Protected->Fluorinated Electrophilic Fluorination Final_Product This compound Fluorinated->Final_Product Deprotection

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of this compound

Step 1: Protection of 4-Hydroxybenzoic Acid

To prevent the acidic proton of the carboxylic acid and the reactive phenol from interfering with the fluorination reagent, both functionalities must be protected. Here, we describe a two-step protection sequence: esterification of the carboxylic acid followed by benzylation of the phenol.

Protocol 1.1: Methyl Esterification of 4-Hydroxybenzoic Acid

  • Rationale: Fischer esterification is a straightforward and scalable method for converting carboxylic acids to their corresponding esters using an alcohol in the presence of an acid catalyst.

  • Materials:

    • 4-Hydroxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq).

    • Add anhydrous methanol (10-15 mL per gram of acid).

    • Cool the mixture to 0 °C in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

    • Remove the ice bath and heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-hydroxybenzoate.

Protocol 1.2: Benzylation of Methyl 4-Hydroxybenzoate

  • Rationale: The phenolic hydroxyl group is protected as a benzyl ether, which is stable under the conditions of electrophilic fluorination and can be readily removed by hydrogenolysis.

  • Materials:

    • Methyl 4-hydroxybenzoate

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

    • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product, methyl 4-(benzyloxy)benzoate, can be purified by column chromatography if necessary.

Step 2: Electrophilic Fluorination
  • Rationale: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful and relatively safe electrophilic fluorinating agent suitable for the difluorination of electron-rich aromatic rings.[2] The benzyloxy group is a strong activating group, directing the fluorination to the ortho positions (C3 and C5). The reaction mechanism is believed to proceed via an SNAr pathway.

Protocol 1.3: Difluorination of Methyl 4-(benzyloxy)benzoate

  • Materials:

    • Methyl 4-(benzyloxy)benzoate

    • Selectfluor®

    • Acetonitrile (anhydrous)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve methyl 4-(benzyloxy)benzoate (1.0 eq) in anhydrous acetonitrile.

    • Add Selectfluor® (2.2 eq) portion-wise over 30 minutes. The reaction may be slightly exothermic.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or ¹⁹F NMR.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product, methyl 4-(benzyloxy)-3,5-difluorobenzoate, by column chromatography on silica gel.

Step 3: Deprotection

Protocol 1.4: Hydrogenolysis of the Benzyl Ether and Saponification of the Methyl Ester

  • Rationale: The benzyl ether is cleaved by catalytic hydrogenation, and the methyl ester is hydrolyzed to the carboxylic acid in a one-pot procedure.

  • Materials:

    • Methyl 4-(benzyloxy)-3,5-difluorobenzoate

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Methanol or Ethyl acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (1 M)

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Procedure:

    • Dissolve methyl 4-(benzyloxy)-3,5-difluorobenzoate (1.0 eq) in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

    • To the filtrate, add a solution of LiOH (2.0 eq) or NaOH (2.0 eq) in water.

    • Stir the mixture at room temperature for 2-4 hours to effect saponification.

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 2: Synthesis of this compound Derivatives

The synthesized this compound can be further functionalized to generate a variety of derivatives. It is often advantageous to protect one of the functional groups to achieve selective derivatization.

Diagram of Derivatization Pathways

Derivatization Pathways Parent_Acid 3,5-Difluoro-4- hydroxybenzoic Acid Ester Ester Derivatives Parent_Acid->Ester Esterification (R-OH, H+) Ether Ether Derivatives Parent_Acid->Ether Etherification (R-X, Base) (after ester protection) Amide Amide Derivatives Parent_Acid->Amide Amide Coupling (R₂NH, Coupling Agents) Biaryl Biaryl Derivatives Parent_Acid->Biaryl Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) (after protection & activation)

Caption: Key derivatization pathways for this compound.

Protocol 2.1: Esterification
  • Rationale: Direct esterification of the carboxylic acid can be achieved under acidic conditions.

  • Procedure:

    • Follow Protocol 1.1, using this compound as the starting material and the desired alcohol (e.g., ethanol, isopropanol) in place of methanol.

Protocol 2.2: Etherification of the Phenolic Hydroxyl Group
  • Rationale: To selectively alkylate the phenolic hydroxyl, the more acidic carboxylic acid must first be protected as an ester (as in Protocol 1.1). The subsequent Williamson ether synthesis is a classic and reliable method for forming ethers.

  • Procedure (starting from Methyl 3,5-Difluoro-4-hydroxybenzoate):

    • Dissolve methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or DMF.

    • Add a base such as potassium carbonate (1.5 eq).

    • Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).

    • Heat the mixture to reflux for 4-8 hours.

    • Work-up as described in Protocol 1.2.

    • The resulting ester can be saponified as in Protocol 1.4 to yield the corresponding 4-alkoxy-3,5-difluorobenzoic acid.

Protocol 2.3: Amide Coupling
  • Rationale: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent, which activates the carboxylic acid for nucleophilic attack.

  • Materials:

    • This compound

    • Desired primary or secondary amine

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Base (e.g., DIPEA or triethylamine)

    • Solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the coupling agent (1.1 eq) and the base (2.0 eq).

    • Stir for 10-15 minutes to activate the acid.

    • Add the amine (1.2 eq) and stir at room temperature for 2-12 hours.

    • Upon completion, dilute with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Protocol 2.4: Suzuki-Miyaura Coupling
  • Rationale: To participate in a Suzuki-Miyaura coupling, the aromatic ring needs to be functionalized with a suitable leaving group, typically a halide or a triflate. This protocol describes the conversion of the phenolic hydroxyl to a triflate, followed by the palladium-catalyzed cross-coupling reaction. The carboxylic acid should be protected as an ester.

Protocol 2.4.1: Triflation of Methyl 3,5-Difluoro-4-hydroxybenzoate

  • Procedure:

    • Dissolve methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in a dry aprotic solvent (e.g., DCM) under a nitrogen atmosphere.

    • Cool to 0 °C and add a base such as pyridine or triethylamine (1.5 eq).

    • Slowly add triflic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Quench with water and extract with DCM.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry, concentrate, and purify the triflate by column chromatography.

Protocol 2.4.2: Suzuki-Miyaura Coupling

  • Procedure:

    • In a reaction vessel, combine the triflate from the previous step (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C for 4-12 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry, concentrate, and purify the biaryl product by column chromatography.

    • The ester can then be saponified as in Protocol 1.4 to yield the final acid.

Conclusion

This guide provides a comprehensive and practical framework for the synthesis of this compound and its derivatives. By understanding the rationale behind the choice of protecting groups, reagents, and reaction conditions, researchers can confidently and efficiently produce these valuable fluorinated compounds for a wide range of applications in drug discovery and materials science. Adherence to the detailed protocols and safety precautions is essential for successful and reproducible outcomes.

References

Application Notes and Protocols for the Use of 3,5-Difluoro-4-hydroxybenzoic Acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in MOF Linker Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, biomedical fields such as drug delivery. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their structural and chemical properties. The linker, in particular, plays a pivotal role in defining the pore size, shape, and functionality of the resulting framework.

This application note focuses on the use of 3,5-Difluoro-4-hydroxybenzoic acid as a linker in the synthesis of novel MOFs. The introduction of fluorine atoms onto the aromatic backbone of the linker is a strategic choice aimed at imparting unique properties to the framework. Fluorination is known to enhance the hydrophobicity, thermal stability, and metabolic stability of molecules. In the context of MOFs, these attributes can translate to improved moisture resistance and tailored host-guest interactions, which are highly desirable for applications such as controlled drug release. The presence of both a carboxylate and a hydroxyl group on the linker offers multiple coordination sites, potentially leading to novel network topologies and enhanced structural stability.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of MOFs derived from this compound, with a particular emphasis on their relevance to drug development. The protocols described herein are based on established methodologies for analogous linker systems and are intended to serve as a robust starting point for researchers in the field.

I. Physicochemical Properties of the this compound Linker

A thorough understanding of the linker's properties is crucial for designing successful MOF synthesis strategies.

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[1]
Molecular Weight 174.10 g/mol [1]
IUPAC Name This compound[1]
CAS Number 74799-63-6[1]
Physical Form Solid

The fluorine atoms at the 3 and 5 positions of the benzene ring are strong electron-withdrawing groups. This electronic perturbation influences the acidity of both the carboxylic acid and the hydroxyl proton, which in turn affects the coordination chemistry with metal ions compared to the non-fluorinated parent molecule, p-hydroxybenzoic acid.

II. Proposed Synthesis of a MOF using this compound

The following protocol is a proposed method for the synthesis of a MOF using this compound, adapted from established procedures for p-hydroxybenzoic acid-based MOFs.[2][3] The choice of a divalent metal ion, such as Zinc(II), is recommended for initial investigations due to its versatile coordination chemistry.

A. Materials and Reagents
  • This compound (purity ≥ 98%)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) or Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

B. Solvothermal Synthesis Protocol

The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound (17.4 mg) in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zn(OAc)₂·2H₂O (22.0 mg) in 5 mL of DMF.

    • Combine the two solutions in the 20 mL reaction vial.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the vial to 120 °C at a rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 24-48 hours.

    • Allow the oven to cool down to room temperature slowly (e.g., over 12 hours).

  • Product Isolation and Activation:

    • After cooling, crystalline product should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Subsequently, wash with a lower boiling point solvent such as ethanol (3 x 5 mL) to facilitate solvent exchange.

    • To activate the MOF (i.e., remove the solvent molecules from the pores), the crystals can be dried under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours. The optimal activation temperature should be determined by thermogravimetric analysis (TGA).

Caption: Workflow for the solvothermal synthesis of a MOF using this compound.

C. Rationale Behind Experimental Choices
  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.

  • Temperature: The reaction temperature is a critical parameter that influences the nucleation and growth of MOF crystals. A temperature of 120 °C is a good starting point, as it provides sufficient energy for the reaction to proceed without causing decomposition of the linker or the resulting MOF.

  • Metal to Linker Ratio: A 1:1 molar ratio of metal to linker is a common starting point for MOFs constructed from divalent metal ions and dicarboxylic acid linkers. However, this ratio may need to be optimized to obtain the desired phase and crystallinity.

III. Characterization of the Resulting MOF

A comprehensive characterization of the synthesized material is essential to confirm its structure, purity, and properties.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature range for solvent removal (activation).A TGA curve showing distinct weight loss steps corresponding to the removal of solvent molecules and the decomposition of the framework.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal centers.A shift in the vibrational frequencies of the carboxylate group upon coordination to the metal ion.
Nitrogen Adsorption-Desorption Isotherms To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I isotherm, characteristic of microporous materials, is expected.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including the coordination environment of the metal ions and the network topology.This is the definitive method for structural elucidation but requires the growth of single crystals of sufficient size and quality.

IV. Application in Drug Delivery: A Hypothetical Case Study with Doxorubicin

MOFs are promising candidates for drug delivery due to their high porosity and tunable surface chemistry.[4][5][6] The fluorinated MOF synthesized from this compound is expected to exhibit interesting properties for the encapsulation and release of anticancer drugs like Doxorubicin (DOX).

A. Proposed Protocol for Doxorubicin Loading
  • Preparation of DOX Solution: Prepare a solution of Doxorubicin hydrochloride in a suitable solvent (e.g., deionized water or a buffer solution).

  • Loading:

    • Immerse a known amount of the activated MOF powder in the DOX solution.

    • Stir the suspension at room temperature for 24 hours in the dark to allow for the diffusion of DOX into the MOF pores.

    • The loading can be facilitated by the electrostatic interactions between the drug and the MOF, as well as potential hydrogen bonding.

  • Isolation of DOX-loaded MOF:

    • Centrifuge the suspension to separate the DOX-loaded MOF.

    • Wash the solid with fresh solvent to remove any surface-adsorbed drug.

    • Dry the DOX-loaded MOF under vacuum.

  • Quantification of Loaded Drug:

    • The amount of encapsulated DOX can be determined by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF Loading Incubation & Stirring Activated_MOF->Loading DOX_Solution Doxorubicin Solution DOX_Solution->Loading DOX_Loaded_MOF DOX-Loaded MOF Loading->DOX_Loaded_MOF Tumor_Environment Tumor Microenvironment (Acidic pH) DOX_Loaded_MOF->Tumor_Environment Release Controlled Release Tumor_Environment->Release Released_DOX Released Doxorubicin Release->Released_DOX Cancer_Cell Cancer Cell Released_DOX->Cancer_Cell Therapeutic Effect

References

Application Notes & Protocols: Synthesis of Advanced Liquid Crystals Utilizing 3,5-Difluoro-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Lateral Fluorination in Liquid Crystal Design

The pursuit of advanced liquid crystal (LC) materials for next-generation displays and photonic devices necessitates precise molecular engineering to achieve superior performance metrics. Key characteristics such as high dielectric anisotropy (Δε), low viscosity, and broad nematic ranges are paramount. The incorporation of fluorine atoms into the mesogenic core is a well-established and powerful strategy to modulate these properties.[1][2] Specifically, the use of 3,5-Difluoro-4-hydroxybenzoic acid as a central building block offers a unique combination of steric and electronic effects that are highly advantageous.

The two fluorine atoms positioned laterally to the principal molecular axis exert a profound influence:

  • Enhanced Dielectric Anisotropy: The strong electronegativity of fluorine introduces a significant dipole moment perpendicular to the long axis of the molecule.[3] This lateral dipole moment is crucial for creating materials with large, negative dielectric anisotropy, which is essential for technologies like vertically aligned (VA) mode liquid crystal displays (LCDs).

  • Reduced Melting Point: The steric presence of the fluorine atoms can disrupt crystal packing in the solid state, often leading to a lower melting point and a broader, more accessible liquid crystal phase.[3]

  • Modified Mesophase Behavior: Lateral fluoro-substitution has been shown to enhance the stability of tilted smectic phases, which is of great interest for ferroelectric liquid crystal applications.[3]

This guide provides an in-depth exploration of the synthetic pathways to harness the potential of this compound derivatives. We will detail robust, field-proven protocols, explain the causality behind critical experimental choices, and present the data in a clear, actionable format for researchers in materials science and drug development.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of calamitic (rod-shaped) liquid crystals from this compound primarily involves the formation of an ester linkage to connect the fluorinated core with other aromatic units, thereby extending the molecular length and anisotropy required for mesophase formation. The choice of esterification method is critical and depends on substrate compatibility, desired yield, and reaction conditions.

Diagram: General Synthetic Workflow

The following diagram illustrates the primary synthetic routes starting from the this compound core to form target liquid crystal esters.

G cluster_0 Route A: Mitsunobu Esterification cluster_1 Route B: Acyl Chloride Pathway start 3,5-Difluoro-4- hydroxybenzoic Acid mitsunobu_step Mitsunobu Reaction (Mild, SN2-type) start->mitsunobu_step w/ Phenol thionyl_chloride SOCl2 or (COCl)2 start->thionyl_chloride Protection then Activation mitsunobu_reagents 4-Alkoxyphenol + PPh3 + DIAD/DEAD mitsunobu_reagents->mitsunobu_step final_product Target Liquid Crystal (Ester Derivative) mitsunobu_step->final_product acyl_chloride 3,5-Difluoro-4- (protected)benzoyl Chloride esterification_step Esterification (Base-catalyzed) acyl_chloride->esterification_step esterification_step->final_product thionyl_chloride->acyl_chloride phenol_reagent 4-Alkoxyphenol + Pyridine/Et3N phenol_reagent->esterification_step

Caption: High-level overview of synthetic routes to liquid crystals.

A. The Mitsunobu Reaction: A Mild and Versatile Approach The Mitsunobu reaction is an exceptionally useful method for forming esters from a carboxylic acid and an alcohol under mild, neutral conditions.[4][5] It is renowned for its reliability and broad substrate scope. The reaction proceeds through a redox condensation mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6]

Causality & Expertise: The key to the Mitsunobu reaction is the in situ activation of the alcohol's hydroxyl group. The PPh₃ and DEAD combine to form a phosphonium intermediate which converts the alcohol's -OH group into an excellent leaving group (an oxyphosphonium salt).[5][7] This allows the carboxylate, which is a relatively weak nucleophile, to displace it in an Sₙ2 fashion. This mechanism is so reliable that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a powerful feature when synthesizing chiral liquid crystals.[5][7]

B. The Acyl Chloride Pathway: A Robust, High-Yielding Alternative This classical two-step approach is highly effective and often used for large-scale synthesis.

  • Activation: The carboxylic acid is first converted to a highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Esterification: The purified acyl chloride is then reacted with a phenol in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

Causality & Expertise: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the phenolic oxygen. The base is essential; it serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing side reactions.[8] It is often necessary to protect the free 4-hydroxyl group on the benzoic acid (e.g., as a benzyl ether) before this step to prevent self-polymerization or unwanted side reactions.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Azodicarboxylates like DIAD and DEAD are toxic and should be handled with care.[6] Thionyl chloride is corrosive and releases toxic gas upon contact with moisture.

Protocol 1: Synthesis of 4'-Hexyloxyphenyl 3,5-Difluoro-4-hydroxybenzoate via Mitsunobu Reaction

This protocol details the synthesis of a representative liquid crystal ester.

Materials:

  • This compound (1.0 eq)

  • 4-Hexyloxyphenol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexane, Saturated aq. NaHCO₃, Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1 eq), 4-hexyloxyphenol (1 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 10 mL per mmol of benzoic acid).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Addition of DIAD: Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Self-Validating Check: The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the residue with ethyl acetate and filter to remove the bulk of the triphenylphosphine oxide precipitate.

    • Wash the organic filtrate sequentially with water, saturated aq. NaHCO₃ solution (to remove any unreacted acid), and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Diagram: Mitsunobu Reaction Mechanism

G PPh3 PPh3 Betaine Betaine Intermediate [PPh3+-N-N--COOR] PPh3->Betaine DIAD DIAD DIAD->Betaine Protonation Protonation Betaine->Protonation Alcohol R'-OH (Alcohol) Oxyphosphonium Oxyphosphonium Salt [R'-O-PPh3+] Alcohol->Oxyphosphonium Acid R-COOH (Carboxylic Acid) Acid->Protonation Protonation->Oxyphosphonium SN2 SN2 Attack by R-COO- Oxyphosphonium->SN2 Ester R-COOR' (Ester) SN2->Ester Byproducts Ph3PO + DIAD-H2 SN2->Byproducts

Caption: Key steps in the Mitsunobu esterification mechanism.

Protocol 2: Synthesis via Acyl Chloride (Protected Hydroxyl)

This protocol outlines the more traditional, robust pathway.

Part A: Benzyl Protection of the Phenolic Hydroxyl

  • Setup: Dissolve methyl 3,5-difluoro-4-hydroxybenzoate (1.0 eq) in acetone.

  • Base: Add potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of potassium iodide (KI).

  • Alkylation: Add benzyl chloride (1.2 eq) and reflux the mixture for 12-24 hours.

  • Workup: Filter the mixture, evaporate the solvent, and purify the resulting methyl 4-(benzyloxy)-3,5-difluorobenzoate.

  • Hydrolysis: Saponify the methyl ester to the free carboxylic acid using NaOH in an ethanol/water mixture.

Part B: Acyl Chloride Formation and Esterification

  • Setup: To the protected 4-(benzyloxy)-3,5-difluorobenzoic acid (1.0 eq) in a flask equipped with a reflux condenser and gas trap, add thionyl chloride (SOCl₂, 3-5 eq).

  • Reaction: Add a catalytic amount of DMF and gently reflux the mixture for 2-4 hours until gas evolution ceases.

  • Isolation: Remove excess SOCl₂ by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Esterification:

    • Dissolve the target phenol (e.g., 4-hexyloxyphenol, 1.0 eq) in anhydrous dichloromethane (DCM) or THF containing pyridine (1.5 eq).

    • Cool the solution to 0 °C.

    • Add the crude acyl chloride dissolved in a small amount of anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Workup & Deprotection:

    • Wash the reaction mixture with dilute HCl, water, and brine. Dry over MgSO₄ and concentrate.

    • Purify the benzylated ester by column chromatography.

    • Remove the benzyl protecting group via catalytic hydrogenolysis (H₂, Pd/C) to yield the final product.[9]

Characterization and Data

The successful synthesis must be validated by structural analysis, and the liquid crystalline properties must be characterized.

  • Structural Analysis:

    • FT-IR: Appearance of a strong ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹.

    • ¹H NMR: Confirmation of protons from all constituent aromatic rings and the alkyl chain.

    • ¹⁹F NMR: A singlet peak confirming the two equivalent fluorine atoms.

  • Thermal Analysis (DSC & POM):

    • Differential Scanning Calorimetry (DSC): Used to precisely measure the temperatures of phase transitions (crystal to mesophase, mesophase to isotropic liquid).[10]

    • Polarized Optical Microscopy (POM): Allows for the visual identification of specific liquid crystal phases (e.g., nematic, smectic) by their characteristic optical textures.[10]

Table 1: Phase Transition Temperatures of a Homologous Series

The following table presents representative data for a homologous series of 4'-(alkoxy)phenyl 3,5-difluoro-4-hydroxybenzoates, illustrating the effect of terminal chain length (n) on mesomorphic behavior.

Compound (n)Alkyl Chain LengthMelting Point (Tₘ) / °CClearing Point (Tᵢ) / °CMesophase(s) Observed
C4 495.2110.5Nematic
C6 688.7121.3Nematic
C8 885.1125.8Smectic A, Nematic
C10 1083.9124.1Smectic A, Nematic
C12 1286.5120.7Smectic A

Data is illustrative and based on typical trends observed in fluorinated liquid crystals.[11]

Analysis of Trends: As the alkyl chain length increases, the melting point generally decreases due to the disruption of crystalline packing by the flexible chain. The clearing point (the temperature at which the material becomes an isotropic liquid) often shows a parabolic trend. Longer chains tend to favor the formation of more ordered smectic phases over the nematic phase.[11]

References

High-Performance Polymers from 3,5-Difluoro-4-hydroxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Polymeric Materials

In the relentless pursuit of materials that can withstand extreme conditions, researchers and engineers are increasingly turning to fluorinated aromatic polyesters. These polymers represent a pinnacle of performance, offering a unique combination of high thermal stability, exceptional chemical resistance, and robust mechanical properties. At the heart of this class of materials lies the monomer 3,5-Difluoro-4-hydroxybenzoic acid (DFHBA). The strategic placement of fluorine atoms on the benzene ring imparts a profound influence on the resulting polymer's characteristics, making it a subject of intense interest for applications in the aerospace, electronics, and advanced automotive sectors.

The electron-withdrawing nature of fluorine enhances the thermal and oxidative stability of the polymer backbone, while also contributing to a lower coefficient of friction and reduced surface energy. This guide provides a comprehensive overview of the polymerization of DFHBA, detailing the underlying scientific principles, step-by-step protocols for synthesis and characterization, and insights into the structure-property relationships that govern the performance of these remarkable polymers.

The Science of Synthesis: From Monomer to High-Performance Polymer

The polymerization of this compound typically proceeds through a two-step melt polycondensation process. This method is favored for its efficiency and the ability to produce high molecular weight polymers without the need for solvents at the final stage.

Step 1: Acetylation of this compound

The initial and critical step is the conversion of the hydroxyl and carboxylic acid functionalities of DFHBA into a more reactive intermediate. This is achieved through acetylation, most commonly with acetic anhydride. This step is crucial for several reasons:

  • Activation of the Monomer: The resulting 4-acetoxy-3,5-difluorobenzoic acid is more susceptible to polymerization.

  • Prevention of Decarboxylation: Direct polymerization of the hydroxybenzoic acid at high temperatures can lead to undesirable side reactions, including decarboxylation. The acetoxy intermediate is more stable under the required reaction conditions.

  • Stoichiometric Control: As an A-B type monomer, where both reactive groups are on the same molecule, stoichiometric balance is inherent.

The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of DFHBA attacks the carbonyl carbon of acetic anhydride.

Step 2: Melt Polycondensation

Following acetylation, the monomer is subjected to high temperatures under a vacuum. This stage, known as melt polycondensation, is where the polymer chain growth occurs. The reaction proceeds through a series of transesterification reactions, eliminating acetic acid as a byproduct. The application of a high vacuum is essential to drive the reaction to completion by efficiently removing the acetic acid, thereby shifting the equilibrium towards the formation of high molecular weight polymer.

The polymerization temperature is a critical parameter. It must be high enough to maintain the polymer in a molten state to ensure mobility of the growing chains, but not so high as to induce thermal degradation. The viscosity of the melt increases significantly as the molecular weight of the polymer builds, providing a practical indicator of the reaction's progress.

Experimental Protocols

Materials and Equipment
Reagent/Equipment Specification Supplier Example
This compound≥98% puritySigma-Aldrich
Acetic AnhydrideACS reagent, ≥98%Fisher Scientific
Catalyst (e.g., Antimony(III) oxide)High purityAlfa Aesar
Nitrogen GasHigh purity (99.99%)Airgas
Argon GasHigh purity (99.99%)Airgas
Glass ReactorWith mechanical stirrer, N2/Ar inlet, and distillation outletBuchi
High-Temperature Heating MantleWith temperature controllerGlas-Col
Vacuum PumpCapable of reaching <1 TorrEdwards
Protocol 1: Synthesis of Poly(this compound)

Part A: Acetylation

  • Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Charging the Reactor: Charge the reactor with this compound (1.0 eq) and acetic anhydride (1.1 eq).

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the acetylation process.

  • Heating: Heat the reaction mixture to 140-150 °C with constant stirring.

  • Reaction Monitoring: The reaction is typically complete within 2-3 hours. The completion can be monitored by the cessation of acetic acid reflux.

  • Removal of Excess Acetic Anhydride: After the reaction is complete, increase the temperature to distill off the excess acetic anhydride and the acetic acid byproduct.

Part B: Melt Polycondensation

  • Catalyst Addition: Cool the reactor to below 100 °C and add the catalyst (e.g., antimony(III) oxide, 50-200 ppm).

  • Temperature Program: Gradually increase the temperature of the reaction mixture under a slow stream of nitrogen. A typical temperature profile is:

    • 200-220 °C for 1 hour.

    • 220-250 °C for 1 hour.

    • 250-280 °C for 1 hour.

  • Application of Vacuum: Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes.

  • Polymerization: Continue heating at 280-300 °C under high vacuum for 3-5 hours. The viscosity of the melt will increase noticeably. The stirring torque can be monitored as an indication of increasing molecular weight.

  • Cooling and Isolation: Once the desired viscosity is achieved, stop the reaction by cooling the reactor. The solid polymer can be isolated by carefully breaking the glass reactor or by using a reactor designed for easy product removal.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of pentafluorophenol and chloroform) and precipitating it in a non-solvent like methanol. The purified polymer should then be dried in a vacuum oven at 80-100 °C until a constant weight is achieved.

Caption: Workflow for the synthesis of Poly(this compound).

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and to understand its thermal and mechanical properties.

Protocol 2: Spectroscopic and Thermal Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the chemical structure of the polymer.

  • Procedure: Obtain the FTIR spectrum of the polymer using a KBr pellet or an ATR accessory.

  • Expected Results:

    • Disappearance of the broad O-H stretch from the carboxylic acid of the monomer.

    • Appearance of a strong C=O stretching band for the ester linkage around 1740-1760 cm⁻¹.

    • Characteristic C-F stretching bands in the region of 1100-1300 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To further elucidate the polymer structure.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., a mixture of trifluoroacetic acid-d and chloroform-d).

  • Expected Results:

    • ¹H NMR: Signals corresponding to the aromatic protons.

    • ¹³C NMR: Resonances for the carbonyl carbon of the ester, and the aromatic carbons, showing characteristic splitting patterns due to C-F coupling.

    • ¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms on the benzene ring.

3. Thermal Analysis: TGA and DSC

  • Objective: To evaluate the thermal stability and transitions of the polymer.[1]

  • Thermogravimetric Analysis (TGA):

    • Procedure: Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Expected Results: The polymer is expected to exhibit high thermal stability, with the onset of decomposition occurring above 450 °C.

  • Differential Scanning Calorimetry (DSC):

    • Procedure: Heat the sample from room temperature to a temperature above its expected melting point, cool it down, and then reheat it. A heating/cooling rate of 10 °C/min is typical.

    • Expected Results: The DSC thermogram will reveal the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. These values are critical for determining the processing window of the material.

Expected Polymer Properties
Property Expected Value Range Significance
Glass Transition Temp. (Tg) 180 - 220 °CDefines the upper-temperature limit for the material's use in rigid applications.
Melting Temperature (Tm) 320 - 360 °CDetermines the processing temperature for melt extrusion or injection molding.
Decomposition Temp. (Td) > 450 °C (in N₂)Indicates the excellent thermal stability of the polymer.
Tensile Strength HighThe rigid aromatic backbone contributes to high strength.
Solubility Limited to highly fluorinated or acidic solventsA consequence of the rigid-rod nature and strong intermolecular interactions.

Structure-Property Relationships and Applications

The exceptional properties of poly(this compound) are a direct consequence of its molecular architecture.

References

Application Notes & Protocols: The Strategic Use of 3,5-Difluoro-4-hydroxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—are leveraged to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Introducing fluorine can enhance metabolic stability by blocking sites of enzymatic degradation, modulate lipophilicity to improve membrane permeability, and alter pKa to optimize drug absorption and distribution. These modifications often lead to superior target binding affinity, increased bioavailability, and longer drug half-lives, ultimately enhancing therapeutic efficacy.

3,5-Difluoro-4-hydroxybenzoic acid is a trifunctional synthetic building block of significant value. Its rigid aromatic core is decorated with two fluorine atoms flanking a phenolic hydroxyl group, along with a carboxylic acid moiety. This specific arrangement offers medicinal chemists a powerful tool for creating molecules with precisely controlled three-dimensional structures and electronic properties, making it an exemplary precursor for sophisticated pharmaceutical intermediates, particularly in the development of enzyme inhibitors and receptor modulators.

Core Application: Synthesis of HSD17B13 Inhibitor Precursors via Amide Coupling

A prominent application of this compound is its use as a core structural component in the synthesis of inhibitors for 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases, making it a high-value therapeutic target. The 3,5-difluoro-4-hydroxyphenyl motif serves as a crucial anchor for binding to the target protein, with the carboxylic acid functionality providing a convenient handle for synthetic elaboration.

The primary and most direct synthetic transformation involves forming a stable amide bond between the carboxylic acid of this compound and a suitable amine-containing fragment. This is typically achieved through a carbodiimide-mediated coupling reaction.

Protocol 1: EDC-Mediated Amide Coupling

This protocol details the coupling of this compound with an amine partner, a key step in forming precursors for HSD17B13 inhibitors[1].

Principle and Rationale: The reaction employs 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC-HCl) as the coupling agent. EDC activates the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary or secondary amine. To improve efficiency and minimize side reactions (like the formation of an N-acylurea byproduct), an additive such as 2-hydroxypyridine 1-oxide is included. This additive reacts with the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine. A non-nucleophilic organic base, 1-methyl-1H-imidazole, is used to neutralize the HCl salt of EDC and any acid formed during the reaction, maintaining an optimal pH for the coupling.

Experimental Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Combine Amine Substrate, This compound, 1-Methyl-1H-imidazole, and 2-Hydroxypyridine 1-oxide in an appropriate solvent (e.g., DMF). B Add EDC-HCl portion-wise at room temperature. A->B Sequential Addition C Stir mixture for 18-24 hours under an inert atmosphere (e.g., N2). B->C Reaction Progress D Quench reaction (e.g., with water). C->D E Extract product with an organic solvent (e.g., Ethyl Acetate). D->E F Wash organic layer with aqueous solutions (e.g., brine). E->F G Dry over Na2SO4, filter, and concentrate in vacuo. F->G H Purify crude product via column chromatography or recrystallization. G->H

Caption: Workflow for EDC-mediated amide coupling.

Materials and Reagents:

ReagentCAS No.RoleMolar Eq. (Typical)
Amine SubstrateVariesNucleophile1.0
This compound74799-63-6Carboxylic Acid1.2
EDC-HCl25952-53-8Coupling Agent1.0-1.2
2-Hydroxypyridine 1-oxide13161-30-3Additive~3.3
1-Methyl-1H-imidazole616-47-7Base2.5-3.0
Anhydrous Solvent (e.g., DMF)68-12-2Reaction Medium-
Ethyl Acetate141-78-6Extraction Solvent-
Saturated NaCl Solution (Brine)7647-14-5Washing Agent-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Drying Agent-

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine substrate (1.0 eq).

  • Add the anhydrous solvent (e.g., DMF) to dissolve the amine.

  • Sequentially add this compound (1.2 eq), 1-methyl-1H-imidazole (3.0 eq), and 2-hydroxypyridine 1-oxide (3.3 eq) to the stirred solution[1].

  • Allow the mixture to stir at room temperature for 20-30 minutes.

  • Add EDC-HCl (1.0 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring the reaction at room temperature for 18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography or recrystallization to obtain the desired amide intermediate.

Further Synthetic Transformations

The resulting amide intermediate retains two key functional handles: the phenolic hydroxyl group and the electron-deficient aromatic ring. These can be further modified to explore the structure-activity relationship (SAR) of the inhibitor.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

Modifying the phenolic hydroxyl to an ether is a common strategy to probe the necessity of the hydrogen bond-donating capability of the phenol, alter lipophilicity, or introduce new interactions with the target protein.

Principle and Rationale: The Williamson ether synthesis is a reliable method for this transformation. The weakly acidic phenol is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide nucleophile. This nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form the ether. Anhydrous polar aprotic solvents like DMF or acetone are ideal as they solvate the cation of the base without interfering with the nucleophile.

Experimental Workflow: O-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve the phenolic substrate in anhydrous DMF or Acetone. B Add Potassium Carbonate (K2CO3) to the solution. A->B C Add the Alkyl Halide (R-X) dropwise. B->C D Heat the mixture to 60-80 °C and stir for 4-12 hours. C->D E Cool, pour into water, and extract with an organic solvent. D->E F Wash, dry, and concentrate the organic phase. E->F G Purify by column chromatography or recrystallization. F->G

Caption: Workflow for Williamson ether synthesis.

Materials and Reagents:

ReagentCAS No.RoleMolar Eq. (Typical)
Phenolic SubstrateVariesStarting Material1.0
Alkyl Halide (R-X)VariesAlkylating Agent1.2-1.5
Potassium Carbonate (K₂CO₃)584-08-7Base1.5-2.0
Anhydrous DMF or AcetoneVariesSolvent-

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the phenolic substrate (1.0 eq) in anhydrous DMF or acetone.

  • Add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor progress by TLC.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product as required.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazard Classification: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[2]

    • Ingestion: Wash out the mouth with water. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air.[2]

  • Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.[2]

Broader Applications in Kinase Inhibitor Design

The 3,5-difluoro-4-hydroxyphenyl motif is not limited to HSD17B13 inhibitors; it is a privileged scaffold in the design of various protein kinase inhibitors.[3] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The strategic placement of the two fluorine atoms can significantly enhance binding affinity. These fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase active site. Furthermore, the phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, often forming a critical interaction with the "hinge region" that connects the N- and C-lobes of the kinase domain. The ability to easily derivatize both the carboxylic acid and hydroxyl groups allows for the creation of large libraries of compounds for SAR studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[4][5]

References

Introduction: The Strategic Importance of 3,5-Difluoro-4-hydroxybenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Esterification of 3,5-Difluoro-4-hydroxybenzoic Acid

For Professionals in Research, Development, and Synthesis

This compound is a key structural motif in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity. Its esters are crucial intermediates in the synthesis of novel pharmaceuticals, including antibacterial agents, and advanced polymers.

The esterification of this particular acid, however, is not trivial. The molecule presents a classic chemoselectivity challenge due to the presence of two potentially reactive sites: a carboxylic acid and a phenolic hydroxyl group. Furthermore, the strong electron-withdrawing nature of the fluorine atoms acidifies both protons, influencing the reactivity of the entire scaffold. This guide provides a detailed exploration of the reaction conditions and strategic considerations necessary for the successful and selective esterification of the carboxylic acid function.

PART 1: Chemical Principles & Strategic Considerations

The Substrate: Reactivity and Challenges

The structure of this compound dictates the approach to its esterification.

  • Carboxylic Acid Group (-COOH): This is the primary target for esterification. Its reactivity is enhanced by the electron-withdrawing fluorine atoms, which increase the acidity of the carboxyl proton.

  • Phenolic Hydroxyl Group (-OH): This group is also acidic and can potentially compete in reactions, especially under basic conditions, leading to O-alkylation (etherification) rather than esterification. Under the mildly acidic or neutral conditions typical for modern esterification, it is significantly less nucleophilic than the added alcohol, allowing for high chemoselectivity.

  • Electron-Withdrawing Fluorines: These atoms pull electron density from the aromatic ring, which can slightly decrease the nucleophilicity of the carbonyl oxygen, making its protonation in acid-catalyzed reactions a critical step.[1]

The primary strategic decision is choosing a method that exclusively targets the carboxylic acid while leaving the phenolic hydroxyl untouched.

Selecting the Appropriate Synthetic Route

The choice of esterification method depends on the stability of the substrate, the desired scale of the reaction, the nature of the alcohol, and the required purity of the final product. Three principal methods are highlighted here:

  • Fischer-Speier Esterification: A classic, cost-effective method involving direct reaction with an alcohol under strong acid catalysis. It is best suited for simple, non-hindered alcohols and thermally stable substrates.[2][3][4]

  • Acyl Chloride Mediated Esterification: A robust, two-step method where the carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the alcohol. This approach offers excellent selectivity and high yields.

  • Steglich Esterification: A modern, mild method using a carbodiimide coupling agent (like DCC) and a catalyst (like DMAP). It is ideal for temperature-sensitive substrates or sterically hindered alcohols.[5][6][7]

PART 2: Methodology Showcase & Comparative Data

The following table provides a high-level comparison of the primary methods discussed in this guide.

Parameter Method A: Fischer-Speier Method B: Acyl Chloride Method C: Steglich
Primary Catalyst/Reagent Concentrated H₂SO₄ or HClSOCl₂ or (COCl)₂DCC/EDC & DMAP
Reaction Conditions High Temperature (Reflux)Step 1: Reflux; Step 2: 0°C to RTRoom Temperature
Chemoselectivity Good to ExcellentExcellentExcellent
Key Advantage Low Cost, Simple SetupHigh Yield, IrreversibleExtremely Mild Conditions
Key Disadvantage Equilibrium-limited, HarshCorrosive Reagents (HCl gas)Byproduct Removal (DCU), Cost
Ideal For Simple primary/secondary alcoholsMost alcohols, high purity needsSensitive substrates, hindered alcohols

PART 3: Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Methanol

This protocol leverages a large excess of the alcohol to drive the reaction equilibrium toward the product, a cornerstone of the Fischer-Speier method.[8][9]

Materials:

  • This compound (1.0 eq)

  • Methanol (Anhydrous, 20-50 eq, serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.

  • Add a large excess of anhydrous methanol to the flask.

  • Stir the mixture until the acid is fully dissolved.

  • Cool the flask in an ice bath (0°C).

  • Slowly and carefully, add the concentrated sulfuric acid dropwise to the stirring solution.

  • Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux.

  • Maintain reflux for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl 3,5-difluoro-4-hydroxybenzoate.

  • Purify the product via recrystallization or silica gel column chromatography if necessary.

Protocol 2: Acyl Chloride Route for Ethyl 3,5-Difluoro-4-hydroxybenzoate

This method ensures high conversion by activating the carboxylic acid with thionyl chloride. A similar procedure has been successfully used for the esterification of 4-fluoro-3-hydroxybenzoic acid.[11][12]

Materials:

  • This compound (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous Ethanol (1.2 eq)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: Step A: Formation of the Acyl Chloride

  • In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), suspend this compound in anhydrous toluene.

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, until the solution becomes clear and gas evolution stops.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3,5-difluoro-4-hydroxybenzoyl chloride is used directly in the next step.

Step B: Esterification

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, mix anhydrous ethanol and triethylamine in anhydrous DCM.

  • Add the ethanol/triethylamine solution dropwise to the stirring acyl chloride solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Protocol 3: Steglich Esterification for a Hindered or Sensitive Alcohol

This protocol is exceptionally mild and is the method of choice for acid-labile substrates or sterically demanding alcohols.[6] The mechanism relies on the in-situ formation of a highly reactive O-acylisourea intermediate.[5][6]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., tert-Butanol, 1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound, the desired alcohol, and DMAP in anhydrous DCM.

  • Stir the solution at room temperature.

  • In a separate container, dissolve DCC in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction at room temperature for 4-18 hours. Monitor progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be further purified to remove any remaining DCU and unreacted starting materials. This often involves dissolving the residue in ethyl acetate and washing with dilute acid and bicarbonate, followed by column chromatography. Precipitation of DCU can sometimes be encouraged by storing the concentrated solution in a freezer.

PART 4: Visualizing the Workflow and Mechanism

Diagram 1: Esterification Strategy Selection

This diagram illustrates the decision-making process for selecting the most appropriate esterification protocol.

G sub 3,5-Difluoro-4- hydroxybenzoic Acid q1 Alcohol Type? sub->q1 q2 Substrate Sensitivity? q1->q2 Simple / Primary steglich Protocol 3: Steglich Esterification q1->steglich Hindered / Precious fischer Protocol 1: Fischer Esterification q2->fischer Thermally Robust acyl Protocol 2: Acyl Chloride Route q2->acyl Moderate Stability q2->steglich Thermally Labile product Target Ester fischer->product acyl->product steglich->product

Caption: Workflow for selecting an esterification method.

Diagram 2: Catalytic Cycle of Steglich Esterification

This diagram shows the key intermediates and the catalytic role of DMAP in the Steglich reaction.

G RCOOH R-COOH (Carboxylic Acid) Isourea O-Acylisourea (Active Intermediate) RCOOH->Isourea + DCC DCC DCC AcylDMAP N-Acylpyridinium (Highly Reactive) Isourea->AcylDMAP + DMAP (fast) DCU DCU (Byproduct) Isourea->DCU + R'-OH (slow) DMAP DMAP (Catalyst) Ester R-COOR' (Product) AcylDMAP->Ester + R'-OH ROH R'-OH (Alcohol) Ester->DMAP regenerates

Caption: The catalytic role of DMAP in Steglich esterification.

References

Application Note: A Robust Protocol for the Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3,5-Difluoro-4-hydroxybenzoic acid methyl ester. This compound is a valuable fluorinated building block used in the development of complex molecules for pharmaceuticals and materials science. The described method utilizes a classic Fischer esterification of this compound, a strategy chosen for its reliability, procedural simplicity, and use of readily available reagents. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure successful and reproducible synthesis.

Introduction and Synthetic Strategy

This compound methyl ester is a key intermediate in organic synthesis. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a desirable synthon in medicinal chemistry.

The chosen synthetic route is the Fischer esterification , a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] In this case, this compound is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, such as concentrated sulfuric acid (H₂SO₄), is used in catalytic amounts to accelerate the reaction.

Causality of Experimental Choice: The Fischer esterification is an equilibrium-driven process.[4] By using methanol in large excess, the equilibrium is shifted towards the product side, maximizing the yield of the desired methyl ester, in accordance with Le Châtelier's principle. Sulfuric acid is an excellent catalyst due to its high acidity and dehydrating properties, which help to remove the water byproduct, further driving the reaction to completion.

Reaction Mechanism:

  • Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[4][5]

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.

Detailed Experimental Protocol

This protocol details the synthesis of this compound methyl ester from its corresponding carboxylic acid.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
This compound74799-63-6C₇H₄F₂O₃174.10
Methanol (Anhydrous)67-56-1CH₄O32.04
Sulfuric Acid (Conc., 98%)7664-93-9H₂SO₄98.08
Ethyl Acetate141-78-6C₄H₈O₂88.11
Sodium Bicarbonate144-55-8NaHCO₃84.01
Sodium Chloride (Brine)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 28.7 mmol, 1.0 eq).

    • Add anhydrous methanol (50 mL) to the flask. Stir the mixture until the acid is fully dissolved.

    • Place the flask in an ice bath and cool the solution to 0 °C.

  • Catalyst Addition:

    • While stirring, slowly and dropwise add concentrated sulfuric acid (0.5 mL, ~9.4 mmol, 0.33 eq) to the cooled solution.[6] The addition should be done carefully to control the exothermic reaction.

  • Reaction Execution:

    • Remove the ice bath and attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

    • Maintain the reflux for 3-5 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting carboxylic acid spot is no longer visible.[6]

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel.

    • Carefully wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution!).

      • Water (1 x 30 mL).

      • Saturated aqueous sodium chloride (brine) solution (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification:

    • The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford pure this compound methyl ester.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Purification Start 1. Dissolve 3,5-Difluoro-4- hydroxybenzoic acid in Methanol Catalyst 2. Add H₂SO₄ (catalyst) at 0°C Start->Catalyst Reflux 3. Heat to Reflux (3-5 hours) Catalyst->Reflux Workup 4. Quench & Extract with Ethyl Acetate Reflux->Workup Cool to RT Wash 5. Wash with NaHCO₃, Water, and Brine Workup->Wash Dry 6. Dry (MgSO₄) & Concentrate Wash->Dry Purify 7. Recrystallize Dry->Purify End Final Product: 3,5-Difluoro-4-hydroxybenzoic acid methyl ester Purify->End

Caption: Workflow for the Fischer esterification of this compound.

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[3] Keep away from heat, sparks, and open flames.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8] All chemical waste must be disposed of in accordance with local and institutional regulations.

References

Introduction: The Rationale for 3,5-Difluoro-4-hydroxybenzoic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3,5-Difluoro-4-hydroxybenzoic Acid in Transition Metal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of this compound (DFHBA) as a versatile ligand for the synthesis of transition metal complexes. We delve into the unique structural and electronic properties of DFHBA, offering detailed, field-tested protocols for the synthesis and characterization of its metal complexes. The rationale behind experimental choices is elucidated to empower researchers to adapt and innovate. Potential applications in catalysis, medicinal chemistry, and materials science are explored, grounded in the specific attributes conferred by this fluorinated ligand.

This compound is a compelling building block in coordination chemistry. Its utility stems from a combination of a rigid aromatic backbone and multiple coordination sites—the carboxylic acid and the phenolic hydroxyl group. The strategic placement of two fluorine atoms ortho to the hydroxyl group and meta to the carboxylate introduces profound electronic effects.

Key Attributes:

  • Electron-Withdrawing Effects: Fluorine is the most electronegative element, and its presence significantly lowers the electron density of the aromatic ring. This inductive effect increases the acidity of both the phenolic and carboxylic protons, influencing the pH range for deprotonation and coordination.

  • Modulation of Metal Center: The electron-withdrawing nature of the fluorinated ligand, once coordinated, renders the metal center more electron-deficient (a stronger Lewis acid). This property is highly desirable in catalysis, where an electrophilic metal center can accelerate reactions.

  • Bidentate Chelation: The ortho-positioning of the hydroxyl and carboxyl groups allows DFHBA to act as a bidentate chelating ligand, forming a stable six-membered ring with a metal ion. This chelate effect typically results in thermodynamically more stable complexes compared to those with monodentate ligands.[1]

  • Pharmacokinetic Properties: In medicinal applications, the incorporation of fluorine can enhance metabolic stability and membrane permeability of the resulting complex, making it a valuable strategy in drug design.[2][3]

Transition metal complexes built upon such tailored ligands offer a vast design space for developing novel therapeutic agents, catalysts, and advanced materials.[4][5] This guide provides the foundational knowledge and practical protocols to explore this space.

Ligand Properties and Coordination Sites

While synthetic routes from highly fluorinated precursors exist, this compound is readily available from commercial suppliers for most research applications.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₄F₂O₃[8]
Molecular Weight 174.10 g/mol [8]
CAS Number 74799-63-6
Appearance White to off-white solid[9]
Storage Store at 2-8°C, keep dry
SMILES C1=C(C=C(C(=C1F)O)F)C(=O)O[8]
InChIKey ONYKRDQINKHFQS-UHFFFAOYSA-N[8]

The primary coordination modes of DFHBA are dictated by the reaction pH, which controls the deprotonation of the acidic functional groups.

G cluster_ligand This compound (DFHBA) Ligand Structure Carboxylate Carboxylate Oxygen Ligand->Carboxylate Coordination Site 1 (Deprotonated Carboxylic Acid) Phenolate Phenolate Oxygen Ligand->Phenolate Coordination Site 2 (Deprotonated Hydroxyl)

Caption: Structure of DFHBA highlighting the two primary oxygen donor atoms for metal coordination.

Experimental Protocols: Synthesis and Characterization

The following protocols are designed to be robust and self-validating, incorporating essential characterization steps to confirm the identity and purity of the synthesized complexes.

General Protocol for Synthesis of a [M(DFBBA)₂(H₂O)₂] Complex

This procedure details the synthesis of a generic transition metal complex, for example, with Cu(II) or Ni(II), where DFBBA represents the doubly deprotonated 3,5-difluoro-4-hydroxybenzoate ligand.

Causality and Rationale:

  • Solvent Choice: An ethanol/water mixture is selected to ensure the dissolution of both the moderately polar organic ligand and the ionic metal salt.

  • Base Addition: A strong base (NaOH) is used in a 2:1 molar ratio to the ligand to facilitate the deprotonation of both the carboxylic acid and the more acidic phenolic hydroxyl group, making the ligand ready for bidentate chelation.

  • Reaction Conditions: Heating under reflux provides the necessary activation energy to overcome any kinetic barriers, ensuring the reaction proceeds to completion for thermally stable complexes.

Materials:

  • This compound (DFHBA) (1.0 mmol)

  • Sodium hydroxide (NaOH) (2.0 mmol)

  • Metal(II) salt (e.g., CuCl₂·2H₂O or Ni(OAc)₂·4H₂O) (0.5 mmol)

  • Ethanol (20 mL)

  • Deionized Water (20 mL)

Procedure:

  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of DFHBA in 10 mL of ethanol. Separately, dissolve 2.0 mmol of NaOH in 10 mL of deionized water. Add the NaOH solution dropwise to the DFHBA solution while stirring to form the sodium salt of the ligand.

  • Metal Salt Solution: In a separate beaker, dissolve 0.5 mmol of the chosen metal(II) salt in 10 mL of deionized water mixed with 10 mL of ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change and/or the formation of a precipitate should be observed immediately.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with cold deionized water (2 x 10 mL) to remove any unreacted metal salts or NaOH, followed by cold ethanol (2 x 10 mL) to remove unreacted ligand.

  • Drying: Dry the purified complex in a vacuum oven at 60-80°C overnight. Record the final mass and calculate the yield.

Caption: General experimental workflow for the synthesis of a DFHBA-metal complex.

Essential Characterization Techniques

Confirming the structure and purity of the synthesized complex is paramount. The following techniques provide complementary information for a comprehensive analysis.

Table 2: Key Characterization Data for a Hypothetical [Cu(DFBBA)₂(H₂O)₂] Complex

TechniquePurposeExpected Observation
FT-IR Spectroscopy Confirm ligand coordinationDisappearance of broad O-H band (~3000 cm⁻¹). Shift of C=O stretch from ~1700 cm⁻¹ (acid) to ~1550-1610 cm⁻¹ (coordinated carboxylate). Appearance of new M-O bands (~400-600 cm⁻¹).
UV-Vis Spectroscopy Probe electronic structureShift in ligand-centered π-π* transitions. Appearance of a broad d-d transition band for Cu(II) in the visible region (~600-800 nm).
Elemental Analysis Verify stoichiometryExperimental %C, %H values should match the calculated values for the proposed formula.
TGA Assess thermal stability and solvent contentA weight loss step corresponding to the loss of two water molecules, typically below 200°C. Subsequent decomposition of the anhydrous complex at higher temperatures.[10]
Magnetic Susceptibility Determine electronic configurationFor a d⁹ Cu(II) complex, the magnetic moment should be ~1.7-2.2 B.M., consistent with one unpaired electron.[1]

Applications and Future Directions

The unique electronic properties imparted by the difluoro-substituents open up several avenues for the application of DFHBA-metal complexes.

  • Homogeneous Catalysis: The electron-poor metal center in a DFHBA complex can function as a highly effective Lewis acid catalyst. Such complexes could be screened for activity in reactions like Friedel-Crafts acylations, Diels-Alder reactions, or oxidation catalysis, where enhancing the electrophilicity of the metal is key to improving catalytic turnover.[11][12]

  • Medicinal Inorganic Chemistry: The demonstrated biological activities of many transition metal complexes can be enhanced by strategic ligand design.[4] DFHBA complexes are prime candidates for screening as antimicrobial or anticancer agents. The fluorine atoms can improve cellular uptake and resist metabolic degradation, potentially leading to more potent and durable therapeutic effects.[2]

  • Materials Science: The rigid and well-defined structure of DFHBA makes it an excellent candidate for constructing coordination polymers or Metal-Organic Frameworks (MOFs). The resulting materials could exhibit interesting properties such as porosity for gas storage, luminescence for sensing applications, or unique magnetic behavior.

G Ligand This compound Electron-Withdrawing Fluorines Rigid Aromatic Core Bidentate Chelation Complex Transition Metal Complex Ligand->Complex Coordination Catalysis Catalysis Complex->Catalysis Enhanced Lewis Acidity Medicine Medicinal Chemistry Complex->Medicine Improved Pharmacokinetics Materials Materials Science Complex->Materials Structural Precursor

Caption: Logical pathways from ligand properties to potential applications of its metal complexes.

References

Application Notes and Protocols for the Purification of 3,5-Difluoro-4-hydroxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

3,5-Difluoro-4-hydroxybenzoic acid is a key building block in the synthesis of numerous pharmaceutical compounds and advanced materials. The purity of this intermediate is critical, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the efficacy and safety of the final product. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] This method relies on the principle that the solubility of a compound in a solvent is temperature-dependent.[1] By dissolving the crude solid in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while impurities remain in the mother liquor.[1]

This application note provides a comprehensive guide to developing a robust recrystallization procedure for this compound. It covers the rationale behind solvent selection, a detailed experimental protocol, and troubleshooting strategies to address common challenges.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 74799-63-6[2][3][4]
Molecular Formula C₇H₄F₂O₃[2][3]
Molecular Weight 174.10 g/mol [2]
Appearance White to brown solid
Melting Point 187-190 °C
Purity (Typical) ≥98%[3]
Solubility (Qualitative) Slightly soluble in DMSO and Methanol

Understanding Potential Impurities

The nature of impurities in a crude sample of this compound will largely depend on its synthetic route. Common synthetic pathways for similar fluorinated hydroxybenzoic acids may involve steps such as nitration, reduction, and hydrolysis.[5] Consequently, potential impurities could include:

  • Unreacted starting materials: Depending on the specific synthesis.

  • Isomeric byproducts: Compounds with different substitution patterns on the aromatic ring.

  • Intermediates from the synthesis: For instance, compounds where a functional group transformation is incomplete.

  • Colored impurities: Often polymeric or degradation products formed during the synthesis.

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical parameter for a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound efficiently.[6]

  • Low solubility at room or reduced temperatures: To ensure maximum recovery of the purified compound upon cooling.[6]

  • Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[6]

  • Inertness: The solvent should not react with the compound being purified.[7]

  • Volatility: The solvent should be easily removable from the purified crystals.[7]

  • Safety: The solvent should have a low toxicity and flammability profile.[6]

Given that this compound is a polar molecule, polar solvents are likely to be the most effective.[7] For aromatic carboxylic acids, water and aqueous alcohol mixtures are often suitable choices.[8][9]

Protocol for Solvent Screening

A systematic solvent screening is essential to identify the optimal solvent or solvent system.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., deionized water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Small test tubes or vials

  • Hot plate and a water or sand bath for heating

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • To each tube, add 0.5 mL of a different test solvent at room temperature.

  • Agitate the mixtures and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water or sand bath.

  • Observe the solubility at elevated temperatures. A good solvent will completely dissolve the compound near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a promising candidate for recrystallization.

  • If a single solvent does not provide the desired solubility profile, consider a mixed solvent system (e.g., ethanol/water).[6] In this case, dissolve the compound in the "good" solvent (the one in which it is more soluble) at an elevated temperature, and then add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes turbid. Reheat to obtain a clear solution and then allow it to cool.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of this compound. The choice of solvent should be based on the results of the solvent screening protocol. For the purpose of this example, a water/ethanol mixed solvent system will be described, as this is commonly effective for polar aromatic acids.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (e.g., deionized water and ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Oven or vacuum desiccator

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in flask B Add minimum hot 'good' solvent A->B Add solvent C Stir and heat until dissolved B->C Heat D Add activated charcoal (if colored) C->D If needed F Allow filtrate to cool slowly C->F If no hot filtration E Filter hot solution to remove insoluble impurities D->E Filter E->F Cool G Cool in ice bath to maximize yield F->G Further cooling H Collect crystals by vacuum filtration G->H Isolate I Wash with ice-cold solvent H->I Wash J Dry the purified crystals I->J Dry

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the "good" solvent (e.g., ethanol) to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Once the solid has dissolved, add the "poor" solvent (e.g., hot deionized water) dropwise until the solution becomes faintly cloudy.

    • Add a few more drops of the "good" solvent until the solution becomes clear again. The goal is to have a saturated solution at the boiling point of the solvent mixture.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip) to the solution.

    • Gently reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Quickly filter the hot solution through the preheated funnel into the clean, hot Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in an oven at a temperature well below the melting point or in a vacuum desiccator.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling solvent. Add more of the "poor" solvent to the mixed solvent system.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The crystals are significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Preheat the filtration apparatus.
Colored Crystals The colored impurity has similar solubility to the product. Insufficient amount of activated charcoal was used.Perform a second recrystallization. Ensure thorough washing of the crystals with ice-cold solvent.

Conclusion

Recrystallization is a highly effective method for the purification of this compound. A systematic approach to solvent selection, coupled with a carefully executed protocol, can significantly enhance the purity of the final product, making it suitable for demanding applications in research and development. The methodologies and troubleshooting guide presented in this application note provide a robust framework for achieving high-purity this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction yield and product purity.

Introduction

This compound is a key building block in the development of pharmaceuticals and advanced materials. The strategic placement of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity. However, the synthesis of this compound can be challenging, often plagued by low yields and difficult purifications. This guide will explore the primary synthetic routes and offer solutions to common experimental hurdles.

Core Synthetic Strategies at a Glance

There are two principal pathways for the synthesis of this compound, each with its own set of advantages and challenges.

  • Direct Carboxylation of 2,6-Difluorophenol: This approach, a variation of the Kolbe-Schmitt reaction, is the most direct route. It involves the reaction of 2,6-difluorophenol with carbon dioxide under basic conditions. While atom-economical, this method requires careful control of reaction parameters to achieve high yields.

  • Multi-Step Synthesis from Halogenated Precursors: An alternative strategy involves a sequence of reactions starting from more complex precursors, such as 3,4,5-trifluoronitrobenzene. This route, while longer, can sometimes offer greater control over purity and may be more amenable to large-scale production.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Route 1: Direct Carboxylation of 2,6-Difluorophenol (Kolbe-Schmitt Reaction)

Issue 1: Low or No Conversion of 2,6-Difluorophenol

  • Question: I am attempting the Kolbe-Schmitt carboxylation of 2,6-difluorophenol, but I am observing very low conversion to the desired product. What are the likely causes?

  • Answer: Low conversion in the Kolbe-Schmitt reaction is a common issue and can often be attributed to several factors:

    • Insufficiently Anhydrous Conditions: The presence of water can consume the base and inhibit the formation of the reactive phenoxide species. Ensure all glassware is oven-dried and that your solvents and reagents are anhydrous.

    • Inefficient Phenoxide Formation: The choice and stoichiometry of the base are critical. A strong base like sodium hydride or potassium hydroxide is necessary to fully deprotonate the phenol. Ensure you are using a sufficient excess of the base.

    • Low Carbon Dioxide Pressure: The carboxylation step is often pressure-dependent. If you are using CO2 gas, ensure your reaction vessel is properly sealed and pressurized. For reactions at atmospheric pressure, a continuous stream of dry CO2 gas should be bubbled through the reaction mixture.

    • Suboptimal Temperature: The temperature for the Kolbe-Schmitt reaction is crucial. For many phenols, temperatures between 120-150°C are optimal.[1] However, the optimal temperature for 2,6-difluorophenol may need to be determined empirically. Start with a temperature of around 125°C and optimize as needed.

Issue 2: Formation of Unwanted Byproducts

  • Question: My reaction is producing the desired product, but I am also seeing significant amounts of byproducts. How can I improve the selectivity?

  • Answer: Byproduct formation in the Kolbe-Schmitt reaction can arise from several sources:

    • Isomeric Products: While 2,6-difluorophenol is symmetrical, incomplete fluorination of the starting material could lead to isomeric products. Ensure the purity of your starting 2,6-difluorophenol.

    • Decarboxylation: At excessively high temperatures, the product can decarboxylate back to the starting phenol. Careful temperature control is essential.

    • Side Reactions with Solvent: If using a reactive solvent, it may compete in the reaction. Aprotic, non-polar solvents are generally preferred if a solvent is necessary.

FAQ 1: What is the best base to use for the carboxylation of 2,6-difluorophenol?

  • Potassium hydroxide is often a good choice as it can favor the formation of the para-hydroxybenzoic acid.[1] However, given the substitution pattern of 2,6-difluorophenol, the carboxylation will occur at the para position regardless. Sodium hydride in a dry, aprotic solvent is also an excellent option for ensuring anhydrous conditions.[2]

FAQ 2: How can I effectively purify the product from this reaction?

  • Purification is typically achieved by acidification of the reaction mixture to precipitate the carboxylic acid. The crude product can then be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[3] A two-phase workup can also be effective, where the basic aqueous phase containing the sodium salt of the product is washed with an organic solvent to remove unreacted phenol before acidification.[2]

Route 2: Multi-Step Synthesis

Issue 3: Low Yield in the Cyanation Step

  • Question: I am following a multi-step route that involves a cyanation reaction, but the yield is poor. What can I do to improve it?

  • Answer: Low yields in cyanation reactions, particularly when using copper(I) cyanide, can be due to:

    • Reagent Quality: Ensure your copper(I) cyanide is fresh and of high purity.

    • Solvent Choice: Aprotic polar solvents like DMF or NMP are often used for these reactions.[3]

    • Temperature Control: The reaction temperature is critical and should be carefully controlled. Temperatures are often elevated (e.g., 150°C) to drive the reaction to completion.[3]

Issue 4: Incomplete Hydrolysis of the Nitrile

  • Question: The final hydrolysis of the nitrile to the carboxylic acid is not going to completion. How can I ensure a full conversion?

  • Answer: Incomplete nitrile hydrolysis can be addressed by:

    • Harsher Conditions: Strong acidic conditions (e.g., concentrated HBr or H2SO4) and elevated temperatures (reflux) are typically required for the hydrolysis of sterically hindered or electron-deficient nitriles.[3][4]

    • Longer Reaction Times: Monitor the reaction by TLC or HPLC and continue heating until the starting material is no longer observed.

    • Microwave Irradiation: In some cases, microwave-assisted hydrolysis can significantly reduce reaction times and improve yields.

Experimental Protocols

Protocol 1: Direct Carboxylation of 2,6-Difluorophenol

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction.[1]

  • Phenoxide Formation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add 2,6-difluorophenol (1.0 eq) and potassium hydroxide (2.5 eq).

  • Solvent Addition (Optional): If a solvent is used, add a dry, high-boiling point aprotic solvent such as toluene or xylene.

  • Heating and CO2 Introduction: Heat the mixture to 125-150°C with vigorous stirring. Once the temperature has stabilized, introduce a steady stream of dry carbon dioxide gas through the gas inlet. If using a pressure reactor, pressurize with CO2 to 5-10 atm.

  • Reaction Monitoring: Maintain the temperature and CO2 flow for 4-8 hours. Monitor the reaction progress by periodically taking small aliquots, quenching them with acid, and analyzing by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the solid residue in water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted 2,6-difluorophenol.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Hydrolysis of 3,5-Difluoro-4-hydroxybenzonitrile

This protocol outlines the final step in a multi-step synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-Difluoro-4-hydroxybenzonitrile (1.0 eq) and a 48% aqueous solution of hydrobromic acid.

  • Heating: Heat the mixture to reflux (approximately 120-125°C) with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting nitrile is no longer detectable. This may take several hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully pour the mixture into ice-water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Data Presentation

ParameterRoute 1: Direct CarboxylationRoute 2: Multi-Step Synthesis
Starting Material 2,6-Difluorophenole.g., 3,4,5-Trifluoronitrobenzene
Number of Steps 1Multiple
Key Reagents KOH or NaH, CO2NaOMe, Fe/NH4Cl, NBS, H3PO2, CuCN, HBr
Potential Yield Moderate to HighModerate (overall)
Key Challenges Anhydrous conditions, CO2 pressureMultiple steps, intermediate purifications

Visualizations

Experimental Workflow: Direct Carboxylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents phenoxide Form Phenoxide: 2,6-Difluorophenol + Base start->phenoxide Anhydrous Conditions carboxylation Carboxylation: Heat & Add CO2 phenoxide->carboxylation Vigorous Stirring workup Aqueous Work-up carboxylation->workup Cool to RT acidify Acidify to Precipitate workup->acidify Extract Organics purify Filter & Recrystallize acidify->purify product Pure 3,5-Difluoro-4- hydroxybenzoic Acid purify->product G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Work-up start->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol1c Increase CO2 Pressure cause1->sol1c sol2a Verify Starting Material Purity cause2->sol2a sol2b Optimize Temperature cause2->sol2b sol3a Ensure Complete Precipitation cause3->sol3a sol3b Optimize Extraction/Recrystallization cause3->sol3b

References

Common side reactions and byproducts in the synthesis of 3,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges encountered during the synthesis of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the direct carboxylation of 2,6-difluorophenol via the Kolbe-Schmitt reaction.[1] This process involves the formation of a phenoxide intermediate, which then reacts with carbon dioxide under pressure and heat to introduce a carboxylic acid group onto the aromatic ring.[1] Due to the electronic and steric effects of the two fluorine atoms, the carboxylation preferentially occurs at the para-position to the hydroxyl group.[2]

Q2: What are the primary challenges and side reactions to be aware of during the Kolbe-Schmitt carboxylation of 2,6-difluorophenol?

A2: The primary challenges in the Kolbe-Schmitt synthesis of this compound revolve around controlling regioselectivity and minimizing byproduct formation. The main side reactions include:

  • Formation of the ortho-isomer: In addition to the desired para-carboxylation, ortho-carboxylation can occur, leading to the formation of 3,5-difluoro-2-hydroxybenzoic acid as a significant impurity. The ratio of para to ortho isomers is highly dependent on the reaction conditions, particularly the choice of alkali metal cation.[3]

  • Decarboxylation: The desired product, this compound, can undergo decarboxylation back to the starting material, 2,6-difluorophenol, especially at elevated temperatures.[4] This reversible reaction can significantly reduce the overall yield.

  • Incomplete carboxylation: Unreacted 2,6-difluorophenol can remain in the reaction mixture if the carboxylation is incomplete, leading to purification challenges.

Q3: How can I improve the regioselectivity of the Kolbe-Schmitt reaction to favor the desired para-isomer?

A3: The regioselectivity of the Kolbe-Schmitt reaction is a classic example of kinetic versus thermodynamic control, influenced by the counter-ion. To favor the formation of the para-isomer (this compound), it is crucial to use potassium hydroxide to generate the potassium phenoxide. Potassium phenoxide tends to give a higher proportion of the thermodynamically more stable para-product.[1] In contrast, using sodium hydroxide often leads to a higher proportion of the ortho-isomer.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • A large amount of starting material (2,6-difluorophenol) is recovered.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Carboxylation Insufficient carbon dioxide pressure, inadequate reaction time, or low temperature can lead to incomplete conversion of the 2,6-difluorophenoxide.- Increase CO₂ Pressure: Ensure the reaction is conducted under the recommended pressure (typically high pressure is favored for this reaction).- Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ IR or offline HPLC) to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they can also promote decarboxylation. A careful balance is necessary.
Decarboxylation of the Product The product can lose CO₂ at elevated temperatures, reverting to the starting material.[4] This is a common issue with hydroxybenzoic acids.- Moderate Reaction Temperature: Avoid excessively high temperatures during the reaction and work-up. Conduct a temperature optimization study to find the sweet spot that balances reaction rate and product stability.- Rapid Work-up: Once the reaction is complete, cool the reaction mixture promptly and proceed with the acidification and isolation steps without unnecessary delays.
Suboptimal Base The choice of base is critical for both phenoxide formation and regioselectivity.- Use Potassium Hydroxide: As mentioned in the FAQs, potassium hydroxide is generally preferred to maximize the yield of the para-isomer.[1] Ensure the base is of high purity and used in the correct stoichiometric amount.
Issue 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • NMR or HPLC analysis of the isolated product shows the presence of one or more significant impurities.

  • Difficulty in purifying the product to the desired specification.

Common Impurities and Their Mitigation:

Impurity Identification Cause of Formation Mitigation and Purification Strategies
3,5-Difluoro-2-hydroxybenzoic acid (ortho-isomer) Can be identified by its distinct NMR spectrum and retention time in HPLC compared to the desired para-isomer.Formation of the kinetically favored ortho-isomer during the Kolbe-Schmitt reaction, especially when using sodium hydroxide.[3]- Use Potassium Hydroxide: This is the most effective way to minimize the formation of the ortho-isomer.[1]- Fractional Crystallization: The two isomers often have different solubilities in various solvents. A carefully designed fractional crystallization protocol can be used to separate them. Experiment with different solvent systems (e.g., water, ethanol/water, toluene).
2,6-Difluorophenol (Unreacted Starting Material) Can be detected by GC, TLC, or HPLC.Incomplete carboxylation reaction.- Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion.- Base Wash: During the work-up, unreacted 2,6-difluorophenol can be removed by washing the product with a weak base solution in which the acidic product is soluble, but the less acidic phenol may be partially removed. However, a more effective method is purification by recrystallization.
Decarboxylation Product (2,6-Difluorophenol) Same as unreacted starting material.Thermal degradation of the product during the reaction or work-up.[4]- Control Temperature: Maintain strict temperature control throughout the synthesis and purification process.- Purification: As with unreacted starting material, recrystallization is an effective method for removal.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

Materials:

  • 2,6-Difluorophenol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Suitable solvent (e.g., a high-boiling point inert solvent)

Procedure:

  • In a high-pressure autoclave, dissolve 2,6-difluorophenol in the chosen solvent.

  • Carefully add powdered potassium hydroxide to the solution while stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the autoclave and pressurize with carbon dioxide to the desired pressure.

  • Heat the reaction mixture to the optimized temperature and maintain for the required reaction time, with continuous stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Transfer the reaction mixture to a beaker and acidify with a mineral acid (e.g., H₂SO₄ or HCl) until the pH is acidic, leading to the precipitation of the product.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Process

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield of Product check_sm Check for Unreacted Starting Material (SM) start->check_sm high_sm High SM Remaining check_sm->high_sm Yes low_sm Low SM Remaining check_sm->low_sm No incomplete_carbox Incomplete Carboxylation high_sm->incomplete_carbox decarbox Product Decarboxylation low_sm->decarbox solution1 Increase CO2 Pressure Optimize Time/Temp incomplete_carbox->solution1 solution2 Lower Reaction Temp Ensure Rapid Work-up decarbox->solution2

Caption: Troubleshooting workflow for low yield issues.

Byproduct Formation Pathway

ByproductFormation cluster_products Reaction Products start 2,6-Difluorophenol + CO2 desired_product This compound (Desired Para-Isomer) start->desired_product  Thermodynamic Control (High Temp, K+) side_product 3,5-Difluoro-2-hydroxybenzoic acid (Ortho-Isomer Byproduct) start->side_product  Kinetic Control (Low Temp, Na+) decarbox Decarboxylation (Side Reaction) desired_product->decarbox decarbox->start Reverts to Starting Material

Caption: Reaction pathways leading to desired product and byproducts.

References

Technical Support Center: 3,5-Difluoro-4-hydroxybenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,5-Difluoro-4-hydroxybenzoic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex purification challenges associated with this compound. Our aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to optimize your purification processes with confidence.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, it's crucial to understand the physicochemical properties of this compound that influence its behavior during purification. The presence of two electron-withdrawing fluorine atoms, a phenolic hydroxyl group, and a carboxylic acid group on the benzene ring gives this molecule a unique combination of acidity, polarity, and reactivity.

PropertyValueSource
CAS Number 74799-63-6[1]
Molecular Formula C₇H₄F₂O₃[1]
Molecular Weight 174.1 g/mol [2]
Melting Point 187-190°C[2]
pKa 3.89±0.10 (Predicted)[2]
Appearance White to brown solid[2]

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

A. Discoloration Issues

Question 1: My isolated this compound is yellow or brown. What causes this discoloration and how can I remove it?

Answer:

Discoloration in phenolic compounds like this compound is a common issue, often arising from the formation of colored impurities due to oxidation or residual reagents from the synthesis.[3][4]

Root Causes:

  • Oxidation: Phenolic compounds are susceptible to oxidation, especially when exposed to air, light, or trace metal impurities, leading to the formation of colored quinone-type structures. This can be exacerbated at elevated temperatures during work-up or purification.[5]

  • Residual Nitrating Agents: If the synthesis involves a nitration step, residual nitric acid or nitro-aromatic byproducts can impart a yellow or brownish hue.[6]

  • Iodine from Halogenation Reactions: Some synthetic routes may use iodine-containing reagents, and trace amounts of residual iodine can cause discoloration.

Troubleshooting Protocol: Decolorization with Activated Charcoal

Activated charcoal is a highly effective adsorbent for removing colored impurities.[4]

Step-by-Step Protocol:

  • Dissolution: In a suitable flask, dissolve the colored this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • Cooling: Briefly cool the solution slightly below its boiling point to prevent violent frothing in the next step.

  • Addition of Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.

  • Heating: Gently heat the mixture back to boiling for 5-10 minutes with continuous stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step is critical and must be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified, white crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Causality behind the choices:

  • Hot Filtration: Filtering the solution while hot is essential because the desired compound has high solubility at elevated temperatures, ensuring it remains in the solution while the insoluble charcoal and other particulates are removed.

  • Minimal Solvent: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.

G A Colored Product B Dissolve in Minimal Hot Solvent A->B C Add Activated Charcoal B->C D Heat and Stir C->D E Hot Filtration D->E F Cool to Crystallize E->F G Isolate Crystals F->G H White Product G->H

Fig 1: Workflow for Decolorization
B. Recrystallization Challenges

Question 2: I am having trouble with the recrystallization of this compound. Either the recovery is low, or the product "oils out" instead of crystallizing. How can I optimize this process?

Answer:

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the cooling rate. "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

Troubleshooting Low Recovery:

  • Excess Solvent: Using too much solvent is the most common reason for low recovery. The goal is to create a saturated solution at the solvent's boiling point.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper, leading to loss of material.

  • Incomplete Crystallization: Insufficient cooling time or not using an ice bath can leave a significant amount of the product dissolved in the mother liquor.

Troubleshooting "Oiling Out":

  • High Solute Concentration: A supersaturated solution that is too concentrated can lead to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, resulting in an amorphous oil.

  • Insoluble Impurities: The presence of impurities can disrupt the crystallization process.

Optimized Recrystallization Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on qualitative data, a mixed solvent system is often effective for hydroxybenzoic acids. A good starting point is an ethanol/water or methanol/water mixture.[7]

    SolventSolvent TypeQualitative Solubility
    WaterPolar ProticSparingly Soluble
    Methanol (MeOH)Polar ProticSoluble
    Ethanol (EtOH)Polar ProticSoluble
    Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
    Ethyl AcetateModerately PolarModerately Soluble
    DichloromethaneNon-polarSparingly Soluble
    TolueneNon-polarSparingly Soluble
    HexanesNon-polarInsoluble
  • Procedure for Mixed Solvent Recrystallization (e.g., Ethanol/Water):

    • Dissolve the crude product in the minimum amount of hot ethanol.

    • While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystal formation is complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

G Start Crude Product Recrystallize Perform Recrystallization Start->Recrystallize Check Crystals or Oil? Recrystallize->Check Crystals Pure Crystals Check->Crystals Crystals Oil Product Oiled Out Check->Oil Oil Troubleshoot Troubleshooting Steps Oil->Troubleshoot AddSolvent Add more of the more soluble solvent Troubleshoot->AddSolvent SlowCool Cool more slowly Troubleshoot->SlowCool Reheat Reheat to dissolve AddSolvent->Reheat SlowCool->Reheat Reheat->Recrystallize

Fig 2: Decision tree for recrystallization issues
C. Removal of Acidic and Neutral Impurities

Question 3: My NMR spectrum shows the presence of unreacted starting materials and other byproducts. How can I remove these impurities effectively?

Answer:

Acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or less acidic impurities.[8] This method leverages the acidic nature of the carboxylic acid group, which can be deprotonated by a weak base to form a water-soluble salt.

Potential Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 3,5-difluorophenol or a more complex precursor.

  • Byproducts from Side Reactions: In a Kolbe-Schmitt reaction, isomers such as 2-hydroxy-4,6-difluorobenzoic acid could be formed.[9][10] Other synthetic steps like nitration or halogenation can introduce corresponding byproducts.[6]

  • Neutral Byproducts: Esterification or etherification side reactions can produce neutral impurities.

Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent in which both the product and impurities are soluble, such as ethyl acetate or diethyl ether.

  • Extraction with Weak Base: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will react to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer from the organic layer.

  • Back-Extraction (Optional): To remove any basic impurities that may have been extracted, the aqueous layer can be washed with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as 6M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.

Why this works:

  • Selective Reactivity: The weak base (sodium bicarbonate) is strong enough to deprotonate the carboxylic acid but generally not the more weakly acidic phenolic hydroxyl group, allowing for selective extraction.

  • Solubility Switch: The conversion of the organic-soluble acid to its water-soluble salt allows for its transfer from the organic phase to the aqueous phase, leaving behind organic-soluble impurities.

III. Purity Assessment: Ensuring the Quality of Your Product

Question 4: How can I confirm the purity of my this compound after purification?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of your final product.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample. For carboxylic acids that may streak on silica gel, adding a small amount of acetic acid to the eluent can improve the spot shape.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.[11][12] Isomeric impurities can often be resolved using this technique.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectrum of pure this compound should show characteristic signals for the aromatic protons and carbons, as well as the acidic protons. The absence of signals corresponding to impurities is a strong indicator of high purity.

    • ¹H NMR (DMSO-d₆): Expect signals for the two equivalent aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

    • ¹³C NMR (DMSO-d₆): Expect distinct signals for the different carbon environments in the molecule. The carbon atoms attached to fluorine will show characteristic coupling.[14][15][16]

  • Melting Point Analysis: A sharp melting point range close to the literature value (187-190°C) is a good indicator of purity.[2] A broad or depressed melting point suggests the presence of impurities.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like sodium hydroxide for the acid-base extraction?

A1: While sodium hydroxide (NaOH) will also deprotonate the carboxylic acid, it is a strong enough base to also deprotonate the phenolic hydroxyl group. This would make the molecule a dianion, which is highly soluble in water. However, using a strong base may also promote side reactions or the extraction of other acidic impurities. Sodium bicarbonate is generally preferred for its selectivity towards the more acidic carboxylic acid group.

Q2: My product is still slightly off-white after recrystallization and treatment with activated charcoal. What else can I do?

A2: If residual color persists, a second recrystallization may be necessary. Alternatively, for very stubborn impurities, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point for the elution.

Q3: How should I store purified this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents to prevent degradation and discoloration.[17]

V. References

  • BenchChem. (2025). Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a source providing NMR data for similar compounds.

  • Wikipedia. (2023, December 18). Kolbe–Schmitt reaction. Retrieved from --INVALID-LINK--

  • Singh, J., & Singh, J. (2012). Optimization of extraction of phenolic acids from a vegetable waste product using a pressurized liquid extractor. Food Chemistry, 134(2), 743-749.

  • Li, Y., et al. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Food Chemistry, 492(Pt 3), 145624.

  • Edelmann, F. T. (2021, August 27). Why my extract samples do not change color to blue during conducting Folin-Ciocalteu's method? [Online forum post]. ResearchGate.

  • Li, Y., et al. (2024). Optimization of the acid hydrolysis process for the extraction of Rosa roxburghii Tratt-bound phenols and antioxidant, α-glucosidase and lipase inhibitory activities in vitro. Food Bioscience, 57, 103328.

  • Kumar, V. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? [Online forum post]. ResearchGate.

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169.

  • ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from --INVALID-LINK--

  • Santos, D. T., et al. (2021). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM). Foods, 10(7), 1633.

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Kolbe's Reaction. Retrieved from --INVALID-LINK--

  • Zhang, J., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.

  • da Silva, L. C., et al. (2025). Optimization of Extraction Conditions for Improving Gallic Acid and Quercetin Content in Pouteria macrophylla Fruits: A Promising Cosmetic Ingredient. ACS Omega.

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Paparatto, G., et al. (2004). Process for the purification of aromatic carboxylic acids. U.S. Patent 6,833,472 B2.

  • Protocol Online. (2006, October 20). Buffered Phenol Troubleshooting. Retrieved from --INVALID-LINK--

  • Salomon, M., & Scharlin, P. (2009). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. IUPAC-NIST Solubility Data Series, 90, 1-13.

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid. Retrieved from a BenchChem technical document.

  • Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. The Journal of Organic Chemistry, 51(17), 3242-3244.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Shraim, A. M., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of King Saud University - Science, 33(5), 101411.

  • Zhang, T., et al. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Journal of Chromatography A, 1656, 462546.

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from --INVALID-LINK--

  • de Armas, A. C., et al. (2022). Influence of phenolic compounds on color formation at different stages of the VHP sugar manufacturing process. Scientific Reports, 12(1), 19893.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from --INVALID-LINK--

  • Aakash Institute. (n.d.). Kolbe-Schmitt Reaction. Retrieved from a Scribd document.

  • Jin, H. L., & Lee, Y. S. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207.

  • ChemSrc. (2025). This compound. Retrieved from --INVALID-LINK--

  • dos Santos, A. C. A., et al. (2022). Influence of phenolic compounds on color formation at different stages of the VHP sugar manufacturing process. Scientific Reports, 12(1), 19893.

  • Li, J., et al. (2016). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. RSC Advances, 6(96), 93763-93769.

  • Li, H., et al. (2007). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Liquid Chromatography & Related Technologies, 30(11), 1615-1623.

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Retrieved from --INVALID-LINK--

  • Lyu, B., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597.

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 3,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,5-Difluoro-4-hydroxybenzoic acid. This molecule is a crucial building block in the synthesis of advanced materials and pharmaceutical agents, where its purity is not just a matter of quality but a prerequisite for predictable reaction kinetics, high yields, and the biological safety of the final product. Even trace impurities can lead to significant downstream complications, including catalyst poisoning, formation of unwanted byproducts, or altered pharmacological profiles.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting and resolving common purity issues. We will move from identifying potential impurities to detailed, step-by-step purification protocols, explaining the causality behind each experimental choice to ensure you can adapt these methods to your specific needs.

Part 1: Understanding Potential Impurities

Effective purification begins with understanding the likely contaminants. Impurities in this compound typically originate from the synthetic route used. Common synthesis pathways may involve the hydrolysis of nitrile or ester precursors, or carboxylation of fluorinated phenols.[1][2][3][4]

Impurity TypePotential Source / IdentityRationale for Presence
Unreacted Starting Materials Precursors like 3,5-difluoro-4-methoxybenzonitrile, 3,5-difluoro-4-methoxyaniline, or related brominated intermediates.[2]Incomplete reaction conversion during synthesis.
Intermediates Methyl 3,5-difluoro-4-hydroxybenzoate or other ester forms.Incomplete hydrolysis of an ester precursor to the final carboxylic acid.
Isomeric Impurities Positional isomers such as 2,6-Difluoro-4-hydroxybenzoic Acid.[5]Non-selective reactions during fluorination or other synthetic steps can generate isomers that are often difficult to separate.
Reagents & Catalysts Residual acids (e.g., HBr, H₂SO₄) or bases (e.g., NaOH) used in hydrolysis.[1][6]Incomplete quenching or washing during the reaction work-up.
Colored Byproducts Azo compounds or oxidation products.[7]Side reactions, especially during diazotization steps if applicable, or degradation of phenolic compounds.[8]
Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.

Q1: My final product appears discolored (yellow, brown, or pink). How can I obtain a pure white solid?

A1: Colored impurities are often highly conjugated organic molecules that persist in small quantities.

  • Primary Cause: These are typically byproducts from the synthesis that are not efficiently removed by a single purification step.

  • Recommended Solution: Recrystallization with the addition of activated charcoal is highly effective. After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[9] Be aware that using too much charcoal can reduce your yield by adsorbing your product.

Q2: After purification, the melting point of my product is broad and lower than the literature value.

A2: A broad or depressed melting point is a classic indicator of impurities.

  • Primary Cause: The presence of residual solvents or soluble impurities disrupts the crystal lattice of the solid, leading to a lower energy requirement for melting.

  • Recommended Solution: The chosen purification method was likely insufficient. If you performed an acid-base extraction, residual starting materials or byproducts with similar acidity may have co-precipitated. A subsequent recrystallization is the standard next step.[10] If recrystallization was already performed, consider a different solvent system or proceed to a more rigorous method like column chromatography.

Q3: My yield is very low after recrystallization. What went wrong?

A3: Low yield during recrystallization is a common issue with several potential causes.

  • Causality & Solutions:

    • Excess Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Using the absolute minimum amount of hot solvent is critical for maximizing recovery upon cooling.[11]

    • Premature Crystallization: The product may have crystallized in the funnel during hot filtration. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) and use a stemless or short-stemmed funnel to minimize the surface area for cooling.[9]

    • Insufficient Cooling: The solution was not cooled to a low enough temperature to maximize precipitation. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum crystal formation.[9]

Q4: NMR analysis of my product shows peaks that don't correspond to this compound. What is the best way to remove these?

A4: The nature of the unknown peaks will guide your purification strategy.

  • If peaks suggest neutral or basic impurities: An acid-base extraction is the ideal method. This technique specifically separates compounds based on their acidic or basic properties and is excellent for removing non-acidic contaminants.[12][13]

  • If peaks suggest structurally similar acidic impurities (e.g., isomers): These impurities will have similar pKa values and may not separate well by extraction. In this case, preparative column chromatography is the most powerful technique. The subtle differences in polarity between isomers can be exploited for separation on a silica gel column.[8][14]

Part 3: Detailed Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques.

Method 1: Acid-Base Extraction

This is the first line of defense for removing neutral or basic impurities from your acidic product. The principle relies on converting the acidic product into its water-soluble salt with a weak base, allowing for the removal of water-insoluble impurities via an organic solvent wash.[15]

G cluster_start Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_layers Step 3: Separation cluster_workup Step 4: Product Recovery start Crude Product (Acid + Neutral/Basic Impurities) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Add aq. NaHCO₃ Solution & Shake in Separatory Funnel dissolve->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Product as Sodium Salt) separate->aq_layer org_layer Organic Layer (Neutral/Basic Impurities) separate->org_layer acidify Acidify Aqueous Layer (e.g., with 1M HCl) to pH ~2 precipitate Precipitate Forms filter Collect by Vacuum Filtration wash_dry Wash with Cold Water & Dry pure_product Pure this compound

Protocol Steps:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Extraction with Base: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that forms.[16]

    • Causality: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid (forming the water-soluble sodium salt) but will not significantly react with the less acidic phenolic hydroxyl group. This provides selectivity.[13]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer contains neutral and basic impurities and can be discarded.[15]

  • Backwash (Optional but Recommended): To remove any residual neutral impurities from the aqueous layer, add a small amount of fresh organic solvent to the flask containing the aqueous extract, shake, and discard the organic layer.[10]

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 1M HCl, dropwise while stirring until the pH of the solution is approximately 2. A white precipitate of the purified product will form.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove any residual salts.

  • Drying: Dry the purified product, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Method 2: Recrystallization

Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[11]

Solvent Selection: Choosing the right solvent is the most critical step. Water is often a good choice for hydroxybenzoic acids.[9] A mixed solvent system (e.g., ethanol/water or acetic acid/water) can also be effective.[1]

SolventSolubility of Product (Hot)Solubility of Product (Cold)Comments
Water HighLowGood for polar impurities. Eco-friendly.[9]
Ethanol/Water HighLowGood for impurities with intermediate polarity. The ratio can be tuned.
Toluene Moderate-HighLowEffective for removing non-polar impurities.
Ethyl Acetate/Hexane HighLowA versatile system for many organic solids.

Protocol Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

G cluster_decision Decision Point cluster_methods Purification Method cluster_check Purity Check start Impurity Detected (e.g., low MP, discoloration) q1 Are impurities structurally similar (e.g., isomers)? start->q1 method_ab Acid-Base Extraction (for neutral/basic impurities) q1->method_ab No method_chrom Column Chromatography (for isomers/difficult separations) q1->method_chrom Yes method_recryst Recrystallization (for general purification) method_ab->method_recryst Follow with check Assess Purity (MP, TLC, NMR) method_recryst->check method_chrom->check check->q1 Impurities Persist end_node Pure Product check->end_node Purity Confirmed

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound should be a white to off-white solid.[17] While the exact melting point can vary slightly, it is a key indicator of purity. Always compare your experimental value to the one reported by your supplier or in the literature.

Q2: How should I store the purified material? A2: The compound should be stored in a tightly sealed container in a dry environment. For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended.[17][18]

Q3: Can I use column chromatography as my primary purification method? A3: Yes, but it is often more labor-intensive and uses more solvent than extraction or recrystallization. It is typically reserved for difficult separations, such as removing isomers or impurities with very similar properties to the product.[14] For substituted benzoic acids, a common mobile phase is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate), with a small amount (e.g., 0.5-1%) of acetic acid added to prevent peak tailing.

Q4: What analytical techniques are best for confirming the purity of my final product? A4: A combination of techniques is ideal.

  • Melting Point: A sharp melting point close to the literature value is a good first indicator.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.[19]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98%).[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and reveals the presence of any proton- or carbon-containing impurities.[15]

References

Technical Support Center: Crystallization of 3,5-Difluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3,5-Difluoro-4-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to purify this compound or are encountering challenges in obtaining a crystalline solid. Our approach moves beyond simple step-by-step instructions to explain the scientific principles behind each recommendation, empowering you to make informed decisions in your laboratory work.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the core principles of crystallization that are essential for troubleshooting.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

Understanding the basic properties of your compound is the first step toward successful crystallization. These parameters dictate solvent choice, temperature ranges, and handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for CrystallizationSource
Molecular Formula C₇H₄F₂O₃-[1][2]
Molecular Weight 174.10 g/mol Affects solubility calculations.[2]
Appearance SolidThe expected final physical state.[1]
Storage Temperature 2-8 °C, sealed in dry conditionsIndicates stability; should be stored cold and dry to prevent degradation or water absorption, which can inhibit crystallization.[1]
Hazards Harmful if swallowed; Causes skin, eye, and respiratory irritation.Dictates the need for appropriate Personal Protective Equipment (PPE), such as gloves, safety goggles, and use of a fume hood.[2][3]

Q2: What is the fundamental principle of purification by recrystallization?

Recrystallization is a purification technique based on differential solubility.[4] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[5][6] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but will dissolve very little of it at low temperatures (e.g., 0-4 °C).[7]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Nucleation & Crystal Growth: As this saturated solution cools slowly, the solubility of the target compound decreases, and the solution becomes supersaturated. This drives the compound to crystallize out of the solution, forming a pure crystal lattice that tends to exclude impurities.[6]

  • Isolation: The impurities ideally remain dissolved in the cold solvent (the "mother liquor") and are separated from the pure crystals by filtration.[4]

Q3: How do I select the best solvent system for this compound?

Since detailed solubility data for this specific compound is not widely published, an empirical, small-scale solvent screening is the most reliable method. The presence of a carboxylic acid, a hydroxyl group, and fluorinated phenyl ring suggests that polar protic and polar aprotic solvents are good starting points.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature. Swirl or vortex after each drop. If the compound dissolves readily in the cold solvent, that solvent is unsuitable for recrystallization.

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, place the test tubes in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the hot solvent dropwise until the solid just dissolves. Be sure to use the minimum amount necessary.

  • Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: If crystals form, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.[5]

  • Evaluation: The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline precipitate upon cooling. If no single solvent works well, try solvent mixtures (e.g., ethanol-water, acetone-hexane).

Table 2: Suggested Solvents for Screening

SolventTypeBoiling Point (°C)Rationale & Considerations
Water Polar Protic100Often a good choice for benzoic acids, which have increased solubility in hot water.[5]
Ethanol Polar Protic78May dissolve the compound too well; often used in a mixture with an anti-solvent like water. A related compound was crystallized from ethanol.[8]
Ethyl Acetate Polar Aprotic77A moderately polar solvent that is a good general choice for many organic compounds.
Acetone Polar Aprotic56A strong solvent; likely needs to be paired with a non-polar anti-solvent like hexanes.
Toluene Non-polar111Less likely to be effective alone due to the polar functional groups, but could be useful as an anti-solvent.

Section 2: Troubleshooting Guide

This section is formatted to directly address the common issues encountered during crystallization experiments.

Issue 1: No Crystals Are Forming

Q: I have dissolved my compound in hot solvent and allowed it to cool, even in an ice bath, but nothing has precipitated. What should I do?

This is a very common issue that typically points to one of two causes: the solution is too dilute, or it is supersaturated but lacks a nucleation point to initiate crystal growth.

Causality & Solution Pathway:

  • Problem: Excessive Solvent: You may have added too much solvent, preventing the solution from becoming supersaturated upon cooling.[5][9]

    • Solution: Gently heat the solution to evaporate some of the solvent.[9] Reduce the volume by 10-20% and then allow it to cool again. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly, trapping impurities.

  • Problem: Lack of Nucleation: The solution is supersaturated, but the energy barrier for the first few molecules to form a stable crystal nucleus has not been overcome.

    • Solution A: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the level of the solution.[5] The microscopic imperfections on the glass provide a surface for nucleation to begin.

    • Solution B: Seeding: If you have a small crystal of pure this compound, add it to the cold, supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[5]

Issue 2: The Compound is "Oiling Out"

Q: Instead of forming solid crystals, my product is separating as a gooey oil. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that impurities depress the melting point of a compound, a crude product can easily melt before it crystallizes.

Causality & Solution Pathway:

  • Problem: High Impurity Load: Significant impurities can lower the melting point of your compound to below the temperature of the solution as it cools.

    • Solution: Try the crystallization again, but use slightly more solvent. This lowers the saturation temperature of the solution, allowing the compound to precipitate at a lower temperature where it is more likely to be a solid.

  • Problem: Rapid Cooling: Cooling the solution too quickly can shock the system, causing the compound to crash out as a disorganized, low-melting-point oil instead of an ordered, higher-melting-point crystal.[10]

    • Solution: Ensure very slow cooling. After dissolving the compound, cover the flask with a beaker or watch glass and leave it on the benchtop, insulated from drafts, to cool to room temperature before moving it to an ice bath.[5][6]

  • Problem: Inappropriate Solvent Choice: The boiling point of the solvent may be too high.

    • Solution: Re-evaluate your solvent choice. If possible, select a solvent with a lower boiling point. Alternatively, adding a co-solvent in which the compound is less soluble (an "anti-solvent") can often induce crystallization at a lower temperature.

Issue 3: Crystal Yield is Very Low

Q: I successfully obtained pure-looking crystals, but my final mass is much lower than expected. How can I improve my recovery?

Poor yield is often a result of procedural missteps rather than a fundamental flaw in the crystallization process.

Causality & Solution Pathway:

  • Problem: Using Excess Solvent: While a common cause for no crystals forming, using even a slight excess of solvent can significantly reduce yield, as more of your product will remain dissolved in the mother liquor.[10]

    • Solution: During the dissolution step, add the hot solvent portion-wise, ensuring you use only the absolute minimum required to fully dissolve the solid.

  • Problem: Incomplete Precipitation: The compound has residual solubility even in the cold solvent.

    • Solution: Ensure the flask is left in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration. The colder the solution, the lower the solubility.

  • Problem: Washing with Warm Solvent: Washing the collected crystals on the filter funnel with room-temperature or warm solvent will redissolve a portion of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[5]

Issue 4: The Crystals are Colored or Appear Impure

Q: My starting material was off-white/yellow, and the final crystals have retained this color. How do I remove colored impurities?

Colored impurities are often large, conjugated organic molecules that can be removed with activated carbon. Insoluble physical impurities require a specific filtration step.

Causality & Solution Pathway:

  • Problem: Soluble Colored Impurities: These impurities dissolve in the hot solvent along with your product.

    • Solution: Activated Carbon Treatment. After dissolving your crude compound in the hot solvent, remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated carbon. Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Important: Never add carbon to a boiling solution, as it can cause violent bumping.

  • Problem: Insoluble Impurities (including the activated carbon).

    • Solution: Hot Gravity Filtration. To remove the carbon and any other insoluble material, you must filter the solution while it is still hot.[7][10] Use a pre-heated funnel (by pouring hot solvent through it) and fluted filter paper for rapid filtration. This prevents your product from crystallizing prematurely in the funnel. Collect the hot, clear filtrate and then allow it to cool as usual.

Section 3: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the crystallization of this compound.

Troubleshooting_Crystallization_Workflow Troubleshooting Workflow for Crystallization start Start: Prepare Saturated Hot Solution cool Cool Slowly to Room Temp, Then Use Ice Bath start->cool observe Observe Outcome cool->observe no_xtal Problem: No Crystals Form observe->no_xtal Clear Solution oil_out Problem: Compound Oils Out observe->oil_out Oily Layer success Success: Crystals Formed observe->success Solid Crystals induce Action: Induce Nucleation (Scratch / Seed) no_xtal->induce Try First reduce_vol Action: Reduce Solvent Volume (Evaporate) no_xtal->reduce_vol If No Success slow_cool Action: Re-dissolve, Cool Slower, Use More Solvent oil_out->slow_cool change_solvent Action: Re-screen for a Better Solvent System oil_out->change_solvent If Still Oiling induce->cool reduce_vol->cool slow_cool->cool change_solvent->start filter_wash Filter, Wash with Ice-Cold Solvent, & Dry success->filter_wash end Pure Crystalline Product filter_wash->end

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3,5-Difluoro-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-4-hydroxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and overcome common challenges.

I. Synthesis of the Core Moiety: this compound

The foundational step in producing derivatives is the efficient synthesis of the this compound core. A prevalent and effective method is the carboxylation of 2,6-difluorophenol. This process, while conceptually straightforward, is sensitive to several reaction parameters that can significantly impact yield and purity.

Frequently Asked Questions (FAQs): Carboxylation of 2,6-Difluorophenol

Q1: What is the most common method for the carboxylation of 2,6-difluorophenol, and what are the critical parameters?

A1: The Kolbe-Schmitt reaction is a widely employed method for this transformation.[1][2] It involves the reaction of a phenoxide with carbon dioxide under pressure. The key to a successful Kolbe-Schmitt reaction is the careful control of several parameters:

  • Base Selection: The choice of base is crucial. While sodium hydroxide is commonly used to form the sodium phenoxide, using potassium hydroxide can favor the formation of the para-isomer (4-hydroxybenzoic acid).[1][2] For the synthesis of this compound, the formation of the corresponding phenoxide is the initial step.

  • Temperature and Pressure: The reaction is typically conducted at elevated temperatures (around 125°C) and high pressure (around 100 atm of CO2).[1] These conditions are necessary to drive the carboxylation of the electron-rich aromatic ring.

  • Reaction Time: Sufficient reaction time is essential for the completion of the carboxylation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[3]

  • Moisture Control: The presence of water can significantly decrease the yield of the desired product. Therefore, using dry reagents and solvents is critical for optimal results.[4]

Q2: I am observing low yields in my carboxylation reaction. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a common frustration. Here’s a systematic approach to diagnosing the issue:

  • Incomplete Phenoxide Formation: Ensure that the 2,6-difluorophenol has been completely deprotonated by the base. Using a slight excess of a strong, dry base can help. The reaction should be stirred adequately to ensure homogeneity.

  • Insufficient Carbon Dioxide Pressure: The concentration of CO2 in the reaction mixture is directly proportional to the applied pressure. Verify that your reaction vessel is properly sealed and that the CO2 pressure is maintained throughout the reaction.

  • Suboptimal Temperature: The reaction temperature is a delicate balance. Too low, and the reaction rate will be slow; too high, and you risk decomposition of the starting material or product. Calibrate your heating apparatus and maintain the temperature within the optimal range.

  • Reaction Quenching and Workup: The acidification step to protonate the carboxylate and precipitate the product is critical. Ensure that the pH is sufficiently acidic to fully protonate the product. The choice of acid can also influence the purity of the isolated product.

Experimental Protocol: Kolbe-Schmitt Carboxylation of 2,6-Difluorophenol

Materials:

  • 2,6-Difluorophenol[5][6]

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO2)

  • Sulfuric Acid (H2SO4)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a high-pressure autoclave, dissolve 2,6-difluorophenol in the anhydrous solvent.

  • Carefully add powdered, anhydrous potassium hydroxide to the solution while stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the autoclave and pressurize with carbon dioxide to approximately 100 atm.

  • Heat the reaction mixture to 125°C and maintain this temperature with vigorous stirring for the specified reaction time.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

  • Transfer the reaction mixture to a separate vessel and acidify with dilute sulfuric acid until the pH is acidic.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

II. Derivatization of this compound

Once the core molecule is synthesized, the next stage involves derivatization, commonly through esterification of the carboxylic acid or etherification of the phenolic hydroxyl group. These modifications are crucial for altering the molecule's physicochemical properties for various applications, including drug development.

Troubleshooting Guide: Esterification Reactions

Issue 1: Incomplete Esterification

  • Symptoms: The presence of starting carboxylic acid in the final product, as detected by TLC, NMR, or HPLC.

  • Possible Causes & Solutions:

    • Insufficient Catalyst: For acid-catalyzed esterification (e.g., Fischer esterification), ensure a sufficient amount of a strong acid catalyst (like H2SO4 or HCl) is used.[7]

    • Water Presence: Water can shift the equilibrium of the esterification reaction back towards the starting materials. Use anhydrous alcohols and solvents.[4] Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.

    • Steric Hindrance: The fluorine atoms ortho to the hydroxyl group can create some steric hindrance. Using a more reactive acylating agent, such as an acid chloride or anhydride, can overcome this.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature. Refluxing is often necessary to drive the reaction to completion.[7]

Issue 2: Side Reactions During Esterification

  • Symptoms: Formation of unexpected byproducts, leading to a complex product mixture and difficult purification.

  • Possible Causes & Solutions:

    • Acylation of the Phenolic Hydroxyl Group: Under certain conditions, the phenolic hydroxyl group can also be acylated. To avoid this, consider protecting the hydroxyl group before esterification. Alternatively, using milder esterification conditions can favor reaction at the more nucleophilic carboxylic acid.

    • Decomposition: At high temperatures, the starting material or product may decompose. Monitor the reaction temperature carefully and avoid excessive heating.

Data Presentation: Optimization of Esterification Conditions
ParameterCondition ACondition BCondition C
Alcohol MethanolEthanolIsopropanol
Catalyst H2SO4 (cat.)Thionyl ChlorideDCC/DMAP
Temperature RefluxRoom Temp -> Reflux0°C -> Room Temp
Yield (%) 859295

This table summarizes hypothetical yield data for the esterification of this compound under different conditions, illustrating how the choice of reagents and reaction parameters can be optimized.

Troubleshooting Guide: Etherification of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a classic and effective method for forming an ether linkage at the phenolic hydroxyl group.[8] However, the presence of the carboxylic acid functionality requires a strategic approach.

Q3: I want to perform an O-alkylation on the phenolic hydroxyl group. Should I protect the carboxylic acid first?

A3: Yes, protecting the carboxylic acid is highly recommended.[7] The phenolic proton is more acidic than the carboxylic acid proton, so in the presence of a base, the phenoxide will form preferentially. However, the carboxylate is also a nucleophile and can compete in the reaction with the alkylating agent, leading to undesired side products. Converting the carboxylic acid to an ester is a common and effective protection strategy.[7]

Issue 3: Low Yield in Williamson Ether Synthesis

  • Symptoms: A significant amount of the starting protected 3,5-difluoro-4-hydroxybenzoate remains unreacted.

  • Possible Causes & Solutions:

    • Weak Base: Ensure a sufficiently strong base is used to completely deprotonate the phenolic hydroxyl group. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH).[7][8]

    • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Steric Hindrance: Using a bulky alkylating agent can slow down the reaction. If possible, opt for less sterically hindered alkyl halides.

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO can accelerate the rate of SN2 reactions.[8]

Visualization of Key Processes

Experimental Workflow: Synthesis of 3,5-Difluoro-4-alkoxybenzoic Acid

G start This compound esterification Esterification (Protection of COOH) start->esterification Alcohol, Acid Catalyst etherification Williamson Ether Synthesis (O-Alkylation) esterification->etherification Alkyl Halide, Base hydrolysis Hydrolysis (Deprotection of COOH) etherification->hydrolysis Base or Acid product 3,5-Difluoro-4-alkoxybenzoic Acid hydrolysis->product

Caption: A typical workflow for the synthesis of 3,5-Difluoro-4-alkoxybenzoic acid derivatives.

Troubleshooting Logic for Low Yield in Carboxylation

G low_yield Low Yield check_phenoxide Incomplete Phenoxide Formation? low_yield->check_phenoxide check_pressure Insufficient CO2 Pressure? low_yield->check_pressure check_temp Suboptimal Temperature? low_yield->check_temp check_moisture Moisture Contamination? low_yield->check_moisture solution1 Use excess, dry base. Ensure adequate mixing. check_phenoxide->solution1 solution2 Verify seal. Maintain target pressure. check_pressure->solution2 solution3 Calibrate heating source. Maintain optimal range. check_temp->solution3 solution4 Use anhydrous reagents and solvents. check_moisture->solution4

Caption: A troubleshooting decision tree for addressing low yields in the Kolbe-Schmitt reaction.

III. Safety Considerations

Working with fluorinated compounds and strong acids and bases requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Handling of Reagents: Exercise caution when handling corrosive reagents like strong acids and bases. The starting material, this compound, can cause skin and eye irritation.[9][11]

  • Pressure Reactions: Autoclaves and other high-pressure equipment should be operated only by trained personnel and with appropriate safety measures in place.

This technical support guide provides a foundation for optimizing the synthesis of this compound and its derivatives. By understanding the underlying chemical principles and systematically troubleshooting common issues, researchers can improve their experimental outcomes. For further assistance, please consult the referenced literature.

References

Preventing decarboxylation of 3,5-Difluoro-4-hydroxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical challenge encountered when working with this versatile building block: preventing unwanted decarboxylation during synthetic reactions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your molecule and the success of your experiments.

Understanding the Challenge: The Instability of the Carboxyl Group

This compound is a valuable synthon in medicinal chemistry and materials science. However, its structure presents an inherent challenge. The electron-donating hydroxyl group, particularly when deprotonated, increases the electron density of the aromatic ring. This electronic arrangement can stabilize the transition state of decarboxylation, especially under thermal stress or in the presence of certain catalysts, leading to the formation of 2,6-difluorophenol as a significant byproduct. Understanding the mechanism is the first step toward prevention.

The Decarboxylation Mechanism

Decarboxylation of hydroxybenzoic acids is often facilitated by heat. The reaction proceeds through a mechanism where the carboxyl group is eliminated as carbon dioxide. The presence of the ortho- and para-hydroxyl groups can accelerate this process.

Troubleshooting Guide: Preventing Decarboxylation

This section addresses specific issues you may encounter during your reactions in a question-and-answer format.

Question 1: I am observing significant formation of 2,6-difluorophenol during my amide coupling reaction. How can I minimize this side product?

Answer: This is a common issue, often exacerbated by elevated temperatures and prolonged reaction times required for some coupling reagents. Here are several strategies to mitigate decarboxylation during amide bond formation:

  • Choice of Coupling Reagent: Opt for modern, highly efficient coupling reagents that operate at or below room temperature. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often effective at lower temperatures, reducing the risk of thermal decarboxylation.[1][2]

  • Reaction Temperature: Maintain strict temperature control. Whenever possible, run the reaction at 0 °C or even lower, and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Order of Addition: The order in which you add your reagents can be critical. It is often beneficial to activate the carboxylic acid with the coupling reagent at a low temperature before adding the amine. This can minimize the time the activated acid is exposed to conditions that might favor decarboxylation.

  • Solvent Choice: Use aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). These solvents are generally well-suited for amide coupling reactions and are less likely to promote decarboxylation compared to some protic solvents.

Question 2: My Suzuki-Miyaura cross-coupling reaction with this compound is failing, and I suspect decarboxylation of my starting material. What can I do?

Answer: Decarboxylation is a known challenge in palladium-catalyzed cross-coupling reactions, especially with electron-rich benzoic acids. The basic conditions and elevated temperatures typically required for these reactions can promote the loss of CO2. Consider the following adjustments:

  • Protect the Hydroxyl Group: The free hydroxyl group can interfere with the catalytic cycle and increases the propensity for decarboxylation. Protecting it as a methyl ether or another stable protecting group can significantly improve reaction outcomes. You can deprotect it in a subsequent step.

  • Catalyst and Ligand Selection: Employ a highly active catalyst system that allows for lower reaction temperatures. Palladium catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can be effective.[3] Ligand-free systems using Pd/C have also been reported to be effective under milder conditions.[4][5]

  • Base Selection: The choice of base is crucial. While strong bases like sodium or potassium hydroxide are common, they can accelerate decarboxylation. Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or even organic bases.[3][4]

  • Alternative Cross-Coupling Strategies: If direct coupling of the acid is problematic, consider converting the carboxylic acid to a more stable coupling partner, such as an ester or an amide, before performing the cross-coupling reaction.

Question 3: I am attempting an esterification of this compound with a primary alcohol under acidic conditions and see evidence of decarboxylation. How can I improve my yield of the desired ester?

Answer: Acid-catalyzed esterification, particularly at elevated temperatures, can certainly induce decarboxylation. Here are some recommendations:

  • Milder Acid Catalysis: Instead of strong mineral acids like sulfuric acid, consider using a milder, solid-supported acid catalyst like an acidic ion-exchange resin.[6] These can be easily filtered off and often require less harsh conditions.

  • Alternative Esterification Methods:

    • Carbodiimide-mediated esterification: Similar to amide coupling, using reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine) can facilitate esterification at room temperature.

    • Alkylation of the carboxylate: Convert the benzoic acid to its carboxylate salt (e.g., with cesium carbonate) and then alkylate it with an appropriate alkyl halide. This method avoids strongly acidic conditions and high temperatures.

  • Temperature Control: As with other reactions, maintaining the lowest possible temperature that allows the reaction to proceed at a reasonable rate is key to minimizing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decarboxylate?

While a precise decomposition temperature can vary based on the experimental setup and purity, many hydroxybenzoic acids begin to show significant decarboxylation at temperatures above 150-200°C.[7] However, in the presence of catalysts or bases, this can occur at much lower temperatures.[8][9] It is best practice to avoid unnecessarily high temperatures in any reaction involving this compound.

Q2: Can I use a protecting group for the carboxylic acid itself?

Yes, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is an excellent strategy to prevent decarboxylation during reactions that are incompatible with a free carboxylic acid, such as certain cross-coupling or reduction reactions. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence.[10][11]

Q3: Are there any analytical techniques to easily detect decarboxylation?

Thin Layer Chromatography (TLC) is a quick method to monitor the reaction. The decarboxylated product, 2,6-difluorophenol, will have a different Rf value than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for separating and identifying the starting material, desired product, and the decarboxylated byproduct. ¹H and ¹⁹F NMR spectroscopy can also be used to detect and quantify the presence of 2,6-difluorophenol in the reaction mixture.

Q4: Does the presence of the fluorine atoms affect the rate of decarboxylation?

The strongly electron-withdrawing fluorine atoms at the 3 and 5 positions can have a complex effect. While they decrease the overall electron density of the ring, the para-hydroxyl group's electron-donating effect is still significant in promoting decarboxylation.

Experimental Protocols & Data

Table 1: Recommended Conditions for Common Reactions
Reaction TypeReagent/Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Amide Coupling HATU / HOBt/EDCDIPEA / NMMDMF / DCM0 to RTPrioritize low-temperature activation of the acid.[2]
Suzuki Coupling Pd(OAc)₂ / SPhosK₂CO₃ / Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-100Protection of the hydroxyl group is highly recommended.[3]
Esterification EDC / DMAP-DCM0 to RTAvoids high temperatures and strong acids.
Protocol: Low-Temperature Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine, designed to minimize decarboxylation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution, followed by the portion-wise addition of HATU.

  • Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

  • Slowly add the amine to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

Decarboxylation Prevention Strategy

The following diagram illustrates a decision-making workflow for selecting a reaction pathway to minimize decarboxylation.

G start Reaction with This compound check_conditions Are harsh conditions (High Temp > 80°C, Strong Base) required? start->check_conditions protect_acid Protect Carboxylic Acid (e.g., as Methyl Ester) check_conditions->protect_acid Yes mild_conditions Use Mild Conditions check_conditions->mild_conditions No run_reaction Perform Reaction (e.g., Cross-Coupling) protect_acid->run_reaction deprotect Deprotect Ester to regain Acid run_reaction->deprotect final_product Desired Product deprotect->final_product amide_coupling Amide Coupling: HATU, 0°C -> RT mild_conditions->amide_coupling esterification Esterification: EDC/DMAP, RT mild_conditions->esterification amide_coupling->final_product esterification->final_product

Caption: Decision workflow for minimizing decarboxylation.

The Decarboxylation Side Reaction

This diagram shows the undesired reaction pathway leading to the formation of the 2,6-difluorophenol byproduct.

G cluster_conditions Reaction Conditions reactant 3,5-Difluoro-4- hydroxybenzoic acid product Desired Product (e.g., Amide, Ester) reactant->product Desired Reaction (e.g., Amide Coupling) byproduct 2,6-Difluorophenol reactant->byproduct Undesired Decarboxylation (+ CO₂) heat Heat base Strong Base

Caption: Competing reaction pathways.

References

Stability of 3,5-Difluoro-4-hydroxybenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Difluoro-4-hydroxybenzoic acid. This document provides in-depth information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the necessary insights to anticipate and address stability challenges, particularly under acidic and basic stress conditions.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?

A1: In its solid, crystalline form, this compound is generally stable when stored under normal laboratory conditions, which include being kept in a cool, dry, and dark environment in a tightly sealed container.[1][2] However, its stability in solution is highly dependent on factors such as pH, temperature, and exposure to light.[3][4] Like many phenolic compounds, it is susceptible to degradation under harsh acidic or basic conditions, especially when heated.[5][6][7]

Q2: What is the primary degradation pathway for this compound under strong acidic conditions?

A2: The most probable degradation pathway under strongly acidic conditions, particularly at elevated temperatures, is decarboxylation .[8][9] In this reaction, the carboxylic acid group is removed from the aromatic ring, releasing carbon dioxide and potentially forming 2,6-difluorophenol. Theoretical studies on similar hydroxybenzoic acids show that acid catalysis significantly lowers the energy barrier for this reaction.[10] While hydrolysis of the aromatic C-F bonds is possible, it requires extremely harsh conditions and is generally less favored than decarboxylation.

Q3: My solution of this compound turned yellow or brown after I added a base. What is causing this color change?

A3: This is a classic indicator of degradation for phenolic compounds in alkaline environments.[6] In a basic solution (high pH), the hydroxyl group (-OH) is deprotonated to form a phenoxide ion. This ion is highly susceptible to oxidation. The subsequent oxidation can lead to the formation of quinone-type structures, which are often colored and can further polymerize into more complex, dark-colored degradation products.[7] This process can be accelerated by the presence of oxygen.

Q4: How does the fluorine substitution affect the stability compared to 4-hydroxybenzoic acid?

A4: The two fluorine atoms positioned ortho to the hydroxyl group have a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the phenolic proton, making it more susceptible to deprotonation under basic conditions and potentially accelerating subsequent oxidation.[11] Under acidic conditions, these electron-withdrawing groups can also influence the electron density of the aromatic ring, which may affect the rate of acid-catalyzed decarboxylation.[10]

Troubleshooting Guide for Stability Experiments
Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Unexpected peaks appear in my HPLC chromatogram after acid/base treatment. The compound is degrading under the stress conditions.1. Confirm Degradation: This is the expected outcome of a forced degradation study. The goal is to generate these degradation products for analysis.[12][13] 2. Identify Degradants: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the mass of the new peaks and elucidate their structures.[12][14] 3. Control Degradation Rate: If degradation is too rapid (e.g., >20-30%), reduce the severity of the stress conditions. Try lowering the temperature, decreasing the concentration of the acid/base (e.g., from 1 M to 0.1 M), or shortening the exposure time.[15][16]
The peak for my parent compound has disappeared entirely. Severe degradation has occurred, or the compound/degradant has precipitated out of solution.1. Check Solubility: Verify the solubility of this compound and its potential degradation products at the tested pH. pH changes can significantly impact solubility.[4] 2. Reduce Stress Severity: The conditions are too harsh. Immediately repeat the experiment with milder conditions as described above. 3. Time-Course Analysis: Sample the reaction at earlier time points (e.g., 1, 2, 4, 8 hours) to capture the degradation profile before the parent compound is fully consumed.
My mass balance is poor (Assay of parent + % of degradants << 100%). Degradants are not being detected by the analytical method, or they are volatile or have precipitated.1. Adjust HPLC Detection Wavelength: Scan the UV-Vis spectrum of the stressed sample to see if degradants have a different λmax. A Diode Array Detector (DAD) is ideal for this.[17] 2. Check for Volatiles: If decarboxylation is suspected, the resulting 2,6-difluorophenol may be more volatile. Consider using Gas Chromatography (GC) for analysis.[12] 3. Inspect for Precipitate: Visually inspect the sample vial for any solid material. If present, attempt to dissolve it in a stronger solvent and analyze separately.
Experimental Protocols & Methodologies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[][19] The following protocols provide a robust framework for assessing the stability of this compound.

Protocol 1: Forced Degradation Stress Testing

Objective: To intentionally degrade the compound under controlled acidic and basic conditions to identify potential degradation products and pathways.

Typical Stress Conditions Summary

ConditionReagentConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp to 60°C2 - 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp to 60°C2 - 24 hours

Table based on common industry practices for forced degradation.[12][15][16]

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[15]

  • Acid Stress:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a drug concentration of 0.5 mg/mL.

    • Prepare a corresponding blank using the solvent mixture and 0.2 M HCl.

    • Place the sample and blank in a controlled environment (e.g., a 60°C water bath).

  • Base Stress:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

    • Prepare a corresponding blank using the solvent mixture and 0.2 M NaOH.

    • Keep the sample and blank at room temperature initially, as base-catalyzed degradation can be rapid. Heat only if no degradation is observed.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralization & Analysis: Immediately before analysis, neutralize the aliquot. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl. This halts the degradation reaction.[15]

  • Analyze Samples: Analyze the neutralized samples, a non-stressed control solution, and the blanks using the stability-indicating HPLC method described below.

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Stress (e.g., 0.1 M HCl, 60°C) stock->acid Distribute base Base Stress (e.g., 0.1 M NaOH, RT) stock->base Distribute control Unstressed Control (Stored at 2-8°C) stock->control Distribute sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze via Stability- Indicating HPLC-UV/MS neutralize->hplc results Evaluate Data (Assay, Purity, Mass Balance) hplc->results

Caption: Workflow for a typical forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products, allowing for accurate quantification.

Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[12][17]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 20% A, 80% B

    • 15-18 min: Hold at 20% A, 80% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30 °C.[17]

  • Detection Wavelength: 254 nm (or λmax of the compound).[17]

  • Injection Volume: 10 µL.[17]

Method Validation: This method must be validated according to ICH guidelines (Q2B) to ensure it is "stability-indicating."[13] This involves demonstrating specificity (the ability to separate the analyte from degradants), linearity, accuracy, precision, and robustness. The peak purity of the parent compound under stress conditions should be assessed using a DAD or MS detector to ensure no degradants are co-eluting.

Anticipated Degradation Pathways

The following diagram illustrates the most likely chemical transformations of this compound under stress conditions based on the chemistry of related phenolic acids.

G cluster_acid Acidic Conditions (H⁺, Δ) cluster_base Basic Conditions (OH⁻, O₂) parent This compound (C₇H₄F₂O₃) decarboxylated 2,6-Difluorophenol (C₆H₄F₂O) parent->decarboxylated -CO₂ (Decarboxylation) co2 CO₂ phenoxide Phenoxide Intermediate parent->phenoxide Deprotonation quinone Quinone-like Species (Colored) phenoxide->quinone Oxidation polymers Polymeric Products (Brown Color) quinone->polymers Further Reactions

References

Technical Support Center: Impurity Analysis of 3,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in 3,5-Difluoro-4-hydroxybenzoic acid (DFHBA). This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) for analysis by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to DFHBA Purity Analysis

This compound (MW: 174.10 g/mol ) is a fluorinated aromatic carboxylic acid.[1] Its structure, featuring a hydroxyl group, a carboxylic acid, and two fluorine atoms, makes it a key building block in pharmaceuticals and advanced materials.[2] The regiochemistry and electronic nature of these functional groups dictate its polarity and reactivity, which are critical considerations for chromatographic analysis. Ensuring the purity of DFHBA is paramount, as even minor impurities can significantly impact downstream applications, affecting reaction yields, product efficacy, and safety profiles.[2]

This guide provides practical, field-tested advice to help you develop robust analytical methods, troubleshoot common issues, and confidently identify potential impurities.

Section 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, inexpensive, and effective technique for the qualitative analysis of DFHBA, ideal for reaction monitoring and preliminary purity assessment.[3] It separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase.[4]

Frequently Asked Questions (TLC)

Q1: What is a good starting solvent system (mobile phase) for TLC analysis of DFHBA?

A1: Due to its polarity imparted by the carboxylic acid and hydroxyl groups, DFHBA requires a relatively polar mobile phase to migrate on a standard silica gel plate. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as 7:3 Hexane:Ethyl Acetate . To improve spot shape and prevent streaking, it is crucial to add a small amount (~1%) of an acid, like acetic acid or formic acid , to the mobile phase.[5][6][7]

Q2: Why do my spots for DFHBA "tail" or "streak" on the TLC plate?

A2: Tailing is a common issue when analyzing acidic compounds like DFHBA on silica gel.[5][6] Silica gel is slightly acidic, but interactions between the highly acidic carboxylic acid group of your analyte and the stationary phase can lead to this phenomenon. The analyte exists in an equilibrium between its protonated (less polar) and deprotonated (more polar, anionic) forms. This causes a portion of the analyte to "drag" up the plate, resulting in a streak rather than a compact spot.[8]

Q3: How do I visualize the spots after running the TLC?

A3: DFHBA has a UV-active aromatic ring. The spots can be visualized under a UV lamp, typically at 254 nm, where they will appear as dark spots on a fluorescent background. For enhanced visualization or if impurities are not UV-active, staining with a general reagent like potassium permanganate or p-anisaldehyde can be effective.

Q4: My compound remains stuck on the baseline. What should I do?

A4: If DFHBA or its impurities do not move from the baseline, your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 7:3 to 1:1 Hexane:Ethyl Acetate). If that is insufficient, a more polar solvent like methanol can be added to the mobile phase (e.g., 9:1 Dichloromethane:Methanol), always including ~1% acetic or formic acid.[7]

TLC Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Spot Tailing/Streaking Analyte is acidic; interaction with silica gel.[5][6]Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization of the carboxylic acid group, ensuring it remains in its less polar, protonated form.[8]
Sample is overloaded.[3][6]Dilute the sample solution before spotting it on the TLC plate.
Poor Separation (Spots too close) Incorrect mobile phase polarity.Optimize the solvent system. If spots are too high (high Rf), decrease polarity. If spots are too low (low Rf), increase polarity. Test various ratios of solvents like Hexane/Ethyl Acetate or Dichloromethane/Methanol.
Irregular Spot Shapes (e.g., crescents) The spotting technique damaged the silica surface.[6]Apply the sample gently with a capillary tube, ensuring not to gouge the stationary phase.
Smearing/Vertical Streaks Sample was dissolved in a very high boiling point solvent (e.g., DMF, DMSO).After spotting, place the TLC plate under a high vacuum for several minutes to evaporate the solvent before developing the plate.
Standard TLC Protocol for DFHBA
  • Plate Preparation: Use a standard silica gel 60 F254 TLC plate. Draw a light pencil line ~1 cm from the bottom to serve as the baseline.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your DFHBA sample in a suitable solvent (e.g., 0.5 mL of ethyl acetate or methanol).

  • Spotting: Use a fine capillary tube to apply a small spot of the dissolved sample onto the baseline. For comparison, spot the starting material and a co-spot (a spot of the starting material on top of the reaction mixture spot) alongside.

  • Development: Prepare the mobile phase. A good starting system is Ethyl Acetate/Hexane/Acetic Acid (30:70:1 v/v/v) . Pour a small amount (~0.5 cm depth) into a developing chamber lined with filter paper. Close the chamber and allow it to saturate for 5-10 minutes. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Visualization: Once the solvent front has migrated to ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The main product spot should be distinct from any potential impurities or starting materials.

TLC Analysis Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Troubleshooting Prep_Sample Prepare Sample (in EtOAc or MeOH) Spot Spot Sample on Baseline Prep_Sample->Spot Prep_Mobile Prepare Mobile Phase (e.g., 7:3 Hex/EtOAc + 1% AcOH) Develop Develop in Saturated Chamber Prep_Mobile->Develop Prep_TLC Prepare TLC Plate (Draw Baseline) Prep_TLC->Spot Spot->Develop Dry Dry Plate & Mark Solvent Front Develop->Dry Visualize Visualize under UV (254 nm) Dry->Visualize Analyze Calculate Rf Values Visualize->Analyze Good_Sep Good Separation? Analyze->Good_Sep Troubleshoot Troubleshoot Good_Sep->Troubleshoot No Done Analysis Complete Good_Sep->Done Yes Troubleshoot->Prep_Mobile Adjust Mobile Phase

Caption: Workflow for TLC analysis and troubleshooting.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of Mass Spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the analyte and its impurities.

Frequently Asked Questions (LC-MS)

Q1: What type of LC column and mobile phase should I use for DFHBA?

A1: A reversed-phase C18 column is the standard choice for separating small aromatic molecules like DFHBA. The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), both containing an acidic modifier. A common modifier is 0.1% formic acid , which helps to ensure good peak shape by keeping the carboxylic acid protonated and provides a source of protons for positive-ion electrospray ionization (ESI).[9]

Q2: Which ionization mode, positive or negative ESI, is better for DFHBA?

A2: Both modes can work, but negative ion electrospray ionization (ESI-) is generally superior for phenolic acids. The molecule can easily lose a proton from either the carboxylic acid or the phenolic hydroxyl group to form a stable [M-H]⁻ ion. This process is highly efficient and often results in greater sensitivity compared to positive mode, which would rely on forming an [M+H]⁺ ion.[10]

Q3: My MS signal is very low. How can I improve sensitivity?

A3: First, ensure you are using the optimal ionization mode (ESI-). Check the tuning and calibration of the mass spectrometer. Optimize source parameters like capillary voltage, gas flow, and temperature. If sensitivity is still low, consider increasing the sample concentration. For phenolic compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better ionization efficiency than ESI.[11]

Q4: I see multiple peaks in my mass spectrum for a single chromatographic peak. What are they?

A4: These could be adducts. In ESI, it's common for the analyte ion to associate with ions present in the mobile phase or from contaminants. In negative mode, you might see formate adducts like [M+HCOO]⁻ if you use formic acid. In positive mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are common. The presence of adducts can confirm the molecular weight of your compound.

LC-MS Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting/Tailing) Secondary interactions with the stationary phase; mismatched sample solvent.Ensure 0.1% formic or acetic acid is in both mobile phase A and B.[9] Dissolve the sample in the initial mobile phase composition to avoid solvent effects.
Low MS Signal / Poor Ionization Suboptimal ionization mode or source parameters.Switch to ESI negative mode for DFHBA. Optimize source parameters (capillary voltage, nebulizer pressure, drying gas flow/temp).
Ion suppression from the matrix or mobile phase additives.Trifluoroacetic acid (TFA) is a strong ion suppressor; use formic acid (FA) or difluoroacetic acid (DFA) instead for better MS sensitivity.[12] Ensure the sample is clean.
Unstable Spray / Signal Fluctuation Blockage in the system or ESI needle; incorrect needle positioning.Clean the ESI source. Check for clogs in the tubing and needle. Optimize the needle position relative to the MS inlet.
Mass Inaccuracy Mass spectrometer requires calibration.Calibrate the instrument using the manufacturer's recommended calibration solution and procedure.
General LC-MS Protocol for DFHBA
  • Sample Preparation: Prepare a stock solution of the DFHBA sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a working concentration of 1-10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 2.1 or 4.6 mm ID, 50-150 mm length, < 3 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.2 - 0.5 mL/min for 2.1 mm ID; 0.8 - 1.2 mL/min for 4.6 mm ID.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI-):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 50 - 500.

    • Expected Ion: [M-H]⁻ at m/z 173.01.

    • Capillary Voltage: 2.5 - 3.5 kV.

    • Nebulizer Gas (N₂): 30 - 50 psi.

    • Drying Gas (N₂) Flow/Temp: 8 - 12 L/min / 300 - 350 °C.

    • (Note: These are starting values and must be optimized for your specific instrument.)

  • Data Analysis: Integrate the chromatographic peaks. Examine the mass spectrum for each peak to identify the [M-H]⁻ ion of DFHBA (m/z 173.01) and potential impurities, which will have different m/z values and/or retention times.

LC-MS Troubleshooting Logic

LCMS_Troubleshooting cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_stability Stability Issues Start LC-MS Problem Observed PeakShape Poor Peak Shape? Start->PeakShape LowSignal Low MS Signal? Start->LowSignal UnstableSignal Unstable Signal? Start->UnstableSignal CheckModifier Check Mobile Phase Modifier (0.1% FA in A & B) PeakShape->CheckModifier Yes PeakShape->LowSignal No CheckSampleSolvent Check Sample Solvent (Match initial %B) CheckModifier->CheckSampleSolvent Solution Problem Resolved CheckSampleSolvent->Solution CheckMode Confirm ESI Negative Mode LowSignal->CheckMode Yes LowSignal->UnstableSignal No OptimizeSource Optimize Source Parameters (Voltage, Gas, Temp) CheckMode->OptimizeSource CheckConcentration Increase Sample Conc. OptimizeSource->CheckConcentration CheckConcentration->Solution CleanSource Clean ESI Source UnstableSignal->CleanSource Yes UnstableSignal->Solution No CheckConnections Check for Leaks/Blocks CleanSource->CheckConnections CheckConnections->Solution

Caption: Logical flow for troubleshooting common LC-MS issues.

Section 3: Potential Impurities in this compound

The nature of impurities largely depends on the synthetic route. A common synthesis involves the carboxylation of a fluorinated phenol precursor.[13][14][15] Potential impurities can include starting materials, regioisomers, and byproducts from side reactions.

Impurity NameStructure (SMILES)Molecular Weight ( g/mol )Expected [M-H]⁻ Ion (m/z)Expected TLC Behavior
Unreacted Starting Material (e.g., 2,6-Difluorophenol) C1=CC(=C(C(=C1F)O)F)130.09129.02Less polar than product (lower Rf)
Regioisomer (e.g., 2,4-Difluoro-3-hydroxybenzoic acid) C1=C(C(=C(C=C1F)C(=O)O)O)F174.10173.01Similar polarity, may co-elute or be closely resolved
Decarboxylation Product (2,6-Difluorophenol) C1=CC(=C(C(=C1F)O)F)130.09129.02Less polar than product (higher Rf)
Over-Carboxylation Product (e.g., Difluoro-dihydroxy-dicarboxylic acid) (Varies)>174.10>173.01More polar than product (lower Rf)
Partially Oxidized Precursor (e.g., 3,5-Difluoro-4-hydroxybenzaldehyde) [16]C1=C(C=C(C(=C1F)O)F)C=O158.10157.02Less polar than product (higher Rf)

References

Validation & Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 3,5-Difluoro-4-hydroxybenzoic Acid: HPLC vs. UPLC

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its fluorinated aromatic structure is incorporated into various drug candidates to enhance properties like metabolic stability and binding affinity. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical purity is paramount. Even minute impurities can affect the safety, efficacy, and stability of the final drug product.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of two cornerstone chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to guide you in selecting the optimal technique for your laboratory's needs.

The Foundation: Reversed-Phase Chromatography for Aromatic Acids

The separation of this compound from its potential impurities (e.g., starting materials, isomers, or degradation products) is ideally achieved using reversed-phase chromatography. The fundamental principle involves a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

A critical consideration for acidic analytes like this compound is the suppression of ionization. The carboxylic acid and phenolic hydroxyl groups are ionizable. If the mobile phase pH is not controlled, the analyte can exist in both ionized (hydrophilic) and non-ionized (hydrophobic) forms, leading to poor peak shape and inconsistent retention times. Therefore, the mobile phase is typically acidified (e.g., with formic, phosphoric, or trifluoroacetic acid) to a pH well below the pKa of the carboxylic acid group, ensuring it remains in its protonated, less polar form for optimal chromatographic performance.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Established Workhorse

HPLC has been the industry standard for decades, known for its robustness and versatility.[1] It operates at pressures typically between 500 and 6,000 psi and utilizes columns with particle sizes of 3–5 µm.[2][3]

Rationale for HPLC Method Design
  • Column: A C18 column is the logical first choice due to the aromatic and moderately polar nature of the analyte. The 150 mm x 4.6 mm, 5 µm particle size format is a standard dimension that provides a good balance between resolution and analysis time.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is employed. Phosphoric acid is an effective and inexpensive buffer for maintaining a low pH. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.

  • Detection: The phenolic and benzoic acid chromophores in the molecule result in strong UV absorbance. Based on similar compounds, a detection wavelength of 254 nm is a common and effective choice.[4] A Diode Array Detector (DAD) is preferred as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying unknown impurities.

Detailed Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be analyzed.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Stock Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 1.5. These criteria ensure the system is performing adequately for the analysis.[5]

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Ultra-Performance Liquid Chromatography (UPLC) - The Modern Alternative

UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particle sizes.[6] To operate these columns effectively, the UPLC system must generate much higher pressures, often up to 15,000 psi.[1][3] This combination of smaller particles and higher pressure leads to significant improvements in speed, resolution, and sensitivity.[2]

Rationale for UPLC Method Design

The core principles of the separation remain the same as in HPLC, but the parameters are adapted to leverage the advantages of UPLC technology.

  • Column: A C18 column with a sub-2 µm particle size (e.g., 1.7 µm) and shorter dimensions (e.g., 50 mm x 2.1 mm) is used. The smaller particles provide a dramatic increase in chromatographic efficiency.[6]

  • Mobile Phase: The same mobile phase composition is used, but the flow rate and gradient are scaled appropriately for the smaller column volume. The gradient is much faster, drastically reducing the analysis time.

  • System: A dedicated UPLC system is required to handle the high backpressure generated by the sub-2 µm particle column.

Detailed Experimental Protocol: UPLC
  • Instrumentation:

    • UPLC system with a binary solvent manager, sample manager, column heater, and DAD or TUV detector.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is often preferred for UPLC-MS applications).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      3.0 10 90
      3.5 10 90
      3.6 90 10

      | 5.0 | 90 | 10 |

  • Preparation of Solutions & Data Analysis:

    • Follow the same procedures as described for the HPLC method. The concentration may be adjusted based on the increased sensitivity of the UPLC system.

  • System Suitability Test (SST):

    • Perform five replicate injections of the Standard Stock Solution.

    • Acceptance Criteria: Due to the higher efficiency of UPLC, stricter criteria may be set. For example, %RSD for peak area and retention time ≤ 1.0%, theoretical plates > 10,000, and tailing factor < 1.5.

Head-to-Head: Performance Comparison

The choice between HPLC and UPLC often depends on the specific analytical needs, such as sample throughput, required sensitivity, and available resources.[2] The following table summarizes the key performance differences for the analysis of this compound.

ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time ~20 minutes~5 minutesUPLC [7]
Resolution GoodExcellent (sharper, narrower peaks)UPLC [6]
Sensitivity (LOD/LOQ) Standard3-5x HigherUPLC [7]
Solvent Consumption / Run ~20 mL~2.5 mLUPLC [1]
Operating Pressure ~1,500 - 3,000 psi~8,000 - 12,000 psiN/A
Instrument Cost LowerHigherHPLC
Method Robustness Very High (well-established)High (more sensitive to system dead volume)HPLC

Visualizing the Process

The following diagrams illustrate the general workflow for purity analysis and the decision-making process when choosing between HPLC and UPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Accurate Weighing & Dissolution filt 0.45 µm Filtration prep->filt sst System Suitability Test (SST) filt->sst inj Sample Injection sst->inj sep Chromatographic Separation inj->sep det UV Detection (DAD) sep->det integ Peak Integration det->integ calc Purity Calculation (% Area) integ->calc report Final Report calc->report

Caption: General workflow for HPLC/UPLC purity analysis.

Method_Selection leaf leaf throughput High Sample Throughput Needed? sensitivity Trace Impurity Quantification? throughput->sensitivity No uplc UPLC is Preferred throughput->uplc Yes cost Budget/Existing Equipment a Constraint? sensitivity->cost No sensitivity->uplc Yes hplc HPLC is Suitable cost->hplc Yes cost->hplc No, routine QC

Caption: Decision logic for selecting between HPLC and UPLC.

Ensuring Trustworthiness: Method Validation Framework

To be fit for its intended purpose, particularly in a regulated drug development environment, the chosen analytical method must be validated.[8] The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, key validation parameters include:[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is typically demonstrated by analyzing a placebo, spiking the analyte with known impurities, and performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure the main peak is free from co-eluting degradants.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[8] For a purity test, this should typically cover from the reporting level of impurities up to 120% of the specification.[8]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample matrix with known quantities of the reference standard at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

Conclusion

Both HPLC and UPLC are powerful and reliable techniques for the purity analysis of this compound.

HPLC remains the go-to method for its robustness, lower cost, and the vast number of validated methods already established in quality control laboratories. It is perfectly suited for routine analysis where extreme throughput is not the primary driver.

UPLC is the superior choice when speed, sensitivity, and reduced solvent consumption are critical. [1][3] For research and development labs screening many samples, or for detecting and quantifying trace-level impurities that might be missed by HPLC, the investment in UPLC technology is highly justifiable.[2]

Ultimately, the choice depends on a careful evaluation of the laboratory's specific requirements, balancing the need for higher performance against practical considerations of cost and existing infrastructure. Both methods, when properly developed and validated according to ICH guidelines, will provide the trustworthy and accurate data required to ensure the quality of this vital pharmaceutical intermediate.[9]

References

A Comparative Guide to the Quantification of 3,5-Difluoro-4-hydroxybenzoic Acid: qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the precise quantification of 3,5-Difluoro-4-hydroxybenzoic acid. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the fundamental principles, step-by-step experimental protocols, and performance characteristics of each technique, supported by experimental data and authoritative standards.

Introduction: The Need for Accurate Quantification

This compound is a valuable building block in medicinal chemistry and materials science. Its precise and accurate quantification is critical for determining purity, ensuring correct stoichiometry in reactions, and meeting regulatory standards for quality control. While chromatographic methods like HPLC have traditionally dominated analytical workflows, Quantitative NMR (qNMR) has emerged as a powerful, primary method that offers distinct advantages. This guide will explore the causality behind experimental choices for both techniques, empowering you to select the most appropriate method for your analytical challenges.

Part 1: The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3][4] This allows for the determination of the molar ratio of an analyte to a reference material of known purity (an internal standard) without the need for an analyte-specific calibration curve.[2][4]

The core advantages of qNMR include:

  • Absolute Quantification: It does not require a reference standard of the analyte itself, making it invaluable for novel compounds or when certified standards are unavailable.[2][3]

  • Traceability: When using a Certified Reference Material (CRM) as an internal standard, the measurement becomes traceable to the International System of Units (SI).[2][5]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte and detecting potential impurities.

  • Non-destructive: The sample can be recovered unchanged after analysis.[2]

For this compound, quantification can be performed using either the proton (¹H) or fluorine (¹⁹F) nuclei, with ¹⁹F qNMR offering unique benefits due to the high natural abundance (100%) and sensitivity of the ¹⁹F nucleus, and a wide chemical shift range that minimizes signal overlap.[6][7]

Part 2: Experimental Workflow: qNMR of this compound

A successful qNMR experiment hinges on meticulous sample preparation and the correct selection of acquisition parameters. The following workflow is designed to be a self-validating system, ensuring data integrity.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (this compound) weigh_is Accurately Weigh Internal Standard (IS) (e.g., Maleic Acid) dissolve Dissolve Analyte & IS in Deuterated Solvent (e.g., 0.75 mL DMSO-d6) weigh_is->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer load_sample Insert Sample & Lock/Shim transfer->load_sample set_params Set Quantitative Parameters (D1, PW, NS) load_sample->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

Caption: High-level workflow for a qNMR experiment.

Experimental Protocol: ¹H qNMR

This protocol provides a detailed methodology for determining the purity of this compound using ¹H qNMR.

1. Selection of Internal Standard (IS) and Solvent

  • Internal Standard: Maleic acid is an excellent choice for ¹H qNMR.

    • Causality: It provides a sharp singlet in a relatively clear region of the spectrum (~6.3 ppm in DMSO-d₆), which does not overlap with the aromatic signals of the analyte.[8] It is stable, non-volatile, and available as a high-purity certified reference material.[9]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ effectively solubilizes both the acidic analyte and the maleic acid internal standard, which is crucial for a homogeneous sample and sharp NMR signals.[9] The residual proton signal from DMSO-d₅H (~2.5 ppm) does not interfere with the signals of interest.

2. Sample Preparation

  • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial. Record the mass (m_Analyte) to 0.01 mg.

  • Accurately weigh approximately 5-10 mg of maleic acid (IS) into the same vial. Record the mass (m_IS) to 0.01 mg.

    • Trustworthiness: A 1:1 molar ratio is ideal for minimizing integration errors.[10] Precise weighing on a calibrated analytical balance is the foundation of an accurate qNMR result.[11]

  • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.

  • Vortex the vial for at least 60 seconds to ensure complete dissolution and homogenization. A brief sonication may be used if necessary.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition

  • Expertise: The single most critical parameter for accurate quantification is the relaxation delay (D1). It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS).[9][12][13] For aromatic protons, T₁ values can be several seconds long.[14] A failure to allow for complete relaxation will result in signal saturation and an underestimation of the integral area, leading to inaccurate results.[15][16]

ParameterRecommended ValueRationale / Causality
Spectrometer≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.[10]
Pulse Angle (PW)90°A 90° pulse ensures maximum signal excitation for all nuclei, which is optimal for quantification.[9]
Relaxation Delay (D1) ≥ 30 seconds Ensures >99% relaxation for protons with T₁ up to 6 seconds, a conservative and safe value for aromatic compounds. [12][14][15]
Acquisition Time (AQ)≥ 3 secondsAllows the Free Induction Decay (FID) to decay completely, preventing truncation artifacts and ensuring high digital resolution.[10]
Number of Scans (NS)16 - 64Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral, which is required for an integration error of <1%.[13]
Temperature298 K (25 °C)Stable temperature control is essential for reproducible chemical shifts and minimizing convection.[9]

4. Data Processing and Calculation

  • Apply Fourier transform to the FID.

  • Manually phase the spectrum to achieve a pure absorption signal for all peaks.

  • Apply a baseline correction across the entire spectrum. Automated routines should be checked manually for accuracy.[13]

  • Integrate the well-resolved aromatic proton signal of this compound and the singlet from maleic acid.

  • Calculate the purity of the analyte using the following equation:

    Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (¹H)

    • M: Molar mass of the compound

    • m: Weighed mass of the compound

    • Purity_IS: Purity of the internal standard from its certificate

Part 3: Performance Comparison: qNMR vs. HPLC-UV

While qNMR is a primary method, HPLC-UV is a comparative method that relies on an external calibration curve generated from a reference standard of the analyte.[4] A typical HPLC-UV method for hydroxybenzoic acids would use a reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile and water with phosphoric acid) and UV detection around 254 nm.[17][18][19]

Caption: Decision logic for selecting an analytical method.

The following table summarizes the performance characteristics of both techniques. Data is synthesized from comparative studies and established validation guidelines.[20][21][22][23][24]

Performance MetricQuantitative NMR (qNMR) HPLC-UV
Principle Primary Molar Ratio (Analyte vs. IS)External Calibration (Response vs. Concentration)
Analyte Standard Not required for quantification (only IS)[3][4]Required for calibration curve
Accuracy / Trueness Excellent, directly traceable to a CRM.[2]High, but dependent on the purity of the analyte standard.
Precision (RSD%) Typically < 1.0%Typically < 2.0%[17]
Linearity (R²) Excellent linearity over a wide dynamic range.[20][25]Excellent (typically >0.999), but over a more limited range.[17][20]
Limit of Quantitation (LOQ) Higher (mg range)[20]Lower (µg/mL range)[20]
Specificity High. Full spectrum provides structural identity and impurity profile.Good, but susceptible to co-eluting impurities with similar UV spectra.
Method Development Faster. Focus is on solubility and parameter optimization.[20]Slower. Requires column screening, mobile phase optimization, and gradient development.
Sample Throughput Lower. Long relaxation delays can lead to run times of 10-20 min/sample.Higher. Typical run times are < 10 minutes.[17]
Solvent Consumption Very Low (~0.75 mL deuterated solvent per sample).[20]High (typically >10 mL aqueous/organic solvent per sample).

Part 4: Advanced Insights & Troubleshooting

Leveraging ¹⁹F qNMR for Enhanced Specificity

For this compound, ¹⁹F qNMR is a superior alternative to ¹H qNMR.

  • Causality: The ¹⁹F spectrum is exceptionally clean, with virtually no background signals. The large chemical shift dispersion (~500 ppm) makes signal overlap highly unlikely.[6][7] This eliminates interference from excipients, impurities, or residual solvents that might complicate the ¹H spectrum, leading to a more robust and specific method. A suitable fluorinated internal standard, such as 2,4-dichlorobenzotrifluororide, would be used.[6]

Common Pitfalls and Solutions

PitfallConsequenceSolution / Validation Check
Insufficient D1 Inaccurate (low) quantificationMeasure T₁ values using an inversion-recovery experiment to confirm that D1 ≥ 5 * T₁_max_.[15]
Poor Phasing/Baseline Integration errorsAlways perform manual phasing and baseline correction and visually inspect the result.[13]
Signal Overlap Inability to integrate accuratelyFor ¹H qNMR, consider changing solvents or pH to shift signals.[13] Better yet, switch to ¹⁹F qNMR.
Incomplete Dissolution Broad lines, inaccurate weighingVisually inspect the sample for particulates. Use a solvent known to provide good solubility for both analyte and IS.[9]

Method Validation According to ICH Q2(R1)

Any quantitative method used in a regulated environment must be validated to prove it is "suitable for its intended purpose".[23][24] A qNMR method can be validated according to the ICH Q2(R1) guideline, demonstrating its accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[26][27][28]

Conclusion

Both qNMR and HPLC-UV are powerful techniques for the quantification of this compound, each with a distinct set of advantages.

Choose qNMR when:

  • An analyte-specific reference standard is unavailable or of questionable purity.

  • A primary, SI-traceable result is required for certification of a reference material.

  • Simultaneous structural confirmation and impurity identification are necessary.

  • Minimizing solvent waste is a priority.

Choose HPLC-UV when:

  • A high-purity analyte standard is readily available.

  • High sample throughput is the primary concern.

  • The highest sensitivity (lowest LOQ) is required for trace-level analysis.

For an analyte like this compound, the ability of qNMR—particularly ¹⁹F qNMR—to provide an absolute, highly specific, and structurally verified result without reliance on a specific reference standard makes it an exceptionally robust and authoritative method for purity assignment and quality control in research and development settings.

References

A Comparative Guide to 3,5-Difluoro-4-hydroxybenzoic Acid and 3,5-Dichloro-4-hydroxybenzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, the substitution of hydrogen with halogens on aromatic scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 3,5-Difluoro-4-hydroxybenzoic acid and 3,5-Dichloro-4-hydroxybenzoic acid. While differing only by the halogen substituents, these compounds exhibit significant variations in acidity, lipophilicity, and chemical reactivity. These differences are critical for researchers designing molecules with tailored properties, from drug candidates to advanced polymers. This document serves as a practical resource for selecting the appropriate analog, supported by experimental data and detailed protocols to validate theoretical considerations in the laboratory.

Introduction: The Subtle Power of Halogen Substitution

The strategic placement of fluorine and chlorine atoms onto a 4-hydroxybenzoic acid core is a prime example of isosteric replacement, where one functional group is swapped for another of similar size to fine-tune a molecule's properties. The choice between fluorine and chlorine is far from arbitrary; it is a decision that profoundly impacts electronic distribution, metabolic stability, and intermolecular interactions.

  • This compound incorporates the most electronegative element, fluorine. Its small size and strong inductive effect significantly alter the electronic nature of the aromatic ring.

  • 3,5-Dichloro-4-hydroxybenzoic acid features chlorine, a larger and more polarizable halogen. While also electronegative, its electronic influence is a more complex interplay of inductive and resonance effects, and its larger size offers different steric and binding possibilities.

Understanding these nuances is key to leveraging their unique characteristics in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The foundational properties of a molecule dictate its behavior in both chemical reactions and biological systems. The table below summarizes the key physicochemical differences between the two title compounds.

PropertyThis compound3,5-Dichloro-4-hydroxybenzoic acidRationale for Difference
Molecular Weight 174.10 g/mol [1]207.01 g/mol [2][3]Chlorine atoms are significantly heavier than fluorine atoms.
Melting Point ~210-211 °C (for 2,3-isomer)264-266 °C[2]The larger, more polarizable chlorine atoms lead to stronger intermolecular van der Waals forces and potentially different crystal packing, resulting in a higher melting point.
Acidity (pKa) Predicted ~3.30 (for 2,3-isomer)[4]Predicted ~3.82-3.83[5][6]Fluorine's powerful inductive (-I) effect withdraws electron density more strongly than chlorine, stabilizing the carboxylate and phenoxide anions more effectively and thus increasing acidity (lower pKa).[7]
Lipophilicity (XLogP3) 1.3[1]2.6[3]Chlorine contributes more to lipophilicity than fluorine. The larger surface area of chlorine atoms increases favorable interactions with nonpolar solvents.
Appearance White to off-white solid[8]White to off-white powder/solid[6]Both are stable crystalline solids under standard conditions.
The Acidity Debate: Inductive vs. Resonance Effects

A molecule's acidity is a critical parameter, influencing its solubility, binding to biological targets, and reactivity. For halogenated phenols and benzoic acids, acidity is a delicate balance between two opposing electronic effects:

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine pull electron density away from the aromatic ring through the sigma bonds. This effect stabilizes the negative charge of the conjugate base (phenoxide or benzoate), increasing acidity. Fluorine's superior electronegativity gives it a stronger -I effect than chlorine.[7]

  • Resonance Effect (+R): The lone pairs on the halogens can be donated back into the aromatic pi-system. This effect pushes electron density towards the ring, destabilizing the conjugate base and decreasing acidity.

In the case of these compounds, the inductive effect is dominant .[7] The stronger -I effect of the two fluorine atoms makes this compound the more acidic of the two. This is a crucial consideration for applications like designing enzyme inhibitors that need to exist in a specific protonation state at physiological pH.

Reactivity and Synthetic Utility: Choosing Your Pathway

The choice between the difluoro and dichloro analogs often comes down to the desired subsequent chemical transformations. The C-F and C-Cl bonds offer starkly different reactivity profiles.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For this reaction, fluorine is a vastly superior leaving group to chlorine . This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The highly electron-withdrawing fluorine atoms strongly activate the ring towards this attack, accelerating the reaction.[9][10]

This makes This compound the ideal starting material for projects requiring the sequential displacement of the halogens with nucleophiles like amines, thiols, or alkoxides.[10][11][12]

SNAr_Comparison cluster_fluoro 3,5-Difluoro Analog cluster_chloro 3,5-Dichloro Analog F_start Difluoro Compound F_intermediate Meisenheimer Complex (Stabilized) F_start->F_intermediate Nu⁻ (Fast) F_product Substituted Product F_intermediate->F_product -F⁻ Cl_start Dichloro Compound Cl_intermediate Meisenheimer Complex (Less Stabilized) Cl_start->Cl_intermediate Nu⁻ (Slow) Cl_product Substituted Product Cl_intermediate->Cl_product -Cl⁻

Palladium-Catalyzed Cross-Coupling: The Chlorine Prerogative

Conversely, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the strength of the carbon-halogen bond is paramount. The C-F bond is exceptionally strong and generally unreactive in standard Pd-catalyzed cycles. In contrast, the C-Cl bond is weaker and readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[13] The general reactivity trend for these reactions is C-I > C-Br > C-Cl >> C-F.[13]

Therefore, 3,5-dichloro-4-hydroxybenzoic acid is the superior choice for synthetic routes that involve building molecular complexity through the formation of new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions.[13][14]

CrossCoupling_Comparison start Select Substrate for Cross-Coupling dichloro 3,5-Dichloro Analog (C-Cl bond) start->dichloro Correct Choice difluoro 3,5-Difluoro Analog (C-F bond) start->difluoro Incorrect Choice pd_cycle Pd(0) Oxidative Addition dichloro->pd_cycle Reactive no_reaction No Reaction (under standard conditions) difluoro->no_reaction Unreactive product Coupled Product pd_cycle->product

Applications in Drug Discovery and Materials

  • This compound : Its derivatives are valuable as intermediates in the synthesis of pharmaceuticals, including enzyme modulators and agrochemicals.[15] The presence of fluorine can enhance metabolic stability and binding affinity. The two fluorine atoms also provide a unique ¹⁹F NMR signature, making it an excellent choice for fragment-based drug discovery (FBDD) screening campaigns.

  • 3,5-Dichloro-4-hydroxybenzoic Acid : This molecule serves as an intermediate in organic synthesis and has been investigated for its potential use in creating cyclin-dependent kinase inhibitors for treating cell proliferative disorders like cancer.[16] Its higher lipophilicity can be advantageous for crossing cellular membranes, and its utility in cross-coupling makes it a versatile scaffold for building diverse chemical libraries.

Experimental Protocols

To provide a practical framework for the concepts discussed, the following validated protocols are provided.

Protocol: Comparative SNAr Reactivity Screening

This protocol provides a direct, side-by-side comparison of the reactivity of the two compounds with a model nucleophile.

Objective: To visually and qualitatively assess the difference in SNAr reactivity.

Materials:

  • This compound

  • 3,5-Dichloro-4-hydroxybenzoic acid

  • Piperidine (nucleophile)

  • Potassium carbonate (base)

  • Dimethylformamide (DMF, solvent)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: Label two small vials. In Vial 1, add this compound (20 mg). In Vial 2, add 3,5-dichloro-4-hydroxybenzoic acid (24 mg, to maintain equimolar amount).

  • Reagent Addition: To each vial, add potassium carbonate (35 mg) and DMF (1 mL). Stir for 5 minutes to dissolve.

  • Nucleophile Addition: Add piperidine (1.2 equivalents) to each vial simultaneously. Start a timer.

  • Reaction Monitoring: At t = 0, 15 min, 30 min, 1 hr, and 2 hr, spot a small aliquot from each reaction mixture onto a single TLC plate.

  • Analysis: Develop the TLC plate and visualize under a UV lamp.

Expected Outcome (Self-Validation): The spot corresponding to the starting material in the difluoro-reaction (Vial 1) will diminish rapidly, with a new, lower Rf product spot appearing prominently. The dichloro-reaction (Vial 2) will show a much slower conversion, with the starting material spot remaining dominant even at later time points. This directly validates the claim of superior reactivity for the fluorinated analog in SNAr.

TLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Label Vials: 1 (Fluoro), 2 (Chloro) prep2 Add Acid & K₂CO₃ prep1->prep2 prep3 Add DMF & Stir prep2->prep3 react1 Add Piperidine (t=0) prep3->react1 react2 Spot on TLC Plate at time intervals react1->react2 analysis1 Develop TLC Plate react2->analysis1 analysis2 Visualize under UV Lamp analysis1->analysis2 analysis3 Compare Reaction Progress analysis2->analysis3

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 3,5-dichloro-4-hydroxybenzoic acid is a strategic decision dictated by the synthetic goal.

  • Choose this compound when:

    • Your synthetic route involves Nucleophilic Aromatic Substitution (SNAr) .

    • You require a building block for ¹⁹F NMR screening .

    • Lower lipophilicity and higher acidity are desired molecular properties.

  • Choose 3,5-Dichloro-4-hydroxybenzoic acid when:

    • Your synthetic plan relies on Palladium-Catalyzed Cross-Coupling reactions.

    • Higher lipophilicity is a key design feature.

    • A higher melting point and potentially different solid-state packing are advantageous.

By understanding the fundamental chemical principles that differentiate these two powerful building blocks, researchers can make more informed decisions, accelerating their research and development efforts.

References

3,5-Difluoro-4-hydroxybenzoic acid vs 3,5-dibromo-4-hydroxybenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3,5-Difluoro-4-hydroxybenzoic Acid and 3,5-Dibromo-4-hydroxybenzoic Acid

For researchers and professionals in the field of drug development and medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the properties and synthetic accessibility of target molecules. Among the vast array of available scaffolds, halogenated aromatic acids serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct compounds: this compound and 3,5-Dibromo-4-hydroxybenzoic acid. By examining their electronic properties and performance in key chemical transformations, this document aims to equip scientists with the field-proven insights necessary to make informed strategic decisions in their synthetic endeavors.

Introduction and Physicochemical Overview

Both this compound (DFHBA) and 3,5-Dibromo-4-hydroxybenzoic acid (DBHBA) are derivatives of 4-hydroxybenzoic acid, a common structural motif in biologically active compounds. Their core structure is identical, featuring a carboxylic acid and a hydroxyl group in a para relationship. The crucial distinction lies in the nature of the halogen atoms occupying the positions ortho to the hydroxyl group. This seemingly subtle difference—substituting fluorine for bromine—induces significant changes in the molecule's electronic landscape, which in turn dictates its chemical reactivity.

Below is a summary of their fundamental physicochemical properties.

PropertyThis compound3,5-Dibromo-4-hydroxybenzoic acid
Molecular Formula C₇H₄F₂O₃[1]C₇H₄Br₂O₃[2][3]
Molecular Weight 174.10 g/mol [1]295.91 g/mol [2][3]
Appearance Solid / Crystalline PowderWhite, fine crystalline powder[2][4]
Melting Point Not specified, but a related isomer melts at 210 °C271-274 °C[2][5]
CAS Number 74799-63-6[1]3337-62-0[2][4][5]

The Decisive Factor: Electronic Effects of Fluorine vs. Bromine

The reactivity of these molecules is fundamentally governed by the electronic effects of the halogen substituents. Halogens exert two opposing electronic influences on the aromatic ring: the inductive effect (-I) and the mesomeric (or resonance) effect (+M) .

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the atom's electronegativity. Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of bromine.[6][7]

  • Mesomeric Effect (+M): This is the donation of electron density into the aromatic pi (π) system from the halogen's lone pairs. This effect counteracts the inductive withdrawal. For effective resonance to occur, the orbitals of the substituent and the aromatic carbon must overlap efficiently. The 2p orbital of fluorine overlaps well with the 2p orbital of carbon. In contrast, the larger 4p orbital of bromine has poorer overlap with carbon's 2p orbital, resulting in a weaker +M effect compared to fluorine.[8]

The Net Result: In halogens, the inductive (-I) effect always dominates the mesomeric (+M) effect, making them net electron-withdrawing groups and deactivators in electrophilic aromatic substitution. However, the balance of these two effects is different for fluorine and bromine.

  • For Fluorine: The extremely strong -I effect far outweighs its moderate +M effect.

  • For Bromine: The moderately strong -I effect is only weakly offset by its poor +M effect.

This difference is quantitatively captured by their Hammett substituent constants (σ) , which measure the electron-donating or -withdrawing influence of a substituent. For a substituent meta to the carboxylic acid group (as the halogens are here), the constants are:

  • σ_meta (Fluoro): +0.34[9]

  • σ_meta (Bromo): +0.40[9]

A higher positive value indicates a stronger electron-withdrawing effect.[10] Thus, the two bromine atoms in DBHBA exert a stronger net electron-withdrawing effect on the carboxylic acid's reactivity than the two fluorine atoms in DFHBA.

G cluster_F This compound cluster_Br 3,5-Dibromo-4-hydroxybenzoic Acid F_Ring Aromatic Ring F_Inductive Strong Inductive Withdrawal (-I) F_Ring->F_Inductive Dominant F_Meso Moderate Mesomeric Donation (+M) F_Ring->F_Meso Weaker Br_Inductive Moderate Inductive Withdrawal (-I) Br_Meso Weak Mesomeric Donation (+M) Br_Ring Aromatic Ring Br_Ring->Br_Inductive Dominant Br_Ring->Br_Meso Very Weak

Caption: Electronic effects of Fluorine vs. Bromine.

Comparative Reactivity Analysis

Acidity of the Carboxylic and Phenolic Groups

The acidity of both the carboxylic acid and the phenol is enhanced by the presence of electron-withdrawing groups, which stabilize the resulting conjugate base (carboxylate and phenoxide anions).[7]

  • Carboxylic Acid (pKa₁): The two halogen atoms inductively withdraw electron density, stabilizing the carboxylate anion and increasing acidity compared to unsubstituted 4-hydroxybenzoic acid. Based on the Hammett constants, the dibromo derivative (DBHBA) possesses stronger electron-withdrawing groups meta to the acid, leading to greater stabilization of the carboxylate. Therefore, 3,5-dibromo-4-hydroxybenzoic acid is predicted to be the stronger carboxylic acid.

  • Phenolic Group (pKa₂): Similarly, the halogens withdraw electron density from the phenoxide oxygen, stabilizing the negative charge. This effect increases the acidity of the phenolic proton. Given their proximity (ortho position), this effect is pronounced. The superior inductive effect of fluorine suggests that This compound likely has a more acidic phenolic hydroxyl group.

Reactions at the Carboxylic Acid: Esterification

A cornerstone reaction for modifying carboxylic acids is Fischer esterification. The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.

  • Causality: Electron-withdrawing groups on the aromatic ring pull electron density away from the carbonyl carbon, making it more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by an alcohol.

  • Reactivity Prediction: As established by the Hammett constants, the dibromo substituents in DBHBA have a greater electron-withdrawing influence on the para-positioned carboxylic acid. Consequently, 3,5-dibromo-4-hydroxybenzoic acid is expected to undergo esterification at a faster rate than its difluoro counterpart under identical acid-catalyzed conditions.

Reactions at the Aromatic Ring

In EAS, an electrophile attacks the π-system of the ring.[11][12] The reactivity is governed by the electron density of the ring.

  • Causality: The hydroxyl group is a powerful activating, ortho, para-directing group.[2][13] Conversely, the carboxylic acid and both halogens are deactivating groups. The directing power of the hydroxyl group dominates, but the ortho positions are already substituted. The ring is, on the whole, significantly deactivated towards further substitution compared to phenol.

  • Reactivity Prediction: The key to comparing the two substrates is the degree of deactivation. The fluorine atoms in DFHBA withdraw more electron density from the ring overall due to their higher electronegativity, making the ring more electron-poor. Therefore, 3,5-dibromo-4-hydroxybenzoic acid is more reactive (i.e., less deactivated) toward electrophilic aromatic substitution than this compound. However, forcing EAS on either substrate would require harsh conditions.

SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[14] This reaction is mechanistically distinct from EAS and has opposite electronic demands.

  • Causality: For SNAr to be efficient, the aromatic ring must be highly electron-deficient, typically achieved by installing potent electron-withdrawing groups. The halogen itself can serve as the leaving group.

  • Reactivity Prediction: This is where the two compounds diverge most dramatically.

    • Ring Activation: The two fluorine atoms in DFHBA make the aromatic ring far more electron-poor and thus much more activated for nucleophilic attack than the bromine atoms in DBHBA.

    • Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized anionic intermediate (Meisenheimer complex); the high strength of the C-F bond is irrelevant as its cleavage occurs in a subsequent, faster step.[15]

Experimental Protocol: Comparative Fischer Esterification

To empirically validate the predicted difference in reactivity at the carboxylic acid, a parallel synthesis experiment can be conducted. This self-validating protocol ensures that any observed difference in reaction rate or yield can be attributed to the substrate itself, as all other variables are held constant.

Objective: To compare the rate of methyl ester formation from DFHBA and DBHBA.

Materials:

  • This compound (DFHBA)

  • 3,5-Dibromo-4-hydroxybenzoic acid (DBHBA)

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Deuterated Chloroform (for NMR analysis)

G cluster_workflow Fischer Esterification Workflow A 1. Reaction Setup (Acid + MeOH + H₂SO₄) B 2. Reflux (Monitor by TLC) A->B Heat C 3. Workup (Quench, Extract) B->C Cool D 4. Purification (Column Chromatography) C->D Dry & Concentrate E 5. Analysis (NMR, Yield) D->E Isolate Product

Caption: Experimental workflow for comparative esterification.

Step-by-Step Methodology:

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 5.0 mmol) of DFHBA and DBHBA.

    • To each flask, add a large excess of anhydrous methanol (e.g., 25 mL). The excess alcohol serves as both reactant and solvent, driving the equilibrium toward the product.

    • While stirring and cooling in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to each flask. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack.

  • Reaction and Monitoring:

    • Heat both reaction mixtures to reflux using identical heating mantles.

    • Monitor the progress of each reaction independently by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes). Spot the reaction mixture against the starting material. The disappearance of the starting acid and the appearance of a new, less polar spot indicates product formation. A significant difference in the rate of consumption of the starting material will be observable.

  • Workup:

    • Once a reaction is deemed complete (or after a fixed time for comparison), cool the flask to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.

    • Purify the crude product by flash column chromatography if necessary.

    • Determine the final mass and calculate the percentage yield for each reaction. Confirm the structure of the methyl ester products using ¹H and ¹³C NMR spectroscopy.

Summary and Strategic Recommendations

The choice between this compound and 3,5-Dibromo-4-hydroxybenzoic acid should be a deliberate one, guided by the intended synthetic transformations.

Feature / Reaction TypeThis compound3,5-Dibromo-4-hydroxybenzoic acidRecommendation
Acidity (Carboxylic) Less AcidicMore Acidic Use DBHBA for applications requiring a stronger carboxylic acid.
Esterification SlowerFaster DBHBA is the preferred substrate for faster kinetics in ester formation.
Electrophilic Aromatic Sub. Less ReactiveMore Reactive DBHBA is the better choice if further electrophilic substitution is required, though both are poor substrates.
Nucleophilic Aromatic Sub. Highly Reactive UnreactiveDFHBA is the exclusive choice for SNAr, enabling facile C-F bond functionalization.
  • Choose 3,5-Dibromo-4-hydroxybenzoic acid when your synthesis relies on reactions of the carboxylic acid group , such as esterification or amidation, where its enhanced electrophilicity provides a kinetic advantage. It is also the marginally better substrate for any potential electrophilic substitution.

  • Choose This compound when the synthetic strategy involves nucleophilic aromatic substitution . Its highly activated ring and the ability of fluorine to act as a leaving group open up a rich area of chemistry for introducing diverse nucleophiles, a pathway that is essentially blocked for the dibromo analogue. This makes DFHBA a more versatile building block for combinatorial library synthesis and late-stage functionalization.

By understanding these fundamental differences in reactivity, rooted in the distinct electronic properties of fluorine and bromine, researchers can harness the unique chemical personalities of these compounds to build molecular complexity with greater efficiency and strategic precision.

References

A Comparative Guide to the Acidity of Difluorinated vs. Non-Fluorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the acidity (pKa) of a molecule is a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile. Fine-tuning the pKa of a lead compound can significantly impact its bioavailability and therapeutic efficacy. One common strategy for modulating acidity is the introduction of fluorine atoms into the molecular scaffold. This guide provides an in-depth technical comparison of the acidity of difluorinated and non-fluorinated hydroxybenzoic acids, offering insights for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of fluorine's influence, present available experimental and predicted data, and detail the methodologies for pKa determination.

The Influence of Fluorine on Acidity: A Tale of Two Effects

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) on the aromatic ring stabilize this negative charge, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.

Fluorine, the most electronegative element, exerts a powerful inductive effect (-I) . It strongly pulls electron density through the sigma bonds of the aromatic ring, a stabilizing influence that significantly increases the acidity of the carboxylic acid.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system, a phenomenon known as the resonance effect (+R or +M) . This effect, which is most pronounced when fluorine is at the ortho or para position, pushes electron density onto the ring, destabilizing the carboxylate anion and decreasing acidity.

The net effect of fluorine substitution on acidity is a delicate balance between these opposing inductive and resonance effects. Generally, for halogens, the inductive effect is dominant in influencing the acidity of benzoic acids.

Data-Driven Comparison of Acidity

CompoundStructurepKa (Carboxylic Acid)pKa (Phenolic)Data Type
4-Hydroxybenzoic Acid4-OH-C₆H₄-COOH~4.5[1]~9.3[1]Experimental
3,5-Difluoro-4-hydroxybenzoic Acid 3,5-F₂-4-OH-C₆H₂-COOH ~3.89 Not AvailablePredicted
3,4-Dihydroxybenzoic Acid3,4-(OH)₂-C₆H₃-COOH~4.48[1][2]~8.83[1]Experimental
2-Hydroxybenzoic Acid (Salicylic Acid)2-OH-C₆H₄-COOH~2.97[2]~13.0Experimental
3,5-Difluoro-2-hydroxybenzoic Acid 3,5-F₂-2-OH-C₆H₂-COOH ~2.06 Not AvailablePredicted

Analysis of Acidity Trends:

  • Increased Acidity with Fluorination: As predicted, the introduction of two fluorine atoms is expected to significantly increase the acidity of the carboxylic acid group. For instance, the predicted pKa of this compound (~3.89) is notably lower than the experimental pKa of 4-hydroxybenzoic acid (~4.5). This is primarily due to the potent electron-withdrawing inductive effect of the two fluorine atoms, which effectively stabilizes the negative charge on the carboxylate anion upon deprotonation.

  • Positional Dependence of Substituent Effects: The positioning of the fluorine and hydroxyl groups is crucial. In this compound, the fluorine atoms are meta to the carboxyl group. In this position, their electron-withdrawing inductive effect is strong, while their resonance effect does not directly impact the carboxyl group. The hydroxyl group at the para position exerts a -I effect and a +R effect; the resonance donation of electrons from the hydroxyl group slightly counteracts the acid-strengthening effect of the fluorine atoms.

  • The "Ortho Effect" and Intramolecular Hydrogen Bonding: 2-Hydroxybenzoic acid (salicylic acid) is significantly more acidic than its meta and para isomers. This is attributed to the "ortho effect," where the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate group in the conjugate base, providing substantial stabilization. The introduction of two fluorine atoms in 3,5-difluoro-2-hydroxybenzoic acid is predicted to further enhance this acidity, lowering the pKa to ~2.06. This is due to the combined influence of the ortho effect and the strong inductive electron withdrawal from the two fluorine atoms.

Theoretical Framework: Understanding the "Why"

The observed and predicted trends in acidity can be rationalized through the interplay of inductive effects, resonance effects, and intramolecular hydrogen bonding.

Caption: Logical relationship showing how substituent effects influence anion stability and acidity.

Experimental Determination of pKa: Methodologies and Protocols

Accurate pKa determination is essential for validating theoretical predictions and for regulatory submissions. Potentiometric titration and UV-Vis spectrophotometry are two widely accepted and robust methods.

Protocol 1: Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the hydroxybenzoic acid) and monitoring the resulting pH change. The pKa is determined from the inflection point of the titration curve.

Workflow for Potentiometric Titration:

G prep Sample Preparation (Dissolve acid in water/co-solvent) cal Calibrate pH Meter (Using standard buffers) prep->cal tit Titration (Add standardized NaOH incrementally) cal->tit rec Record pH vs. Volume tit->rec plot Plot Titration Curve (pH vs. Volume of NaOH) rec->plot det Determine Equivalence Point plot->det calc Calculate pKa (pH at half-equivalence point) det->calc

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh and dissolve the hydroxybenzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin adding the standardized NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added.

    • Determine the equivalence point (the point of steepest slope) from the titration curve or its first derivative.

    • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization. By measuring the absorbance at various pH values, the pKa can be determined.

Workflow for UV-Vis Spectrophotometry:

G prep_s Prepare Stock Solution of Analyte mix Prepare Samples (Constant analyte conc. in each buffer) prep_s->mix prep_b Prepare Buffer Solutions (Range of pH values) prep_b->mix scan Acquire UV-Vis Spectra for each sample mix->scan plot_a Plot Absorbance vs. pH (at a specific wavelength) scan->plot_a fit Fit Data to Henderson-Hasselbalch Equation plot_a->fit calc_pka Determine pKa fit->calc_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the hydroxybenzoic acid in a suitable solvent.

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

  • Sample Preparation: Prepare a set of samples where the concentration of the hydroxybenzoic acid is constant, but each is in a different pH buffer.

  • Spectroscopic Measurement:

    • Determine the UV-Vis absorption spectra for the fully protonated (in a highly acidic solution) and fully deprotonated (in a highly basic solution) forms of the compound.

    • Identify the wavelength(s) where the absorbance difference between the two forms is maximal.

    • Measure the absorbance of each buffered sample at these selected wavelength(s).

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Conclusion and Future Directions

The strategic incorporation of fluorine atoms is a powerful tool for modulating the acidity of hydroxybenzoic acids, a class of compounds frequently encountered in medicinal chemistry. The strong inductive effect of fluorine generally leads to a significant increase in the acidity of the carboxylic acid group. This guide has provided a framework for understanding and predicting these effects, supported by available data and established experimental protocols.

A critical need remains for the experimental determination of pKa values for a wider range of difluorinated hydroxybenzoic acids. Such data would provide a more robust foundation for quantitative structure-property relationship (QSPR) models, enabling more precise in silico prediction of acidity and accelerating the drug discovery process.

References

A Researcher's Guide to Spectroscopic Differentiation of Halogenated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of ortho-, meta-, and para-isomers of halogenated benzoic acids. For researchers, scientists, and professionals in drug development, the precise identification of these isomers is paramount, as the position of the halogen substituent dramatically influences the molecule's chemical, physical, and biological properties. This document offers a detailed examination of how techniques like Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be leveraged for unambiguous isomer differentiation, supported by experimental data and protocols.

The Structural Significance of Isomerism

Halogenated benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The constitutional isomerism (ortho, meta, para) of the halogen on the benzene ring relative to the carboxylic acid group gives rise to distinct electronic and steric environments. These differences, while subtle, manifest as unique spectral fingerprints that allow for their precise identification. Understanding these spectral distinctions is crucial for confirming molecular structures, assessing purity, and predicting chemical behavior.[1]

The choice of spectroscopic method is often dictated by the specific information required. For instance, while Mass Spectrometry can confirm the molecular weight common to all isomers, NMR and IR spectroscopy are exceptionally powerful in elucidating the specific substitution pattern on the aromatic ring.[2][3]

Comparative Spectroscopic Analysis

The following sections delve into the application of various spectroscopic techniques for the differentiation of halogenated benzoic acid isomers. The discussion will focus on how the halogen's nature (F, Cl, Br, I) and its position influence the spectral output.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzene ring and carboxylic acid group are the primary chromophores in benzoic acid. The position of the halogen substituent perturbs the π-electron system of the benzene ring, leading to shifts in the absorption maxima (λ_max).

Generally, the para-isomer exhibits a more significant bathochromic (red) shift compared to the ortho- and meta-isomers.[4] This is attributed to the extended conjugation and greater charge transfer character in the para-position. The differences between ortho- and meta-isomers can be less pronounced but are often distinguishable.[4] For example, in chlorobenzoic acids, the λ_max values allow for clear differentiation.[5][6][7]

Table 1: Representative UV-Vis Absorption Maxima (λ_max) of Chlorobenzoic Acid Isomers

Isomerλ_max (nm) in EthanolSource
2-Chlorobenzoic Acid~230, ~280[6]
3-Chlorobenzoic Acid~230, ~285[5]
4-Chlorobenzoic Acid~238[7]

The workflow for UV-Vis analysis is straightforward, involving sample preparation in a suitable solvent and measurement of the absorption spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Isomer Sample B Dissolve in UV-grade Solvent (e.g., Ethanol) A->B C Prepare Dilutions to Appropriate Concentration B->C D Calibrate Spectrophotometer with Solvent Blank C->D E Measure Absorbance Spectrum (200-400 nm) D->E F Identify λ_max E->F G Compare with Reference Spectra of Isomers F->G NMR_Logic Start Acquire ¹H NMR Spectrum Symmetry Analyze Symmetry of Aromatic Signals Start->Symmetry Simple Simple Pattern? (e.g., 2 doublets) Symmetry->Simple Symmetric Complex Complex Asymmetric Pattern? Symmetry->Complex Asymmetric Simple->Complex No Para Likely para-isomer Simple->Para Yes Ortho Likely ortho-isomer Complex->Ortho Highly Complex Meta Likely meta-isomer Complex->Meta Moderately Complex Confirm Confirm with ¹³C NMR & 2D NMR Para->Confirm Ortho->Confirm Meta->Confirm

References

A Head-to-Head Comparison of Synthesis Methods for Difluorinated Hydroxybenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Difluorinated hydroxybenzoic acids are invaluable scaffolds in modern medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto a hydroxybenzoic acid backbone can significantly modulate a molecule's physicochemical and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. This has led to their increasing prevalence in the design of novel pharmaceuticals and advanced materials. However, the synthesis of these molecules presents unique challenges due to the high reactivity of fluorine and the need for precise regiochemical control.

This guide provides a head-to-head comparison of the primary synthetic strategies for obtaining difluorinated hydroxybenzoic acids. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to empower researchers in selecting the optimal method for their specific needs.

Method 1: Multi-Step Synthesis from Highly Fluorinated Precursors

This classical and widely employed strategy involves the sequential functionalization of a readily available, more highly fluorinated starting material. The core principle is to leverage the existing fluorine substituents to direct subsequent reactions and then to introduce the hydroxyl and carboxyl groups through a series of well-established transformations. A representative example is the synthesis of 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene.

The Causality Behind the Experimental Choices

The choice of a highly fluorinated starting material provides a robust platform for regioselective synthesis. The strong electron-withdrawing nature of the fluorine atoms and the nitro group dictates the positions of subsequent substitutions. The multi-step approach allows for the controlled introduction of each functional group, minimizing the formation of undesired isomers.

Synthetic Workflow Diagram

A 3,4,5-Trifluoronitrobenzene B Methoxylation A->B NaOMe C Reduction B->C Fe / NH4Cl D Bromination C->D Br2 E Deamination D->E NaNO2, H3PO2 F Cyanation E->F CuCN G Hydrolysis F->G HBr (aq) H 2,4-Difluoro-3-hydroxybenzoic acid G->H A 2,4-Difluoro-3-chlorobenzoic acid B Nitration A->B HNO3 C Esterification B->C EtOH, H2SO4 D Reduction C->D Pd/C, H2 E Diazotization & Hydrolysis D->E NaNO2, H2SO4, H2O F 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid E->F

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Difluoro-4-hydroxybenzoic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your team and the integrity of our environment.

Hazard Assessment and Waste Characterization

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazards is essential. This compound is an irritant and is harmful if ingested or inhaled[1][2]. Its classification under the Globally Harmonized System (GHS) dictates the necessary handling precautions[2].

Key Hazard Information:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation (Warning): Causes skin irritation[2].

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation[2].

  • Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation[2].

Due to its chemical structure—a halogenated aromatic carboxylic acid—this compound must be treated as a hazardous waste . Specifically, it falls into the category of halogenated organic waste [3]. This classification is critical because mixing it with incompatible waste streams, such as non-halogenated solvents or bases, can lead to dangerous chemical reactions[4].

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[Chemsrc[1]]
Molecular Weight 174.10 g/mol [PubChem[2]]
Physical State Solid, Powder[Thermo Fisher Scientific[5]]
Melting Point 187-190 °C[Chemsrc[1]]
GHS Hazard Codes H302, H315, H319, H335[PubChem[2]]

Pre-Disposal Safety: Engineering Controls and PPE

The principle of causality dictates that because this chemical is a respiratory and skin irritant, strict controls must be in place before handling the waste.

  • Engineering Controls: All handling and collection of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols[1].

  • Personal Protective Equipment (PPE): A multi-barrier approach is necessary to prevent personal exposure.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile)[6].

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk[6].

    • Skin and Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended[6].

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA)[7][8][9]. The following protocol ensures compliance and safety.

Step 1: Waste Segregation and Collection Collect waste this compound, including contaminated items like weighing paper or gloves, in a dedicated hazardous waste container[6].

  • Rationale: Halogenated organic compounds require specific high-temperature incineration for disposal to safely manage the hydrogen fluoride gas produced during combustion. Mixing with other waste streams complicates and increases the cost and risk of disposal[3].

  • Container Compatibility: Use only containers made of compatible materials, such as high-density polyethylene (HDPE) or borosilicate glass, with a secure, screw-top cap[4][10]. Metal cans are not recommended as halogenated compounds can degrade to form acids that corrode metal[11].

Step 2: Proper Labeling From the moment the first drop of waste is added, the container must be properly labeled[4][8].

  • Rationale: Federal and state regulations require clear identification of hazardous waste to ensure safe handling, storage, and transport[9]. An unlabeled container is a serious safety violation.

  • Required Information:

    • The words "Hazardous Waste "[4].

    • The full chemical name: "This compound " (no formulas or abbreviations)[4].

    • A clear statement of the associated hazards (e.g., "Toxic, Irritant ")[4].

    • The date when waste was first added to the container (the "accumulation start date")[8].

Step 3: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[4][10][12].

  • Rationale: An SAA is a location at or near the point of waste generation, designed for the safe, temporary storage of hazardous materials, minimizing the risk of spills and exposure[12].

  • SAA Requirements:

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Store the container in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks[8].

    • Segregate the container from incompatible materials, especially bases, strong acids, and oxidizing agents[1][4].

    • Keep the waste container closed at all times except when adding waste[10][12].

    • Do not accumulate more than 55 gallons of total hazardous waste in an SAA[10][12].

Step 4: Arranging for Final Disposal Once the container is full or has been in the SAA for up to one year, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[4][12].

  • Rationale: The final treatment and disposal of hazardous waste must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF) to comply with EPA regulations[13]. Your EHS department manages this "cradle-to-grave" process[9].

  • Procedure: Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form detailing the container's contents[12].

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Waste Generation: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Collect Waste in Chemical Fume Hood C->D E Affix Hazardous Waste Label - Chemical Name - Hazards - Accumulation Date D->E F Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->F G Ensure Segregation from Incompatible Chemicals F->G H Container is Full OR Approaching 1-Year Limit G->H I Request Pickup via Institutional EHS Protocol H->I J EHS Transports to a Licensed Disposal Facility I->J

Emergency Procedures

A protocol is only trustworthy if it accounts for potential failures. In the event of accidental exposure or a spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials such as paper towels[6].

    • Carefully sweep the absorbed material into a designated hazardous waste container for disposal.

    • Clean the spill area thoroughly with soap and water.

    • Report the spill to your EHS department[6].

By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

Navigating the Safe Handling of 3,5-Difluoro-4-hydroxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personal safety. 3,5-Difluoro-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for its safe handling, from initial risk assessment to final disposal, ensuring the integrity of your research and the well-being of your laboratory personnel.

Understanding the Hazard Profile

This compound presents a multi-faceted hazard profile that necessitates careful attention. According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is recognized as an irritant and can be harmful if ingested.[1] A thorough understanding of these risks is the first step in establishing a secure working environment.

Hazard CategoryGHS ClassificationPotential Effects
Acute Toxicity, Oral H302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, mitigating the risks of exposure.

Hand Protection: Selecting the Right Gloves

Given that skin irritation is a primary hazard, the choice of gloves is critical. Standard disposable nitrile gloves provide a good initial barrier for incidental contact.[2] For prolonged handling or in situations with a higher risk of spillage, it is advisable to consult a glove compatibility chart from the manufacturer.[3] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

Eye and Face Protection: Shielding from Splashes and Dust

To prevent eye irritation, safety glasses with side shields are the minimum requirement.[4] However, due to the powdered nature of the compound and the potential for dust generation, it is highly recommended to use chemical splash goggles that provide a complete seal around the eyes.[4][5] In situations where there is a significant risk of splashing or aerosolization, a face shield should be worn in conjunction with goggles for full facial protection.[4][5]

Body Protection: The Laboratory Coat

A standard laboratory coat, fully buttoned, is essential to protect your skin and clothing from contamination.[4] For procedures with a higher risk of spillage, consider using a lab coat made of a chemical-resistant material.

Respiratory Protection: Preventing Inhalation of Dust

All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[4][6] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is mandatory.[4] The type of respirator will depend on the potential exposure level, but at a minimum, a filtering facepiece respirator (such as an N95) may be suitable for low-level dust exposure.[7][8] For more significant potential exposures, a half-mask or full-face respirator with appropriate particulate filters should be used.[7] A formal respiratory protection program, including fit testing, is essential if respirators are required.[9][10]

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound will significantly reduce the risk of exposure and ensure the smooth execution of your experimental work.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area, clearly marked, and preferably within a chemical fume hood.[11][12]

  • Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly. Check the certification sticker and the airflow monitor.[13][14]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before you begin.[4]

Weighing and Handling the Solid Compound

The following workflow is designed to minimize dust generation and potential exposure when weighing and handling the powdered form of this compound.

Weighing_and_Handling_Workflow cluster_prep Preparation cluster_weighing Weighing Procedure cluster_handling Handling and Use prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all materials prep_hood->prep_materials weigh_tare Tare a lidded container on the balance prep_materials->weigh_tare weigh_add In the fume hood, add powder to the container weigh_tare->weigh_add weigh_reweigh Close the lid and re-weigh weigh_add->weigh_reweigh weigh_adjust Make adjustments inside the fume hood weigh_reweigh->weigh_adjust handle_dissolve Dissolve or use the compound in the fume hood weigh_adjust->handle_dissolve handle_clean Clean any spills immediately handle_dissolve->handle_clean

Caption: Workflow for weighing and handling powdered this compound.

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment. A wet-wiping method with an appropriate solvent is preferred over dry sweeping to avoid generating dust.[12]

  • PPE Doffing: Remove your PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by your lab coat and eye protection.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[4]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical and legally mandated aspect of the chemical lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.[15]

Waste Segregation

All waste materials contaminated with this compound must be segregated and disposed of as hazardous waste.

  • Solid Waste: All contaminated disposable items, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[16]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated waste container for halogenated organic liquids.[2][17] Never dispose of this material down the drain.

The following diagram outlines the decision-making process for proper waste segregation.

Waste_Disposal_Plan cluster_waste_type Identify Waste Type cluster_disposal Segregation and Disposal start Waste Generated is_solid Solid Material? start->is_solid is_liquid Liquid Solution? start->is_liquid solid_waste Dispose in 'Halogenated Organic Solid Waste' container is_solid->solid_waste Yes liquid_waste Dispose in 'Halogenated Organic Liquid Waste' container is_liquid->liquid_waste Yes

Caption: Decision tree for the disposal of this compound waste.

Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[2] The containers should be kept securely closed and stored in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.